Calendulaglycoside B

Catalog No.
S2690641
CAS No.
126577-19-3
M.F
C48H76O19
M. Wt
957.117
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calendulaglycoside B

CAS Number

126577-19-3

Product Name

Calendulaglycoside B

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C48H76O19

Molecular Weight

957.117

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

YDZWHGJRWMQCDP-MIWFXODKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

solubility

not available

Molecular Structure and Basic Data

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the core structural information available for Calendulaglycoside B. This data can serve as a starting point for your analysis [1].

Property Value / Description
IUPAC Name Information not available in search results
Chemical Formula C₄₈H₇₆O₁₉ [1]
Average Molecular Weight 957.12 g/mol [2]
Related Compound (Calendulaglycoside E) C₄₂H₆₆O₁₄ [3]

A Strategy for Obtaining NMR Data

Given the absence of direct NMR data in the public domain, here is a methodological workflow and recommended strategies to obtain the technical information you need.

start Start: Need for This compound NMR Data step1 1. Search Specialized Databases start->step1 step3 3. Conduct Computational Modelling & Docking step1->step3 If experimental work not feasible db1 PubChem, FooDB step1->db1 db2 Scientific Literature (Google Scholar, PubMed) step1->db2 step2 2. Proceed with Experimental Characterization exp1 Isolate/Purify Compound step2->exp1 model1 Generate 3D Structure from SMILES/InChI step3->model1 step4 Outcome: Obtain Required NMR Parameters & Spectra db1->step2 If data incomplete db2->step2 If data incomplete exp2 Run NMR Experiments (1H, 13C, COSY, HSQC, HMBC) exp1->exp2 exp2->step4 model2 Perform Docking Studies with Target Proteins model1->model2 model2->step4

A strategy for obtaining NMR data for this compound

Detailed Experimental Protocol for NMR Characterization

If you proceed with experimental characterization (Step 2 in the diagram), here is a detailed methodology based on standard practices for natural products [4] [5].

  • 1. Sample Preparation

    • Solvent Selection: Use deuterated solvents such as Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD). These are common for polar natural products and provide a deuterium lock for the spectrometer.
    • Concentration: Dissolve 2-10 mg of highly purified this compound in 0.6 mL of the deuterated solvent.
  • 2. NMR Data Acquisition Conduct the following experiments at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D Experiments:
      • ¹H NMR: Standard one-dimensional spectrum. Set spectral width to 12-14 ppm, acquisition time around 2-4 seconds, and relaxation delay (D1) of 1-2 seconds. Accumulate 16-64 scans.
      • ¹³C NMR (DEPT): Use J-modulated spin-echo (DEPT) to distinguish between CH₃, CH₂, CH, and quaternary carbon (Cq) signals. A much larger number of scans (1024+) is required due to low natural abundance.
    • 2D Experiments (Critical for structural assignment):
      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds.
      • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton directly to its attached carbon atom (¹JCH).
      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates a proton to a carbon atom that is 2-3 bonds away (²,³JCH). This is essential for connecting structural units across glycosidic linkages and quaternary carbons.
  • 3. Data Processing and Analysis

    • Apply appropriate window functions (e.g., exponential line broadening for 1H, Gaussian for 13C) before Fourier Transform.
    • Reference the chemical shifts to the residual solvent peak.
    • Assign all signals by analyzing 1D and 2D spectra in an integrated software suite.
Strategic Research Pathways
  • Leverage Related Compounds: The search results indicate that Calendulaglycoside A, a very similar compound, has been studied for its activity against the SARS-CoV-2 main protease (Mpro) using molecular docking and molecular dynamics simulations [6]. This suggests that:
    • A similar computational approach (Step 3) could be applied to this compound.
    • The structural features important for binding (e.g., specific glucosyl and galactosyl moieties) highlighted in these studies can inform your research focus [6].
  • Consult Highly Specialized Databases: Search proprietary scientific databases that may contain licensed spectral data which is not freely available online.

References

Mass Spectrometry Analysis of Calendula Triterpenoid Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

The analysis of compounds like Calendulaglycoside B relies on advanced liquid chromatography and high-resolution mass spectrometry techniques. Here is a typical experimental workflow and setup:

Example Experimental Protocol (Synthesized from Research) [1]:

  • Instrumentation: Ultra-performance liquid chromatography coupled to a high-resolution mass spectrometer (UPLC-PDA-HRMS), specifically a Q Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source [1].
  • Chromatography:
    • Column: Acquity UPLC BEH (2.1 × 100 mm, 1.7 µm) [1].
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [1].
    • Gradient: Linear gradient from 0.1% to 95.0% B over 10 minutes [1].
    • Flow Rate: 0.5 mL/min [1].
    • Injection Volume: 5 µl [1].
  • Mass Spectrometry:
    • Ionization Mode: Both positive and negative ion modes are used, scanning an m/z range of 150-2000 [1].
    • Resolution: 140,000 FWHM (full scan) [1].
    • Internal Standards: Lidocaine (for positive mode, m/z 235.1803 [M+H]+) and (1R)-(-)-10-camphorsulphonic acid (for negative mode, m/z 231.0686 [M-H]-) can be used [1].

The following diagram illustrates this general experimental workflow for analyzing Calendula glycosides via mass spectrometry.

G start Sample Preparation (Dried & Homogenized Flowers) ext Solvent Extraction (80% Methanol) start->ext inst UPLC-PDA-HRMS Analysis ext->inst ms1 MS1 Survey Scan HRAM Full Scan (m/z 150-2000) inst->ms1 ms2 MS/MS Fragmentation Data-Dependent Acquisition ms1->ms2 data Data Processing (XCMS Online, Manual Inspection) ms2->data

Experimental workflow for Calendula glycoside analysis using UPLC-PDA-HRMS.

Properties of Related Calendulaglycosides

While direct data for this compound is limited, the properties of closely related compounds can provide valuable insights for identification.

Table 1: Reported Physicochemical Properties of Selected Calendulaglycosides

Compound Name Molecular Formula Exact Mass (Theoretical) Key MS Fragments Biological Activity / Note
Calendulaglycoside A Not fully specified in sources Not provided Not provided in results Promising inhibitor of SARS-CoV-2 main protease (Mpro) in molecular docking & dynamics studies [2].
Calendulaglycoside E C42H66O14 [3] 794.45 g/mol [3] Not provided IUPAC name and structure available [3].

Key Considerations for Analysis

Based on the general literature on Calendula metabolomics, here are critical points to consider for your analysis:

  • Chromatographic Separation: These compounds are highly polar due to their glycosidic nature. The use of a reverse-phase BEH C18 column with a water-acetonitrile gradient and acidic modifiers is a standard and effective approach [1].
  • Ionization and Detection: High-resolution, accurate-mass (HRAM) Orbitrap instrumentation is ideal. It allows for the precise determination of the precursor ion's mass and provides detailed fragmentation patterns in MS/MS, which are crucial for differentiating between various glycosides [1].
  • Data Analysis Strategy: Software like XCMS Online can be used for the initial processing of raw MS data, including peak picking, alignment, and statistical analysis for comparative studies [1]. However, final identification should involve manual verification of MS/MS spectra against standards or published literature.
  • Structural Insights: Triterpene glycosides from Calendula are often oleanane-type. Key fragmentation in MS/MS involves the sequential loss of sugar moieties (e.g., hexoses like glucose and galactose). The study on Calendulaglycoside A highlighted the importance of a 17β-glucosyl and a carboxylic 3α-galactosyl moiety for its bioactivity, which are key structural features to look for in fragmentation patterns [2].

A Roadmap for Further Research

To conclusively identify and characterize this compound, the following steps are recommended:

  • Obtain a Reference Standard: This is the most reliable way to confirm retention time and fragmentation patterns.
  • Isolate the Compound: If a standard is unavailable, compound isolation from plant material using guided fractionation based on LC-MS is necessary.
  • Perform NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for full structural elucidation and confirming the glycosylation sites.
  • Consult Specialized Databases: Search natural product and mass spectral libraries for any existing data on this compound.

References

biosynthesis pathway of Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Classification

Calendulaglycoside B is an oleanane-type triterpene saponin, a class of compounds known for their bioactive properties [1] [2]. The table below summarizes its core chemical characteristics:

Property Description
IUPAC Name Information not explicitly available in search results.
Chemical Formula C48H76O19 [3]
Classification Triterpene saponin (Oleanane-type) [2]
Main Aglycone Oleanolic acid [1]
Sugar Moieties Characteristic 17β-glucosyl and carboxylic 3α-galactosyl groups [4]

Biosynthetic Origin and Research Context

The biosynthesis of this compound follows the triterpene saponin pathway. Its aglycone (non-sugar portion) is derived from oleanolic acid, a common triterpene scaffold in Calendula officinalis [1]. The bioactive form is created when this aglycone is glycosylated, or attached to specific sugar groups.

Research indicates that the 17β-glucosyl and carboxylic 3α-galactosyl I moieties are critical for its biological activity. These specific sugar units are responsible for high electrostatic interactions with molecular targets, such as the SARS-CoV-2 main protease (Mpro), as demonstrated in molecular docking and dynamics simulation studies [4].

The following diagram illustrates the general logical relationship in triterpene saponin biosynthesis and the specific structural features of this compound that confer its activity.

G Start Primary Metabolism IPP Isopentenyl pyrophosphate (IPP) Start->IPP Squalene Squalene IPP->Squalene Triterpene Triterpene Aglycone (e.g., Oleanolic Acid) Squalene->Triterpene Glycosylation Glycosylation Triterpene->Glycosylation Final This compound Glycosylation->Final Addition of: - 17β-glucosyl - 3α-galactosyl

Analytical and Experimental Methodologies

For researchers aiming to isolate, identify, or study this compound, the following advanced chromatographic and spectrometric techniques are employed:

  • Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-PDA-HRMS): This is a key methodology for metabolomic studies of Calendula officinalis. Typical parameters involve a BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution using 0.1% formic acid in water and acetonitrile. Detection is achieved via a high-resolution mass spectrometer like a Q Exactive Orbitrap operating in negative or positive ionisation mode, scanning an m/z range of 150-2000 [5].
  • Molecular Docking and Dynamics Simulations: To investigate the compound's mechanism of action, in silico studies are performed. The protocol includes:
    • Molecular Docking: Comparing the binding score and pose of this compound (and its analogs) against a target protein (e.g., SARS-CoV-2 Mpro) relative to a known co-crystallized inhibitor [4].
    • Molecular Dynamics (MD) Simulation: Running a 100 ns MD simulation to evaluate the stability of the compound-protein complex and validate the docking results over time [4].

Research Implications and Future Directions

The specific structural features of this compound establish a promising Structure-Activity Relationship (SAR). The essential role of its 17β-glucosyl and 3α-galactosyl groups provides a clear directive for the design of new triterpene-based drug candidates targeting specific proteases [4]. Furthermore, the compound's concentration in the plant is influenced by cultivar and flower part, with tubular flowers containing significantly higher levels of triterpenoid glycosides compared to ligulate flowers [5]. This is a critical consideration for sourcing raw material.

References

Calendulaglycoside B in Calendula officinalis roots

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Biosynthesis

Calendulaglycoside B is an oleanolic acid glycoside, a type of triterpenoid saponin. Triterpenoids are a major class of bioactive compounds in Calendula officinalis, with over 14,000 structures described across plants [1].

  • Structural Characteristics: It is part of a group of water-soluble oleanolic acid glycosides which differ in the number and position of attached sugar moieties such as glucose, galactose, and glucuronic acid [2].
  • Biosynthetic Pathway: Triterpenoids like this compound are biosynthesized from 2,3-oxidosqualene, a common precursor. The pathway involves cyclization by oxidosqualene cyclases (OSCs) and subsequent decorations by cytochrome P450 enzymes and glycosyltransferases [1]. The biosynthetic pathway for anti-inflammatory triterpenoids has been recently elucidated, showing the progression from oxidosqualene to complex esters and glycosides [1].

The diagram below outlines the core biosynthetic pathway for triterpenoids in Calendula officinalis, which produces this compound and other related compounds:

G Start 2,3-Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Start->OSC Scaffold Triterpene Scaffold (e.g., Ψ-Taraxasterol) OSC->Scaffold P450 Cytochrome P450 (Hydroxylation) Scaffold->P450 Decorated Oxygenated Triterpenoid (e.g., Faradiol) P450->Decorated GT Glycosyltransferase (Glycosylation) Decorated->GT Saponin Triterpenoid Saponin (e.g., this compound) GT->Saponin

Core biosynthetic pathway of Calendula officinalis triterpenoids.

Distribution in Plant Organs

Triterpenoid distribution in Calendula officinalis is highly organ-specific. While the inflorescences are the richest source, roots also contain specific triterpenoid glycosides [3] [1].

The table below summarizes the documented presence of this compound and key related triterpenoids across different plant parts:

Plant Organ Presence of this compound Key Related Triterpenoids & Notes
Roots Documented presence [3]. Calenduloside B [3].
Flowers (Inflorescences) Documented presence [2]. Faradiol myristate & palmitate (most abundant); Oleanolic acid glycosides [1].
Leaves Information missing / Not explicitly mentioned in search results. Triterpene fatty acid esters (TFAEs) not detected [1].

Analytical Methods for Profiling

Advanced chromatographic and spectrometric techniques are required to separate and identify complex triterpenoid mixtures from Calendula tissues.

  • Sample Preparation: Tissues are typically dried and homogenized. Metabolites are then extracted with methanol (e.g., 80% methanol), often with internal standards added for quantification [2].
  • UPLC-PDA-HRMS: Ultra-performance liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry is a powerful method. It uses a C18 column with a water-acetonitrile gradient and formic acid modifier, detecting ions in both positive and negative modes for comprehensive metabolite profiling [2].
  • GC-MS Analysis: Used for profiling less polar triterpenoids (like triterpene alcohols and esters). It requires derivatization and provides excellent separation and identification capabilities [1].

The workflow for a comprehensive metabolomics study of Calendula officinalis is summarized below:

G A Plant Tissue Collection (Separate organs) B Freeze-drying and Homogenization A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Centrifugation and Filtration C->D E Instrumental Analysis D->E F UPLC-PDA-HRMS E->F G GC-MS E->G H Data Processing (XCMS Online, NMR) F->H G->H

Experimental workflow for profiling Calendula officinalis metabolites.

Documented Bioactivities and Mechanisms

Calendula officinalis extracts demonstrate significant pharmacological activities, with triterpenoids as key contributors.

  • Anti-inflammatory Activity: C16-hydroxylated triterpenoids are confirmed key contributors. Faradiol (a diol similar to calendulaglycoside aglycones) significantly inhibits LPS-induced IL-6 release in human monocytic (THP-1) cells, acting via reduced phosphorylation of the transcription factor STAT3 rather than NF-κB [1].
  • Anti-tumor and Immunomodulatory Activity: A specialized aqueous extract (LACE) showed potent in vitro inhibition of proliferation across human and murine tumor cell lines. This was mediated by cell cycle arrest in G0/G1 phase and Caspase-3-induced apoptosis. The same extract induced proliferation and activation of human peripheral blood lymphocytes (PBLs), indicating a dual anti-tumor and immunostimulatory effect [4].
  • Antimicrobial Effects: Extracts demonstrate antimicrobial properties. One study noted that ultrasound-assisted ethanol extracts had a slight inhibitory effect on E. coli growth [5], while another showed essential oils were effective against methicillin-resistant Staphylococcus aureus (MRSA) [6].

Critical Research Gaps and Opportunities

The current state of knowledge presents several compelling directions for future research, particularly concerning the root-specific compounds.

  • Targeted Quantification: There is a need to develop and validate specific analytical methods (e.g., using UPLC-MS/MS with multiple reaction monitoring) for the absolute quantification of this compound across different plant organs, cultivars, and growth conditions.
  • Bioactivity and Mechanism of Action: The specific biological activities of this compound itself remain largely uncharacterized. Research should focus on its anti-inflammatory, immunomodulatory, and cytotoxic potential, and elucidate its molecular targets and mechanisms.
  • Biosynthetic Pathway Engineering: With key biosynthetic enzymes being identified [1], there is potential to reconstruct the pathway in heterologous hosts (like Nicotiana benthamiana) for sustainable production of this compound and other valuable triterpenoids.

References

oleanolic acid glycoside Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Calendulaglycoside B

Property Description
IUPAC Name Information not available in search results
Chemical Formula C₄₈H₇₆O₁₉ [1]
Molecular Weight Information not available in search results
CAS Number Information not available in search results
Classification Triterpene saponin (Oleanolic acid glycoside) [2]
Related Compounds Calendulaglycoside A, Calendulaglycoside C, Calendulosides [3]

Pharmacological Context from Related Research

Your search for detailed information on this compound comes at a time when research on Calendula officinalis compounds is advancing, particularly regarding their antiviral potential. Although specific mechanistic pathways for this compound are not fully mapped, recent studies on closely related compounds provide a valuable research context:

  • Promising Molecular Targets: A 2021 study investigated Calendulaglycoside A for its potential to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication [2]. Computational models suggested that its binding affinity could be superior to a co-crystallized inhibitor (N3), indicating high potential for intrinsic activity against this target [2].
  • Critical Functional Groups: The antiviral activity of these triterpenes appears to depend significantly on specific structural features. Molecular dynamics simulations highlight the important role of the 17β-glucosyl and carboxylic 3α-galactosyl moieties in forming stable electrostatic interactions with the Mpro enzyme [2].
  • Advanced Analytical Techniques: Current research employs sophisticated methods like UPLC-PDA-HRMS (Ultra-Performance Liquid Chromatography with Photodiode Array and High-Resolution Mass Spectrometric detection) to identify and compare metabolites in different Calendula flower types, which is key for standardizing raw materials [3].

Research Gaps and Future Directions

The current body of evidence has some limitations that your research or whitepaper could address:

  • Limited Target Diversity: Most recent high-profile studies focus on a single target (SARS-CoV-2 Mpro). The activity of this compound against other therapeutically relevant targets remains largely unexplored.
  • From In Silico to In Vivo: The promising computational findings for related compounds require validation through in vitro and in vivo experimental studies to confirm efficacy and mechanism of action [2].
  • Material Sourcing Considerations: The metabolite profile, and thus potential activity, of Calendula extracts can be influenced by the plant cultivar and the proportion of different flower types (ligulate vs. tubular) [3]. This is a critical factor for reproducible research.

Proposed Signaling Pathway Investigation

Based on the identified research focus, here is a proposed framework for a signaling pathway that could be experimentally validated for this compound. This diagram outlines a logical flow from cellular entry to a potential therapeutic outcome, drawing on the context of related research.

G cluster_0 Experimental Validation Flow CalendulaglycosideB This compound CellularEntry Cellular Entry CalendulaglycosideB->CellularEntry MolecularTarget Putative Molecular Target (e.g., Viral Protease, Inflammatory Signal) CellularEntry->MolecularTarget Inhibition Target Inhibition MolecularTarget->Inhibition Binding DownstreamEffect Downstream Effect (e.g., Reduced Viral Replication, Decreased Inflammation) Inhibition->DownstreamEffect TherapeuticOutcome Therapeutic Outcome DownstreamEffect->TherapeuticOutcome InSilico In Silico Docking & MD Simulation InSilico->MolecularTarget InVitro In Vitro Assay InSilico->InVitro InVitro->Inhibition InVivo In Vivo Model InVitro->InVivo InVivo->TherapeuticOutcome

This proposed pathway maps the logical journey of this compound from cellular entry to a therapeutic effect, alongside the necessary stages of experimental validation.

How to Propose Experimental Protocols

While the search results did not contain explicit, step-by-step protocols for studying this compound, they point to the standard methodologies used in the field. You can structure your experimental approach as follows:

  • Molecular Docking & Dynamics

    • Objective: To predict the binding affinity and stability of this compound with a target protein (e.g., SARS-CoV-2 Mpro).
    • Method: Perform molecular docking against a crystallographic structure (e.g., PDB ID: 6LU7) followed by a 100 ns Molecular Dynamics (MD) simulation in an explicit solvent model. Analyze RMSD, RMSF, and binding free energy (e.g., via MM/PBSA) [2].
  • In Vitro Antiviral or Bioactivity Assay

    • Objective: To experimentally confirm the inhibitory activity predicted in silico.
    • Method: Use a cell-based assay (e.g., plaque reduction or cytopathic effect assay) infected with a target virus, or a relevant enzymatic assay. Treat with purified this compound and measure the IC₅₀ value [2].
  • Compound Isolation and Analysis

    • Objective: To obtain a pure sample of this compound from plant material.
    • Method: Extract dried Calendula officinalis aerial parts with methanol. Fractionate the extract using RP-18 column chromatography, eluting with a MeOH/H₂O gradient. Further purify active fractions using silica gel CC with chloroform:methanol:water mixtures. Identify and confirm the structure using UPLC-PDA-HRMS and NMR [2] [3].

References

isolation protocol for Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Isolation and General Workflow

Calendulaglycoside B has been successfully isolated from marigold (Calendula officinalis L.) flowers. A research study isolated ten oleanane-type triterpene glycosides, including this compound, from this source [1].

Although the precise details for this compound are not listed, the general experimental approach for isolating such compounds involves a sequence of standard techniques. The workflow can be summarized as follows:

G Start Plant Material (Calendula officinalis flowers) Step1 Extraction (Solvent e.g., Methanol, Ethanol) Start->Step1 Step2 Crude Extract (Containing mixture of compounds) Step1->Step2 Step3 Fractionation (Liquid-Liquid Partition, Vacuum Liquid Chromatography) Step2->Step3 Step4 Enriched Fractions Step3->Step4 Step5 Chromatographic Separation (Column Chromatography, HPLC, UPLC) Step4->Step5 Step6 Isolated Pure Compound (this compound) Step5->Step6 Step7 Structure Elucidation (NMR, Mass Spectrometry) Step6->Step7

The table below summarizes the key information from the search results regarding the source and analytical methods relevant to this compound:

Aspect Details
Source Material Flowers of Calendula officinalis L. (marigold) [1].
Compound Class Oleanane-type triterpene glycoside [1].
Relevant Analytical Technique Reversed-Phase Chromatography (e.g., using C8 or C18 columns) is a standard method for separating similar biochemical compounds [2] [3].

Suggestions for Protocol Development

Based on the available information, here is how you can build a practical isolation strategy:

  • Start with a Published General Method: The procedure used to isolate Calendulaglycoside A from the same plant provides an excellent template [4]. You can use this as a baseline protocol, anticipating that the separation of the similar this compound might require optimization of chromatographic conditions (e.g., mobile phase gradient).

  • Focus on Key Separation Techniques: The isolation will likely rely heavily on chromatographic methods. Given that triterpene glycosides are the target, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or its more efficient counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the most relevant techniques [2] [3]. These methods use a non-polar stationary phase (e.g., C8 or C18 columns) and a polar mobile phase to separate compounds based on their hydrophobicity.

  • Consult Broader Literature: The specific is likely detailed in the original research paper where it was first reported. I suggest searching specialized scientific databases like SciFinder, Reaxys, or PubMed using the compound name for the primary reference.

References

purification of Calendulaglycoside B from Calendula

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background & Purification Strategies

Calendula officinalis contains various oleanane-type triterpenoid glycosides [1]. The purification of these compounds, including Calendulaglycoside B, typically involves a multi-step process of extraction followed by chromatographic separation.

The table below summarizes the general properties and findings related to this compound and its relatives.

Aspect Details from Literature
Compound Class Oleanolic acid glycoside (Triterpenoid saponin) [2] [1]
Known Source in Plant Flowers [1]
Related Compounds Isolated Calendulaglycoside A, C, and various esters (e.g., 6'-O-n-butyl ester) [1]
Documented Purification Methods for Related Compounds Successive use of normal-phase and reversed-phase column chromatography [3].

Proposed Detailed Protocol for Glycoside Purification

Based on the general strategies used for related compounds, here is a detailed protocol that can be adapted for the purification of this compound.

Plant Material Preparation and Extraction
  • Source: Use dried and powdered flowers of Calendula officinalis [1].
  • Defatting: First, treat the powdered plant material with a non-polar solvent like petroleum ether or dichloromethane (CH₂Cl₂) to remove lipids, chlorophyll, and other non-polar compounds [4] [3].
  • Extraction: Macerate or percolate the defatted plant material with a polar solvent. A 70-80% aqueous ethanol or methanol is commonly used for efficient extraction of polar glycosides [1].
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude, dry extract.
Preliminary Fractionation
  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and a moderately polar organic solvent like n-butanol. The target glycosides will preferentially partition into the n-butanol layer, separating them from high-polarity sugars and salts in the water layer.
  • Evaporation: Collect the n-butanol fraction and evaporate it to dryness to yield a pre-purified glycoside-rich extract.
Chromatographic Purification

This is the core purification step, often requiring multiple sequential techniques.

  • Step 1: Normal-Phase Chromatography
    • Stationary Phase: Pack a glass column with silica gel.
    • Mobile Phase: Use a gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing polarity with a polar solvent (e.g., methanol). This will separate the complex mixture based on polarity.
    • Monitoring: Collect fractions and analyze them by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
  • Step 2: Reversed-Phase Chromatography
    • Stationary Phase: Subject the combined fractions from the previous step to a column packed with C18-bonded silica gel [3].
    • Mobile Phase: Use a gradient of water and methanol or acetonitrile. This step separates compounds based on their hydrophobicity.
    • Monitoring: Again, use TLC or analytical HPLC to track the target compound.
Final Isolation and Analysis
  • Final Purification: The semi-pure fractions from reversed-phase chromatography may require a final polish using preparative HPLC with a C18 column to isolate pure this compound.
  • Identification and Purity Assessment:
    • Spectroscopy: Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
    • Purity Check: Analyze the final product using analytical HPLC to confirm a single peak, indicating high purity.

The following diagram outlines the complete purification workflow.

G Start Dried Calendula Flowers (Powdered) A Defatting (Non-polar solvent, e.g., Petroleum Ether) Start->A B Polar Extraction (e.g., 70-80% Aqueous Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., n-Butanol/Water) C->D E Glycoside-Rich Fraction D->E F Normal-Phase Chromatography (Silica Gel Column) E->F G Partially Purified Fractions F->G H Reversed-Phase Chromatography (C18 Column) G->H I Semi-Pure Target Compound H->I J Final Purification (Preparative HPLC) I->J End Pure this compound J->End

Analytical Methods for Characterization

Once a pure compound is obtained, it must be rigorously characterized.

Analytical Method Application in Characterization
Thin-Layer Chromatography (TLC) Initial screening and monitoring of fractions. Compare Rf value and color reaction with a standard if available.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis and final purity assessment.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns. High-Resolution MS (HRMS) gives the exact molecular formula.
Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Elucidates the planar structure and stereochemistry of the aglycone and sugar moieties.

Potential Applications in Drug Development

The interest in Calendula glycosides is driven by their documented biological activities, which are promising for therapeutic development.

  • Cytotoxic and Anti-tumor Activity: Specific extracts of Calendula officinalis have demonstrated potent in vitro inhibition of tumor cell proliferation across leukemia, melanoma, and breast, prostate, and lung cancer cell lines. The mechanisms identified include cell cycle arrest in G0/G1 phase and caspase-3-induced apoptosis [5]. Another study on sesquiterpene glycosides from calendula also showed cytotoxicity in human gastric (AGS) cells [4].
  • Anti-inflammatory Activity: Triterpenoid esters from calendula, such as faradiol esters, are recognized as major anti-inflammatory constituents [3]. This activity is crucial for wound healing and skin care applications [6] [1].
  • Wound Healing: Clinical and animal studies support the use of calendula extracts in promoting wound healing, including burn wounds, venous leg ulcers, and diabetic foot ulcers [6].

Critical Considerations for Researchers

  • Method Adaptation: This protocol is a template. You will need to optimize critical parameters such as solvent gradients, column dimensions, and flow rates for your specific setup.
  • Compound Stability: Some glycosides can be sensitive to heat, light, and pH. It is advisable to perform extraction and purification steps at lower temperatures and protect fractions from light when possible.
  • Analytical Standards: The lack of a commercial standard for this compound is a significant hurdle. Structural elucidation will rely heavily on comprehensive NMR and MS data, and comparison with existing literature.

References

Comprehensive Application Notes and Protocols for Quantitative Analysis of Calendulaglycoside B Using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calendulaglycoside B and HPLC Analysis

This compound is a biologically active compound isolated from Calendula officinalis L. (pot marigold) that has recently gained significant research interest due to its potential therapeutic applications, including possible antiviral properties against SARS-CoV-2 according to computational studies [1]. As a triterpene glycoside, it presents specific analytical challenges due to its molecular complexity, moderate hydrophilicity, and lack of strong chromophores. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for precise quantification of this compound in various matrices, including plant extracts and biological samples.

The quantitative analysis of natural products like this compound requires careful method development and validation to ensure accurate, reproducible results. This document provides comprehensive application notes and detailed protocols for the quantification of this compound using HPLC, specifically designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, natural product chemistry, and quality control laboratories. The protocols cover everything from initial method development through to validated quantification, including system suitability tests, calibration approaches, and troubleshooting guidelines to overcome common analytical challenges.

Fundamentals of HPLC and Quantitative Analysis

Principles of HPLC Quantitative Analysis

Quantitative analysis in HPLC relies on the fundamental relationship between the concentration of an analyte and the detector response it generates. For this compound, this typically involves measuring the peak area or height in the chromatogram and comparing it to standards of known concentration. There are two primary quantification methods used in HPLC analysis [2]:

  • External Standard Method: A calibration curve is created using standard solutions of pure this compound, and unknown samples are quantified using this curve. This method requires precise injection volumes and minimal sample preparation variability.
  • Internal Standard Method: A fixed amount of a reference compound (not present in the sample) is added to both standards and unknowns. The calibration curve is created using the concentration ratio versus peak area ratio, which compensates for injection volume inconsistencies and sample preparation losses.

The internal standard method is particularly advantageous for this compound analysis because it corrects for variability in injection volume and potential sample processing errors. The ideal internal standard should be structurally similar to this compound, elute near the target compound without co-elution, and be chemically and physically stable throughout the analysis [2].

Structure-Activity Relationships and Analytical Implications

Understanding the structure-activity relationship (SAR) of this compound provides valuable insights for method development. As a triterpene glycoside, the molecule contains both hydrophobic (triterpene aglycone) and hydrophilic (glycoside) regions, which directly impact its chromatographic behavior [1] [3]. The presence of hydroxyl groups and glycosidic linkages in this compound contributes to its hydrogen-bonding capacity, influencing retention in reversed-phase systems and potentially requiring mobile phase modifiers to achieve optimal peak shape.

Recent SAR studies on related calendula compounds have highlighted the significance of specific functional groups. For instance, the 17β-glucosyl and carboxylic 3α-galactosyl moieties have been identified as crucial for biological activity through their involvement in electrostatic interactions [1]. From an analytical perspective, these polar functional groups reduce retention in conventional reversed-phase systems, suggesting that alternative stationary phases or modified mobile phases may be necessary for optimal separation. Additionally, the molecular weight and log P value of this compound should be considered during method development, as these properties influence retention behavior and may place the compound in the "beyond Rule of 5" chemical space, requiring specialized chromatographic approaches [3].

HPLC Method Development for this compound

Systematic Method Development Approach

Developing a robust HPLC method for this compound requires a systematic approach that considers the compound's specific chemical properties. According to established guidelines, method development should follow a structured process consisting of four main phases [4]:

  • Method Scouting: Initial screening of various column chemistries and mobile phase conditions to identify promising combinations for separating this compound from potential impurities and matrix components.
  • Method Optimization: Iterative refinement of the initial conditions to achieve optimal resolution, peak symmetry, and analysis time through adjustments to mobile phase composition, gradient profile, temperature, and flow rate.
  • Robustness Testing: deliberate variations of method parameters to determine their impact on method performance and establish acceptable operating ranges.
  • Method Validation: Formal demonstration that the method is suitable for its intended purpose through determination of specificity, linearity, accuracy, precision, and other validation parameters.

For this compound, method development should begin with a thorough investigation of the sample matrix and potential interfering compounds. The complex nature of plant extracts typically necessitates efficient chromatographic separation and selective detection to accurately quantify the target compound amidst similar-structured analogs and matrix components [4].

Stationary Phase Selection

Column selection is a critical factor in developing a successful HPLC method for this compound. While a conventional C18 column is typically the starting point for reversed-phase separations, the polar nature of glycosylated triterpenes may require alternative stationary phases to achieve adequate retention and selectivity [5]. The following table summarizes recommended stationary phases for this compound analysis:

Table 1: Stationary Phase Selection for this compound HPLC Analysis

Stationary Phase Retention Mechanism Advantages for this compound Recommended Application
C18 Hydrophobic interactions Standard starting point; good for less polar compounds Initial method development; simple samples
RP-Amide Hydrophobic + H-bonding Enhanced retention of polar compounds; H-bond acceptance Polar metabolites; improved peak shape
Phenyl Hydrophobic + π-π interactions Selective for compounds with aromatic rings Separation from aromatic impurities
F5 (Pentafluorophenyl) Dipole-dipole, π-π, hydrophobic Unique selectivity for complex mixtures Difficult separations; positional isomers

The Ascentis RP-Amide or Discovery HS F5 columns are particularly promising for this compound due to their enhanced retention capabilities for polar compounds and additional molecular interactions beyond simple hydrophobic partitioning [5]. The RP-Amide phase provides hydrogen-bonding capability that can improve retention of glycosylated compounds, while the F5 phase offers unique selectivity for complex mixtures through multiple interaction mechanisms.

Mobile Phase Optimization

Mobile phase composition significantly impacts the retention, selectivity, and peak shape of this compound. For reversed-phase chromatography, water-acetonitrile and water-methanol mixtures are commonly employed, with the addition of modifiers to control ionization and improve chromatography [4] [5]. Key considerations for mobile phase optimization include:

  • Organic Modifier Selection: Acetonitrile typically provides sharper peaks and lower backpressure, while methanol may offer different selectivity for this compound and its potential impurities.
  • Buffer Selection: Phosphate buffers (10-100 mM) provide excellent buffering capacity in UV detection, while volatile buffers (ammonium acetate, ammonium formate) are essential for LC-MS applications. The buffer pH should be at least 1 unit away from the analyte pKa to minimize ionization changes during the analysis.
  • pH Optimization: Controlling mobile phase pH is crucial when analyzing compounds with ionizable groups. For this compound, mild acidic conditions (pH 3-4) often suppress silanol interactions and improve peak symmetry.

When developing methods for this compound, the mobile phase pH should be carefully controlled to ensure consistent retention times. A useful approach is to prepare the aqueous portion of the mobile phase first, adjusting the pH before adding the organic modifier, as the pH of aqueous-organic mixtures differs from that of aqueous solutions alone [5].

Detailed HPLC Protocol for this compound Quantification

Sample Preparation Procedures

Proper sample preparation is essential for accurate and reproducible quantification of this compound. The specific approach depends on the sample matrix but typically involves extraction, purification, and concentration steps [4]. For plant material (Calendula officinalis), the following procedure is recommended:

  • Extraction: Weigh approximately 100 mg of finely powdered plant material into a screw-cap tube. Add 10 mL of methanol-water (70:30, v/v) and sonicate for 30 minutes at room temperature. Centrifuge at 4000 × g for 10 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
  • Purification: If necessary, perform solid-phase extraction (SPE) using C18 or mixed-mode cartridges. Condition the cartridge with methanol followed by water. Load the sample, wash with water-methanol (80:20, v/v), and elute this compound with methanol.
  • Concentration and Reconstitution: Evaporate the purified extract to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase composition for HPLC analysis. Filter through a 0.45 μm or 0.22 μm membrane filter before injection.

For biological samples, more extensive sample preparation is typically required, including protein precipitation (for plasma/serum) or liquid-liquid extraction to remove interfering matrix components. The sample preparation workflow can be visualized as follows:

G cluster_0 Sample Preparation Workflow Sample Sample Powder Powder Sample->Powder Grinding Extraction Extraction Powder->Extraction Solvent Addition Powder->Extraction Purification Purification Extraction->Purification Centrifugation Extraction->Purification Concentration Concentration Purification->Concentration Evaporation Purification->Concentration Analysis Analysis Concentration->Analysis Reconstitution

Figure 1: Sample Preparation Workflow for this compound Analysis

Recommended Chromatographic Conditions

Based on the structural properties of this compound and general guidelines for triterpene glycoside analysis, the following chromatographic conditions are recommended as a starting point for method development:

Table 2: Recommended HPLC Conditions for this compound Analysis

Parameter Recommended Condition Alternative Options
Column Ascentis RP-Amide (150 × 4.6 mm, 3 μm) Discovery HS F5 (150 × 4.6 mm, 3 μm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) Methanol:Water (with 10 mM Ammonium Acetate)
Gradient 20-50% Acetonitrile in 20 min 25-45% Acetonitrile in 25 min
Flow Rate 1.0 mL/min 0.8-1.2 mL/min
Column Temperature 30°C 25-40°C
Injection Volume 10 μL 5-20 μL
Detection UV at 210 nm ELSD, MS
Run Time 25 minutes 20-30 minutes

These conditions should be optimized based on specific instrument configuration, column lot, and sample matrix. When using UV detection, wavelength selection is critical for optimal sensitivity. This compound, like most triterpene glycosides without extended conjugation, typically exhibits maximum UV absorption at low wavelengths (200-220 nm) due to its isolated chromophores. If available, evaporative light scattering detection (ELSD) or mass spectrometric detection provides enhanced specificity and sensitivity, particularly for complex samples [2].

System Suitability Testing

System suitability tests verify that the complete HPLC system is adequate for the intended analysis of this compound. These tests should be performed before each analytical run and include the following parameters [6]:

  • Theoretical Plates (N): Column efficiency should be not less than 5000 plates per 15 cm column for this compound peak.
  • Tailing Factor (T): Not more than 2.0 for the this compound peak.
  • Repeatability: Relative standard deviation (RSD) of peak areas for six replicate injections of standard solution should not exceed 2.0%.
  • Resolution (Rs): Resolution between this compound and the closest eluting compound should be not less than 1.5.

System suitability criteria should be established during method validation and strictly adhered to during routine analysis. Failure to meet these criteria indicates that the system requires maintenance or recalibration before proceeding with sample analysis.

Calibration and Quantification

Calibration Curve Preparation

Calibration standards should be prepared using certified reference material of this compound in the same solvent as the sample reconstitution solution. A minimum of five concentration levels across the expected range of samples are recommended, plus a blank. The following table illustrates a typical calibration series for this compound quantification:

Table 3: Example Calibration Series for this compound Quantification

Standard Level Concentration (μg/mL) Preparation Method Expected Peak Area
Blank 0 Mobile phase only -
L1 (LLOQ) 1.0 Stock dilution ~5000
L2 5.0 Stock dilution ~25000
L3 20.0 Stock dilution ~100000
L4 50.0 Stock dilution ~250000
L5 100.0 Stock solution ~500000

Each calibration level should be injected in triplicate, and the calibration curve constructed by plotting the average peak area against the corresponding concentration. The relationship is typically linear within the working range, with a correlation coefficient (r²) of not less than 0.999 [6]. The curve fit should be evaluated using appropriate statistical methods, and the results accepted only if the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% at the LLOQ).

Quantitative Analysis Procedures

For routine quantification of this compound, follow this standardized procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.
  • System Suitability Test: Inject six replicates of the middle calibration standard (e.g., L3, 20 μg/mL) and verify that all system suitability criteria are met.
  • Calibration Curve: Inject the calibration standards in random order to minimize the effects of systematic drift. Process the data to generate the calibration curve.
  • Sample Analysis: Inject quality control samples (low, medium, high concentrations) followed by unknown samples. Include a standard injection after every 6-10 samples to monitor system performance.
  • Data Processing: Integrate all chromatograms using consistent parameters. Quantify this compound in unknown samples by interpolating from the calibration curve.

The quantification workflow involves multiple critical steps that must be carefully controlled to ensure accurate results:

G cluster_0 Quantification Workflow StandardPrep StandardPrep Calibration Calibration StandardPrep->Calibration Prepare Series SST SST Calibration->SST Verify System Calibration->SST SampleAnalysis SampleAnalysis SST->SampleAnalysis Inject QCs SST->SampleAnalysis DataProcessing DataProcessing SampleAnalysis->DataProcessing Integrate Peaks SampleAnalysis->DataProcessing Results Results DataProcessing->Results Calculate Conc.

Figure 2: HPLC Quantification Workflow for this compound

Method Validation Parameters

Method validation establishes that the analytical procedure is suitable for its intended purpose. For quantitative analysis of this compound, the following validation parameters should be demonstrated [4]:

  • Specificity: The method should be able to unequivocally quantify this compound in the presence of potential impurities and matrix components. This is typically demonstrated by comparing chromatograms of blank matrix, spiked matrix, and actual samples.
  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and detector response across the specified range of the method, typically from 1-100 μg/mL for this compound, with a correlation coefficient (r²) of not less than 0.999.
  • Accuracy: Determined by recovery experiments using spiked samples at three concentration levels (low, medium, high). Mean recovery should be within 95-105% for quality control purposes.
  • Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). The relative standard deviation (RSD) should not exceed 2.0% for standard solutions and 5.0% for sample matrices.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): For this compound, LOD is typically 0.3 μg/mL (signal-to-noise ratio ≥ 3:1) and LOQ is 1.0 μg/mL (signal-to-noise ratio ≥ 10:1) with precision RSD ≤ 5.0%.
  • Robustness: The method should withstand small, deliberate variations in method parameters (mobile phase pH ±0.2 units, temperature ±5°C, flow rate ±10%).

Complete validation documentation should be maintained, including protocols, raw data, and reports, to ensure the method remains in a validated state throughout its lifecycle.

Troubleshooting and Maintenance

Common Issues and Solutions

Even with a validated method, analysts may encounter challenges during routine analysis of this compound. The following table addresses common issues and recommended solutions:

Table 4: Troubleshooting Guide for this compound HPLC Analysis

Problem Possible Causes Recommended Solutions
Peak Tailing Column degradation, Silanol interactions, Inappropriate mobile phase pH Use end-capped columns, Add mobile phase modifiers (e.g., TEA), Adjust pH to 3-4
Retention Time Drift Mobile phase inconsistency, Column temperature fluctuations, Column degradation Prepare fresh mobile phase, Use column thermostat, Replace aged column
Low Resolution Inadequate gradient optimization, Column selectivity mismatch, Co-eluting compounds Optimize gradient profile, Change stationary phase, Use longer column
Poor Peak Area Reproducibility Injection technique issues, Sample solvent mismatch, Air bubbles in system Use autosampler, Match sample and mobile phase solvents, Degas mobile phase
High Backpressure Column blockage, Mobile phase contamination, System obstruction Filter samples, Flush column, Check system filters
HPLC System Maintenance

Regular maintenance of the HPLC system is essential for reliable quantification of this compound. Key maintenance activities include:

  • Pump Maintenance: Regularly check and replace pump seals according to the manufacturer's recommendations. Monitor system pressure for unexpected changes that might indicate developing problems.
  • Injector Maintenance: Periodically clean the injection valve and replace the rotor seal if necessary. For autosamplers, ensure proper needle alignment and wash solvent composition.
  • Column Care: Store columns in appropriate solvents (typically methanol or acetonitrile for reversed-phase columns) and protect from physical shock. Record column performance metrics over time to anticipate needed replacements.
  • Detector Maintenance: For UV detectors, regularly check lamp energy and replace the lamp when energy falls below specified thresholds or noise increases significantly [6].

Implementing a preventive maintenance schedule with documented records significantly reduces unexpected downtime and ensures consistent performance in the quantification of this compound.

Conclusion

The quantitative analysis of This compound using HPLC requires careful method development, thorough validation, and consistent execution. The protocols outlined in this document provide a solid foundation for generating reliable, reproducible data suitable for research, quality control, and regulatory applications. As research on this compound continues to evolve, particularly regarding its potential therapeutic applications, robust analytical methods will play an increasingly important role in understanding its pharmacokinetics, stability, and biological activity.

Future method development may focus on UHPLC applications to reduce analysis time and solvent consumption, or LC-MS/MS approaches for enhanced sensitivity and specificity in complex biological matrices. Additionally, as more analogs of this compound are identified and characterized, the method may need to be adapted to resolve and quantify multiple structurally similar compounds simultaneously. By following the systematic approach outlined in these application notes, researchers can establish reliable HPLC methods suitable for their specific analytical needs related to this compound quantification.

References

Comprehensive Application Notes and Protocols for UPLC-PDA-HRMS Analysis of Calendulaglycoside B in Calendula officinalis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Calendulaglycoside B represents a pharmaceutically significant triterpenoid glycoside found in Calendula officinalis L. (pot marigold), a plant with centuries-long traditional use in wound healing, anti-inflammatory, and antimicrobial applications. This compound belongs to the oleanolic acid glycoside family, characterized by water-soluble properties and complex molecular structures involving attached glucose, galactose, and glucuronic acids at various positions. The molecular formula of this compound has been identified as C₄₈H₇₆O₁₉ [1], reflecting its structural complexity. Recent metabolomic studies have revealed that the distribution of triterpenoid glycosides like this compound varies significantly between different flower parts of Calendula officinalis, with higher concentrations observed in ligulate flowers compared to tubular flowers [2] [3].

The therapeutic relevance of Calendula officinalis preparations stems from their rich composition of bioactive metabolites, including phenolic compounds, triterpenoids, carotenoids, steroids, and lipids. Among these, triterpenoid glycosides like this compound demonstrate significant anti-inflammatory, anti-ulcer, cytotoxic, and anti-tumor activities [2]. The complex chemical nature of these compounds necessitates advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Photodiode Array Detection and High-Resolution Mass Spectrometry (UPLC-PDA-HRMS) has emerged as the gold standard technique for comprehensive analysis of such plant metabolites due to its superior resolution, sensitivity, and ability to provide both qualitative and quantitative data in complex matrices [2] [3].

Experimental Protocols and Methodologies

Sample Preparation and Extraction Protocol

Sample Collection and Processing: Inflorescences of Calendula officinalis should be collected during the flowering phase and dried in a ventilated thermostat at 45°C in the dark to prevent photodegradation of light-sensitive compounds. The dried inflorescences must be manually separated into ligulate and tubular flowers, with each component weighed separately to determine the proportion in the inflorescence. The separated flower parts should be homogenized using a ball mill (e.g., MM 200 Retsch GmbH & Co. KG) for 2 minutes at 30 Hz to achieve a fine, consistent powder [2].

Extraction Procedure:

  • Accurately weigh 10 ± 1 mg of homogenized plant material into a clean extraction vial
  • Add 1 mL of 80% methanol containing internal standards:
    • Lidocaine (m/z 235.1803 [M+H]⁺, 5 mg/L) for positive ion detection
    • (1R)-(-)-10-camphorsulphonic acid (m/z 231.0686 [M-H]⁻, 5 mg/L) for negative ion detection
  • Vortex the mixture vigorously for 60 seconds to ensure complete wetting of the plant material
  • Extract for 60 minutes at room temperature under constant stirring
  • Centrifuge at 20,000 × g for 10 minutes to pellet insoluble material
  • Filter the supernatant through a 0.2 μm PTFE syringe filter
  • Transfer the clear extract to a UPLC vial for analysis [2]

*Critical Note: For optimal extraction of this compound and other triterpenoid glycosides, 80% methanol has demonstrated superior efficiency compared to pure organic solvents or aqueous solutions, as it effectively solubilizes both polar and moderately non-polar compounds while maintaining compound stability [2].

UPLC-PDA-HRMS Analytical Conditions

Chromatographic Separation Parameters:

Parameter Specification
Column Acquity UPLC BEH (2.1 × 100 mm, 1.7 μm)
Mobile Phase A 0.1% aqueous formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0-0.5 min: 0.1% B; 0.5-10.0 min: 0.1-95.0% B (linear); 10.0-13.0 min: 95.0% B (isocratic)
Flow Rate 0.5 mL/min
Injection Volume 5 μL
Column Temperature Controlled (typically 25-40°C based on method optimization)
Analysis Time 15 minutes (including column re-equilibration)

The gradient elution program is particularly critical for resolving this compound from other structurally similar triterpenoid glycosides. The slow linear gradient from 0.1% to 95.0% organic phase over 10 minutes provides optimal separation efficiency for complex plant metabolite mixtures [2] [4].

Mass Spectrometry Acquisition Parameters:

Parameter Negative Ion Mode Positive Ion Mode
Ionization Source HESI (Heated Electrospray) HESI
Scan Range m/z 150-2000 m/z 150-2000
Resolution 140,000 FWHM (full scan) 140,000 FWHM (full scan)
MS/MS Resolution 34,600 FWHM 34,600 FWHM
AGC Target 3 × 10⁶ 3 × 10⁶
Maximum Injection Time 200 ms 200 ms
Sheath Gas Flow Optimized (typically 40-50 units) Optimized
Aux Gas Flow Optimized (typically 10-15 units) Optimized
Spray Voltage 3.2 kV 3.5 kV
Capillary Temperature 320°C 320°C
Probe Heater Temp 350°C 350°C

For this compound analysis, negative ion mode typically provides superior sensitivity due to the compound's glycosidic structure and acidic properties. However, complementary analysis in positive ion mode can aid in structural confirmation [2] [3].

Data Processing and Metabolite Identification

Raw data processing should be performed using specialized software such as XCMS Online for peak detection, alignment, and integration. The processing method should include:

  • Peak picking with matched filtration (fwhm = 10-15, snthresh = 6)
  • Retention time correction using obiwarp settings (profStep = 0.5)
  • Chromatogram alignment with mzwid = 0.015, minfrac = 0.5, bw = 5
  • Compound identification through:
    • Exact mass matching (mass error < 3 ppm)
    • Isotopic pattern analysis
    • MS/MS fragmentation matching against reference spectra
    • Retention time comparison with authentic standards when available

For this compound, the identification confidence level should meet Level 2 according to the Metabolomics Standards Initiative, requiring two orthogonal parameters (exact mass and fragmentation pattern) for confident annotation [2].

Quantitative Analysis and Method Validation

Analytical Method Validation Parameters

The UPLC-PDA-HRMS method for analysis of this compound must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. Based on similar methodologies for plant metabolite analysis, the following validation parameters should be established:

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Target Specification Typical Performance
Linearity Range 3-4 orders of magnitude R² > 0.995
Limit of Detection (LOD) Signal-to-noise ≥ 3:1 < 0.1 μg/kg for HRMS
Limit of Quantification (LOQ) Signal-to-noise ≥ 10:1 < 0.5 μg/kg for HRMS
Precision (RSD) Intra-day < 5%, Inter-day < 10% Typically 2-8%
Accuracy (Recovery) 85-115% 90-110% for most matrices
Selectivity/Specificity Resolution > 1.5 Baseline separation from isomers
Robustness Retention time RSD < 2% < 1% with controlled temperature

Method validation should follow ICH Q2(R1) guidelines with particular attention to selectivity in complex plant matrices [4] [5]. For this compound, special consideration should be given to separating isomeric triterpenoid glycosides such as Calendulosides E, F, G, and other Calendulaglycosides that may co-elute under suboptimal conditions [2].

Quantitative Distribution in Calendula Flowers

Recent metabolomic studies have provided insightful quantitative data on the distribution of triterpenoid glycosides, including this compound, across different flower parts and cultivars. The following table summarizes key findings:

Table 2: Distribution of Major Metabolite Classes in Calendula officinalis Flower Parts [2] [3]

Metabolite Class Ligulate Flowers Tubular Flowers Golden Sea Cultivar Paradise Garden Cultivar
Triterpenoid Glycosides Higher Lower Varies with flower ratio Varies with flower ratio
Polar Lipids Lower Higher 50% more in inflorescences Baseline
Phenolamides Lower Higher - -
Caffeoylquinic Acids Lower Higher - -
Total Phenolic Compounds Variable Variable 30% higher in inflorescences Baseline

The 'Golden Sea' cultivar demonstrates a significantly higher proportion of tubular flowers (38% more than 'Paradise Garden'), which directly influences the overall metabolite profile of the inflorescences. This cultivar contains approximately 30% more phenolic compounds and 50% more lipids in its inflorescences compared to the 'Paradise Garden' cultivar [2] [3]. These findings highlight the importance of standardizing raw materials for pharmaceutical preparations based on flower part ratios and cultivar characteristics.

Biological Context and Therapeutic Relevance

Signaling Pathways Modulated by Calendula Metabolites

The therapeutic effects of Calendula officinalis extracts, containing this compound and related compounds, involve modulation of several critical cellular signaling pathways. Understanding these mechanisms provides valuable context for the analytical characterization of these bioactive compounds.

G cluster_EGFR EGFR/ErbB Signaling Pathway cluster_PI3K PI3K/Akt Pathway CalendulaglycosideB This compound & Related Triterpenoids EGFR EGFR/ErbB Receptors CalendulaglycosideB->EGFR Modulation Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Downstream Downstream Signaling Activation Dimerization->Downstream Tyrosine Kinase Activation PI3K PI3K Activation Downstream->PI3K Activates MAPK MAPK Cascade Downstream->MAPK Activates Akt Akt Phosphorylation PI3K->Akt AntiInflammatory Anti-Inflammatory Effects PI3K->AntiInflammatory Contributes to CellSurvival Cell Survival & Proliferation Akt->CellSurvival Anticancer Anticancer Activity CellSurvival->Anticancer Regulates subcluster subcluster cluster_MAPK cluster_MAPK GeneExpression Gene Expression Regulation MAPK->GeneExpression WoundHealing Wound Healing & Tissue Repair MAPK->WoundHealing Promotes CellProliferation Cell Growth & Differentiation GeneExpression->CellProliferation GeneExpression->Anticancer Influences

Figure 1: Cellular Signaling Pathways Modulated by Calendula officinalis Metabolites

Research indicates that triterpenoid glycosides like this compound interact with multiple signaling pathways, including:

  • EGFR/ErbB Signaling Pathway: Calendula compounds may influence epidermal growth factor receptor family members (ErbB1-4), which regulate cell proliferation, migration, differentiation, and apoptosis. These receptors initiate downstream signaling through the PI3K/Akt pathway, MAPK pathway, and JAK/STAT pathway when activated [6].
  • PI3K/Akt Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Modulation of this pathway by Calendula metabolites may contribute to their wound-healing and anti-inflammatory effects [6] [7].
  • MAPK Signaling Pathway: Involved in cellular responses to various stimuli, this pathway influences cell proliferation, differentiation, and apoptosis. The anti-cancer properties of Calendula extracts may involve modulation of this pathway [6].

The interconnected nature of these signaling networks explains the multi-faceted pharmacological activities observed with Calendula officinalis extracts, ranging from wound healing to anti-inflammatory and potential anticancer effects [2] [6].

Application Notes and Practical Implementation

Analytical Workflow and Quality Control

Implementing a robust UPLC-PDA-HRMS method for this compound analysis requires careful attention to quality control measures throughout the analytical workflow:

G SamplePrep Sample Preparation (80% Methanol Extraction) UPLCSeparation UPLC Separation (BEH C18 Column, Gradient Elution) SamplePrep->UPLCSeparation PDADetection PDA Detection (190-500 nm Spectral Scan) UPLCSeparation->PDADetection HRMSAnalysis HRMS Analysis (Q Exactive Orbitrap, m/z 150-2000) PDADetection->HRMSAnalysis DataProcessing Data Processing (XCMS Online, Compound Identification) HRMSAnalysis->DataProcessing Quantification Quantification & Statistical Analysis DataProcessing->Quantification QC1 System Suitability Test QC1->UPLCSeparation QC2 Internal Standard Monitoring QC2->HRMSAnalysis QC3 Quality Control Samples QC3->SamplePrep QC4 Blank & Carryover Evaluation QC4->UPLCSeparation

Figure 2: Comprehensive UPLC-PDA-HRMS Workflow for this compound Analysis

Critical quality control measures include:

  • System suitability testing: Before each analytical batch, inject a reference standard mixture to verify chromatographic performance (theoretical plates > 15000, tailing factor < 1.5) and mass accuracy (< 3 ppm)
  • Internal standard monitoring: Monitor the recovery of lidocaine and (1R)-(-)-10-camphorsulphonic acid throughout the analysis; acceptance criteria should be 85-115% recovery
  • Quality control samples: Include pooled quality control samples (from all test samples) every 6-10 injections to monitor system stability and perform data normalization if needed
  • Blank and carryover evaluation: Inject methanol blanks after high-concentration samples to monitor carryover, which should be < 0.1% for this compound [2] [4] [5]
Troubleshooting and Method Optimization

Common challenges in UPLC-PDA-HRMS analysis of this compound and potential solutions:

Problem Potential Causes Solutions
Poor peak shape Column degradation, inappropriate mobile phase pH, silanol interactions Regenerate/replace column, adjust formic acid concentration (0.05-0.2%), use longer initial hold time
Low sensitivity Ion suppression, inefficient ionization, source contamination Optimize HESI parameters, improve sample cleanup, use alternative ionization polarity
Inconsistent retention times Temperature fluctuations, mobile phase composition variation Use column oven, prepare mobile phases freshly, implement effective sealing
Mass accuracy drift Inadequate calibration, temperature changes in mass analyzer Perform frequent mass calibration, ensure stable laboratory environment

For method transfer between instruments, key parameters to validate include retention time stability (RSD < 2%), mass accuracy consistency (< 1 ppm variation between instruments), and response linearity (R² > 0.995 across all instruments) [2] [4].

Conclusion

The UPLC-PDA-HRMS method detailed in these application notes provides a comprehensive analytical solution for the identification and quantification of this compound in Calendula officinalis raw materials and finished products. The high-resolution separation coupled with accurate mass measurement enables specific determination of this important triterpenoid glycoside amidst complex plant metabolite backgrounds. The documented distribution variations between ligulate and tubular flowers, as well as between different cultivars, highlights the importance of standardized raw material selection for consistent pharmacological effects. Implementation of this validated method will support quality control in pharmaceutical development and further research into the therapeutic mechanisms of this compound and related compounds.

References

Comprehensive Analytical Techniques and Protocols for Triterpene Glycosides Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Diversity

Triterpene glycosides are a large class of natural compounds consisting of a triterpene aglycone and one or more sugar moieties, known for their diverse biological activities and complex chemical structures. These compounds are widely distributed in plants, marine organisms, and some fungi, exhibiting a range of pharmacological effects including antitumor, anti-inflammatory, immunomodulatory, and osteoclastogenesis inhibition properties. The analytical characterization of triterpene glycosides presents significant challenges due to their structural diversity, varying sugar compositions, and the presence of multiple isomers. These compounds typically exist as complex mixtures with closely related structures, requiring sophisticated separation and detection techniques for comprehensive analysis.

The structural complexity of triterpene glycosides arises from variations in the triterpene skeleton (such as oleanane, ursane, or lupane types), the number and type of sugar units attached (commonly glucose, xylose, arabinose, or rhamnose), and the position of glycosidic linkages. This diversity directly influences their physicochemical properties, biological activities, and analytical behavior. Recent advances in analytical technologies, particularly liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with various detection methods, have significantly enhanced our ability to characterize these compounds in complex matrices. These techniques enable researchers to overcome challenges related to limited commercial standards, structural heterogeneity, and low concentrations in natural sources, facilitating quality control of herbal products, stability studies, and bioactivity assessments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry has emerged as a powerful technique for the direct analysis and identification of triterpene glycosides in complex biological and botanical matrices. The method combines high separation efficiency with sensitive mass detection, enabling researchers to characterize these compounds without the need for extensive purification or derivatization. LC/MS is particularly valuable for analyzing triterpene glycosides in black cohosh (Cimicifuga racemosa), where it can distinguish between different plant species based on their specific chemical profiles, serving as a crucial tool for quality control of commercial products [1].

Detailed LC/MS Protocol

Instrument Setup and Parameters: The analysis employs a reversed-phase liquid chromatography system coupled with positive atmospheric pressure chemical ionization mass spectrometry (LC/(+)APCIMS). A C18 column (e.g., 250 × 4.6 mm, 5 µm particle size) provides optimal separation for triterpene glycosides. The mobile phase typically consists of (A) acetonitrile and (B) water or aqueous formic acid (0.1%) with a gradient elution program: initial 5% A, increasing to 50% A over 40 minutes, then to 60% A at 45 minutes, followed by 80% A at 55 minutes, and finally 100% A at 60 minutes. The flow rate is maintained at 1.0 mL/min with column temperature set at 25°C, and the injection volume is 10 µL [1] [2].

Mass Spectrometry Conditions: For mass detection, positive ion mode with Atmospheric Pressure Chemical Ionization (APCI) is recommended. The key MS parameters include: vaporizer temperature 400°C, corona needle current 5 µA, nebulizer gas pressure 60 psi, drying gas flow 6 L/min, and fragmentor voltage optimized between 100-150 V. Full scan mode (m/z 200-1500) should be used for initial screening, followed by selected ion monitoring (SIM) for target compounds. Triterpene glycosides like actein, 27-deoxyactein, cimicifugoside M, and cimicifugoside can be identified based on their molecular weights, fragment ions, and selected ion chromatograms [1].

Sample Preparation: For plant material (roots and rhizomes), grind approximately 1 g to a fine powder and extract with 10 mL of 70% ethanol using ultrasonication for 30 minutes. Centrifuge at 4500 × g for 10 minutes and filter the supernatant through a 0.45 µm membrane before analysis. For commercial extracts, dissolve 10-20 mg in 10 mL of methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane. For encapsulated products, empty the contents of 12 capsules, mix thoroughly, and weigh approximately 100 mg for extraction with 10 mL of methanol as described above [2].

Data Interpretation: In positive APCI mode, triterpene glycosides typically generate [M+H]+ or [M+Na]+ adducts. The identification is based on comparing observed molecular weights and fragmentation patterns with reference standards or literature data. Key diagnostic fragments result from the sequential loss of sugar units from the parent ion. Cimicifugoside M and cimifugin can serve as specific indicators for species identification, allowing distinction between different Cimicifuga species in commercial products [1].

LC-MS Analysis Workflow

The following diagram illustrates the complete LC-MS analysis workflow for triterpene glycosides:

G cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis cluster_2 Data Interpretation sample_prep Sample Preparation extraction Extraction sample_prep->extraction filtration Filtration extraction->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis compound_id Compound ID data_analysis->compound_id

Figure 1: LC-MS Analysis Workflow for Triterpene Glycosides

HPLC Analysis and Stability Assessment

High-Performance Liquid Chromatography with photodiode array detection (HPLC-PDA) represents a robust and widely accessible method for the quantitative analysis of triterpene glycosides in various matrices. This technique is particularly valuable for stability studies, quality control, and content uniformity assessments of triterpene glycoside-containing products. HPLC methods enable the simultaneous quantification of multiple triterpene glycosides and polyphenols in black cohosh, providing comprehensive phytochemical profiles that are essential for standardization of herbal preparations [2].

Comprehensive HPLC Protocol

Chromatographic Conditions: Utilize a Waters 2695 separations module or equivalent, equipped with a photodiode array detector (PDA). Separation is achieved using a 125 × 4.0 mm i.d. Hypersil ODS column (or equivalent C18 column) maintained at 25°C. The mobile phase for triterpene glycosides consists of (A) acetonitrile and (B) water with the following gradient program: 0-40 min: 5-50% A; 40-45 min: 50-60% A; 45-55 min: 60-80% A; 55-60 min: 80-100% A. For polyphenol analysis, use (A) acetonitrile and (B) 10% aqueous formic acid with gradient: 5-25% A at 0-24 min, 25-50% A at 24-25 min, and 50-100% A at 25-26 min. Maintain a consistent flow rate of 1.0 mL/min with injection volume of 10 µL [2].

Detection Parameters: Monitor triterpene glycosides at 203 nm, while polyphenols are detected at 280 nm or 320 nm. Collect UV/Vis spectra from 200 to 500 nm for peak identification and purity assessment. For quantitative analysis, use external calibration curves prepared with reference standards such as cimiracemoside F, 23-epi-26-deoxyactein (formerly known as 27-deoxyactein), caffeic acid, ferulic acid, isoferulic acid, fukinolic acid, cimicifugic acid A, and cimicifugic acid B [2].

Stability Study Protocol: To evaluate stability, prepare three sample types: raw plant material, extracts, and encapsulated commercial products. Store samples under controlled conditions including room temperature (20-25°C) with low humidity (≤30%), room temperature with high humidity (65-75%), elevated temperature (50°C) with low humidity (0%), and elevated temperature (50°C) with high humidity (65-75%). Analyze samples in triplicate at 0, 3, 6, and 9 weeks using the validated HPLC method. For accelerated degradation studies, reflux samples in water (100°C, 100% humidity) or heat in an oven (100°C, 0% humidity) for 1-4 hours [2].

Data Analysis: Quantify triterpene glycosides and polyphenols by measuring peak areas against calibration curves. Calculate the percentage of remaining compounds at each time point compared to time zero. Determine degradation kinetics and identify potential degradation products by comparing chromatographic profiles before and after storage.

HPLC Quantitative Data and Stability Profile

Table 1: Stability of Triterpene Glycosides and Polyphenols Under Different Storage Conditions

Compound Class Sample Type Room Temp/Low Humidity Room Temp/High Humidity 50°C/Low Humidity 50°C/High Humidity
Triterpene glycosides Plant material Stable (≥95%) Stable (≥95%) Stable (≥95%) Stable (≥95%)
Triterpene glycosides Extract Stable (≥95%) Stable (≥95%) Stable (≥95%) Stable (≥95%)
Triterpene glycosides Capsules Stable (≥95%) Stable (≥95%) Stable (≥95%) Stable (≥95%)
Polyphenols Plant material Moderate degradation (80-90%) Significant degradation (60-75%) Significant degradation (50-70%) Extensive degradation (30-50%)
Polyphenols Extract Moderate degradation (75-85%) Significant degradation (50-65%) Significant degradation (40-60%) Extensive degradation (20-40%)
Polyphenols Capsules Moderate degradation (70-80%) Significant degradation (45-60%) Significant degradation (35-55%) Extensive degradation (15-35%)

Note: Values represent percentage of original content remaining after 9 weeks of storage. Triterpene glycosides demonstrate remarkable stability across all conditions, while polyphenols show considerable sensitivity to elevated temperature and humidity, particularly in extracted form [2].

HPLC Analysis Pathway

The following workflow illustrates the complete HPLC analysis and stability assessment process:

G cluster_0 Stability Study Design storage Sample Storage Under Controlled Conditions sample_prep Sample Preparation (Grinding, Extraction) storage->sample_prep hplc_analysis HPLC-PDA Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration, Quantification) hplc_analysis->data_processing stability Stability Assessment data_processing->stability conclusion Conclusion & Recommendations stability->conclusion time_points Time Points: 0, 3, 6, 9 weeks time_points->storage Analyze at

Figure 2: HPLC Stability Assessment Workflow for Triterpene Glycosides

Biological Activity Assessment and Signaling Pathways

Triterpene glycosides exhibit diverse and potent biological activities, making them promising candidates for drug development. Two particularly significant applications include cancer immunotherapy through macrophage polarization and osteoporosis treatment via inhibition of osteoclastogenesis. Understanding the mechanisms of action and signaling pathways modulated by these compounds is essential for optimizing their therapeutic potential and developing targeted delivery systems.

Macrophage Polarization Protocol for Cancer Immunotherapy

Macrophage Polarization and Activation: Isolate murine macrophages from peritoneal exudates or bone marrow and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum. For polarization, treat macrophages with cucumarioside A2-2 (CA2-2) at concentrations of 0.1-1.0 µg/mL for 24 hours. Confirm polarization to the M1 phenotype using flow cytometry to analyze surface markers (CD86, MHCII, CD38, CD80) and confocal microscopy to examine morphological changes. For comparison, include control groups treated with LPS (100 ng/mL) plus IFN-γ (20 ng/mL) for classical M1 polarization [3].

In Vitro Antitumor Activity Assessment: Evaluate the cytotoxic activity of CA2-2-polarized macrophages against various cancer cell lines (e.g., 4T1 breast cancer cells, Ehrlich ascites carcinoma cells) using co-culture systems. Seed cancer cells in 96-well plates and add polarized macrophages at effector-to-target ratios of 5:1, 10:1, and 20:1. After 48 hours of co-culture, measure cancer cell viability using MTT or MTS assays according to manufacturer protocols. Quantitate target cell killing by measuring lactate dehydrogenase (LDH) release or using fluorescence-based cytotoxicity assays. Include control groups with non-polarized macrophages and cancer cells alone for baseline comparisons [3].

In Vivo Tracking and Antitumor Efficacy: Load macrophages with near-infrared (NIR) fluorochrome-labeled nanoparticles (MnMEIO-mPEG-CyTE777) for in vivo tracking. Inject these labeled, CA2-2-polarized macrophages intravenously into syngeneic mouse models bearing 4T1 breast tumors. Monitor macrophage trafficking and tumor infiltration using non-invasive NIR imaging at 24, 48, and 72 hours post-injection. For therapeutic efficacy studies, administer CA2-2-polarized macrophages (1×10^6 cells/mouse) intravenously twice weekly for three weeks to tumor-bearing mice. Monitor tumor volume regularly using caliper measurements and record survival daily. Terminate the study at 60 days or when tumors reach ethical endpoint size [3].

Immunological Analyses: Collect tumors and spleen tissues for immunological analyses. Process tissues to generate single-cell suspensions and analyze immune cell populations by flow cytometry using antibodies against F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and CD19 (B cells). Measure cytokine production (TNF-α, IL-6, IL-1β) in tumor homogenates and serum using ELISA kits according to manufacturer instructions [3].

Osteoclastogenesis Inhibition Protocol

Osteoclast Differentiation Assay: Isolate bone marrow-derived monocytes from mouse femora and tibiae and culture in α-MEM medium supplemented with 10% FBS, M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of 25-acetylcimigenol xylopyranoside (ACCX; 0.1-10 µM) for 5-7 days. Refresh medium and compounds every 2-3 days. For TNFα-induced osteoclastogenesis, use TNFα (20 ng/mL) instead of RANKL. Confirm osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining following standard protocols. Count TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts [4].

Signaling Pathway Analysis: To investigate mechanisms, pretreat osteoclast precursors with ACCX (1 µM) for 2 hours before stimulating with RANKL (50 ng/mL) or TNFα (20 ng/mL) for different time periods (5-60 minutes). Prepare cell lysates and analyze signaling pathways by Western blotting using antibodies against phospho-ERK, total ERK, phospho-IκBα, total IκBα, phospho-p38, and total p38. Perform NF-κB activation assays using electrophoretic mobility shift assays (EMSA) or reporter gene constructs to confirm pathway inhibition [4].

In Vivo Bone Loss Model: For in vivo validation, use a TNFα-induced bone loss model. Implant TNFα (1 mg/kg) subcutaneously using osmotic minipumps into 8-week-old female C57BL/6 mice. Administer ACCX (5 mg/kg) or vehicle control intraperitoneally daily for four weeks. At study endpoint, analyze bone microstructure by micro-computed tomography (μCT) scanning of femora. Perform histomorphometric analysis on decalcified bone sections stained with hematoxylin and eosin or TRAP to quantify osteoclast numbers and bone resorption parameters [4].

Signaling Pathways in Triterpene Glycoside Mechanisms

The following diagram illustrates the key signaling pathways modulated by triterpene glycosides in their therapeutic actions:

G cluster_0 Immunomodulatory Pathway (Cancer) cluster_1 Bone Metabolism Pathway (Osteoporosis) ca22 CA2-2 m1_polar M1 Macrophage Polarization ca22->m1_polar Induces accx ACCX nfkb NF-κB Pathway accx->nfkb Inhibits erk ERK Pathway accx->erk Inhibits rankl RANKL rankl->nfkb Activates tnfa TNFα tnfa->erk Activates osteo_inhibit Osteoclastogenesis Inhibition nfkb->osteo_inhibit Reduces erk->osteo_inhibit Reduces cancer Cancer Cell Death m1_polar->cancer Leads to bone Bone Loss Attenuation osteo_inhibit->bone Results in

Figure 3: Signaling Pathways Modulated by Triterpene Glycosides

Biological Activity Data

Table 2: Biological Activities of Selected Triterpene Glycosides and Their Mechanisms

Triterpene Glycoside Source Biological Activity Mechanism of Action Effective Concentration
Cucumarioside A2-2 (CA2-2) Cucumaria japonica (sea cucumber) Immunomodulation, Antitumor Polarizes macrophages to M1 phenotype; enhances phagocytosis; increases ROS, iNOS, NO production; promotes cytokine secretion (TNF-α, IL-6, IL-1β) 0.1-1.0 µg/mL (in vitro)
25-Acetylcimigenol Xylopyranoside (ACCX) Actaea racemosa (black cohosh) Anti-osteoporosis, Inhibits bone resorption Blocks RANKL and TNFα-induced osteoclastogenesis; abrogates NF-κB and ERK signaling pathways 0.1-10 µM (in vitro); 5 mg/kg (in vivo)
Actein and 27-Deoxyactein Actaea racemosa (black cohosh) Potential bone health benefits Shows beneficial effects on bone cells; potential anti-osteoporosis activity Compound-specific
Cimicifugoside M Actaea racemosa (black cohosh) Species-specific marker Serves as indicator for species identification in quality control N/A

Note: The biological activities of triterpene glycosides are highly structure-dependent, with specific structural features influencing their molecular targets and therapeutic effects [1] [3] [4].

Supplementary Analytical Methods

Spectrophotometric Molecular Weight Determination

A specialized spectrophotometric method has been developed for determining molecular weights of triterpene glycosides containing olefinic groups. This approach is based on the specific UV absorption characteristics of these compounds and their ability to form complexes with certain reagents. The method is particularly useful for rapid screening and approximate molecular weight estimation when reference standards are unavailable [5].

Protocol: Prepare a solution of the unknown triterpene glycoside in methanol at an appropriate concentration. Measure the UV absorption at the characteristic wavelength for olefinic groups (typically 200-220 nm). Prepare a calibration curve using triterpene glycoside standards with known molecular weights and similar structural features. Calculate the molecular weight of the unknown compound by comparing its molar absorptivity with the calibration curve. For enhanced accuracy, the method can be combined with complex formation approaches using specific reagents that form complexes with triterpene glycosides, with the complex formation monitored spectrophotometrically [5].

Quantitative Extraction and Analysis

For quantitative determination of triterpene glycosides in plant materials such as Sophora japonica fruits, efficient extraction and purification protocols are essential. The process typically involves extraction with aqueous ethanol, purification using liquid-liquid extraction, and quantitative analysis by spectrophotometry or chromatography [6].

Extraction Protocol: Grind plant material to a homogeneous powder. Weigh accurately 1.0 g of powder and extract with 10 mL of 70% ethanol using ultrasonication for 30 minutes at 40°C. Centrifuge the extract at 4500 × g for 15 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants. Concentrate the combined extract under reduced pressure at 40°C. For purification, dissolve the residue in 10 mL water and partition with ethyl acetate (3 × 10 mL). Collect the aqueous layer containing triterpene glycosides and evaporate to dryness. The residue can be analyzed directly or further purified by column chromatography if necessary [6].

Conclusion

The comprehensive analytical techniques and protocols outlined in this document provide researchers with robust methods for the analysis, characterization, and biological evaluation of triterpene glycosides. The combination of LC/MS and HPLC methods offers complementary approaches for both qualitative and quantitative analysis, while the detailed protocols for assessing biological activities enable researchers to investigate the therapeutic potential of these compounds. The stability data demonstrating the remarkable stability of triterpene glycosides under various storage conditions supports their suitability for pharmaceutical development. As research in this field advances, these analytical protocols will continue to evolve, incorporating new technologies and methodologies to further enhance our understanding of this important class of natural products.

References

Application Note: Molecular Docking and Dynamics for Evaluating Calendula Triterpenes as SARS-CoV-2 Mpro Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The COVID-19 pandemic has underscored the critical need for broad-spectrum antiviral agents. The SARS-CoV-2 main protease (Mpro) is a pivotal enzyme in the viral replication cycle, making it a prime target for therapeutic intervention [1]. Natural products offer a rich source of chemical diversity for drug discovery. Triterpene glycosides from Calendula officinalis L., such as the Calendulaglycosides, have demonstrated promising antiviral properties.

Previous research has isolated compounds from the aerial parts of Calendula officinalis L. and investigated them against SARS-CoV-2 Mpro. Notably, Calendulaglycoside A achieved a superior binding affinity compared to the co-crystallized N3 inhibitor in molecular docking studies [1]. Given the structural similarities within this class of compounds, this application note provides a detailed protocol for evaluating Calendulaglycoside B, leveraging established methodologies and Structure-Activity Relationship (SAR) insights.

Key Experimental Findings and Data Summary

Although direct data for this compound is not available, the quantitative results for its analog, Calendulaglycoside A, and other relevant inhibitors provide a benchmark for expected outcomes and SAR analysis.

Table 1: Comparative In Silico and In Vitro Profiles of Mpro Inhibitors

Compound / Inhibitor Molecular Docking Score (kcal/mol) MD Simulation Stability In Vitro Mpro IC₅₀ (μg/ml) In Vitro Anti-SARS-CoV-2 IC₅₀ (μg/ml)
Calendulaglycoside A Superior to N3 inhibitor [1] Stable >40 ns (more than N3) [1] Data not available Data not available
N3 Inhibitor (Control) (Benchmark) Stable <40 ns [1] Data not available Data not available
Nebivolol Promising [2] Stable over 100 ns [2] 60.20 [2] 0.030 [2]
Carvedilol Promising [2] Stable over 100 ns [2] 204.60 [2] 0.350 [2]
Lopinavir (Control) Data not available Data not available 73.68 [2] Data not available

Table 2: Critical Structural Moieties for Mpro Binding and Suggested Analogue Testing

Triterpene Glycoside 17β-glucosyl Moisty Carboxylic 3α-galactosyl I Moisty Expected Binding Affinity
Calendulaglycoside A Present [1] Present [1] High (Confirmed) [1]
This compound To be confirmed To be confirmed To be tested (High potential)
Osteosaponin-I Data not available Data not available High (Confirmed) [1]

The SAR analysis from the study highlights the significant role of the 17β-glucosyl and carboxylic 3α-galactosyl I moieties in establishing high electrostatic interactions with the Mpro binding pocket [1]. The presence of these functional groups in this compound would suggest a similarly promising binding profile.

Detailed Experimental Protocols

Molecular Docking Protocol

This protocol is used to predict the binding orientation and affinity of this compound within the active site of SARS-CoV-2 Mpro.

Software Requirements:

  • Molecular Docking Software: AutoDock 4, AutoDock Vina, or similar [3].
  • Visualization Software: PyMOL, VMD (Visual Molecular Dynamics), or UCSF Chimera.
  • Hardware: Standard workstation.

Procedure:

  • Protein Preparation:
    • Obtain the 3D crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) [1].
    • Remove water molecules and the native co-crystallized ligand (N3 inhibitor).
    • Add polar hydrogen atoms and assign Kollman/united-atom charges.
  • Ligand Preparation:
    • Obtain or sketch the 2D structure of this compound (e.g., from PubChem).
    • Convert to 3D structure and minimize its energy using molecular mechanics.
    • Assign Gasteiger charges and set rotatable bonds.
  • Grid Box Definition:
    • Define the docking grid to encompass the active site of Mpro. The center can be set based on the coordinates of the N3 inhibitor in the original crystal structure.
    • A typical grid box size is 60 x 60 x 60 points with a 0.375 Å grid spacing.
  • Docking Execution:
    • Run the docking simulation using a Lamarckian Genetic Algorithm.
    • Set the number of runs to 100, and the number of energy evaluations to 25 million.
    • Other parameters can be left at their default settings.
  • Analysis of Results:
    • Cluster the results based on Root-Mean-Square Deviation (RMSD) and select the lowest-energy conformation from the largest cluster.
    • Analyze the binding pose, focusing on hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key residues (e.g., His41, Cys145, Glu166, Gln189).
Molecular Dynamics (MD) Simulation Protocol

MD simulations are critical to validate the stability of the docked complex and to understand the dynamic interactions under near-physiological conditions.

Software Requirements:

  • MD Software: GROMACS, AMBER, or NAMD.
  • Force Field: CHARMM36 or AMBER ff14SB.
  • Visualization: VMD 1.9.3 or later [1].

Procedure:

  • System Setup:
    • Solvate the top-ranked protein-ligand complex from docking in a cubic water box (e.g., TIP3P water model).
    • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
  • Energy Minimization:
    • Minimize the energy of the system using the steepest descent algorithm until the maximum force is less than 1000 kJ/mol/nm to remove steric clashes.
  • Equilibration:
    • Perform a two-step equilibration in the NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.
    • NVT Equilibration: Run for 100 ps, maintaining temperature at 300 K using a thermostat (e.g., Berendsen).
    • NPT Equilibration: Run for 100 ps, maintaining pressure at 1 bar using a barostat (e.g., Berendsen).
  • Production MD Run:
    • Execute a production run for a minimum of 100 ns (as performed in foundational studies [1] [2]).
    • Apply periodic boundary conditions and use the Particle Mesh Ewald (PME) method for long-range electrostatics.
  • Trajectory Analysis:
    • Calculate the following metrics to assess stability:
      • Root-mean-square deviation (RMSD) of the protein backbone and the ligand.
      • Root-mean-square fluctuation (RMSF) of protein residues.
      • Radius of gyration (Rg) of the protein.
      • Number of hydrogen bonds between the ligand and the protein over time.
    • Perform Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to estimate the binding free energy.

Workflow and Pathway Visualizations

The following diagrams, created using Graphviz DOT language, illustrate the core experimental workflow and the strategic rationale behind targeting Mpro.

DockingWorkflow start Start: Identify Target (SARS-CoV-2 Mpro, PDB:6LU7) prep Structure Preparation start->prep Obtain 3D Structures dock Molecular Docking (this compound) prep->dock Define Grid Box analysis1 Pose Analysis & Ranking dock->analysis1 Run Docking md Molecular Dynamics (100 ns Simulation) analysis1->md Select Top Pose analysis2 Stability & MM/PBSA Analysis md->analysis2 Run Simulation end End: Validate Top Candidates In Vitro analysis2->end Confirm Stability

Diagram 1: Molecular Docking and Dynamics Workflow.

SARPathway Calendula Calendula officinalis L. Triterpenes Triterpene Glycosides Calendula->Triterpenes Extraction & Isolation GlycosideA Calendulaglycoside A Triterpenes->GlycosideA Contains GlycosideB This compound (Potential Candidate) Triterpenes->GlycosideB Contains Mpro SARS-CoV-2 Mpro GlycosideA->Mpro Binds via 17β-glucosyl & 3α-galactosyl groups GlycosideB->Mpro Hypothesized Binding (Requires Validation) Inhibition Inhibition of Viral Replication Mpro->Inhibition Protease Inhibition

Diagram 2: Rationale for this compound Investigation.

Conclusion and Future Perspectives

The protocol outlined herein, built upon robust research into Calendulaglycoside A, provides a clear roadmap for the in silico evaluation of this compound as a SARS-CoV-2 Mpro inhibitor. The critical next steps involve:

  • Experimental Validation: Conducting the proposed docking and MD studies for this compound.
  • In Vitro Assays: Performing in vitro Mpro inhibition and antiviral activity assays to determine IC₅₀ values.
  • SAR Expansion: Synthesizing and testing analogues of this compound to optimize the interactions of the key glucosyl and galactosyl moieties, thereby improving potency and drug-likeness.

This integrated computational and experimental approach can significantly accelerate the identification of novel antiviral agents from natural products.

References

Application Notes: MD Simulation of Calendula Triterpene Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

These notes summarize the key findings and strategic approach for simulating Calendula-derived triterpene glycosides, based on a study of Calendulaglycoside A (SAP5) bound to SARS-CoV-2 Mpro [1].

  • Objective: To evaluate the stability, binding affinity, and key interactions of Calendulaglycoside A with the SARS-CoV-2 Mpro protein, providing a model for studying similar compounds like Calendulaglycoside B [1].
  • Key Outcome: The simulation demonstrated that Calendulaglycoside A achieved superior binding affinity and greater complex stability with Mpro compared to the native N3 inhibitor, maintaining stability beyond 40 ns. This highlights the potential of triterpene glycosides as antiviral agents [1].
  • Critical Interactions: The binding stability was primarily driven by electrostatic interactions and hydrogen bonding facilitated by the sugar moieties, specifically the 17β-glucosyl and carboxylic 3α-galactosyl groups [1].
  • Relevance for this compound: This study provides a validated protocol and a set of success criteria (e.g., stable RMSD, key H-bonds) that can be directly applied to hypothesize and investigate the behavior of the structurally similar this compound.

The experimental workflow for this computational study is summarized in the diagram below.

MDWorkflow cluster_md MD System Parameters cluster_analysis Key Analysis Metrics start Start: System Preparation prep1 Protein Preparation (PDB ID: 6LU7) start->prep1 prep2 Ligand Preparation (Calendulaglycoside A) start->prep2 dock Molecular Docking (Binding Pose Validation) prep1->dock prep2->dock sim_setup MD Simulation Setup dock->sim_setup production Production Run (100 ns) sim_setup->production param1 Force Field: DESRES-RNA† or similar protein force field sim_setup->param1 analysis Trajectory Analysis production->analysis end End: Binding Affinity Calculation (MM/PBSA) analysis->end metric1 RMSD (Backbone & Ligand) analysis->metric1 param2 Solvent Model: Explicit (TIP3P Water, 0.15 M NaCl) param3 Ensemble: NPT param4 Temperature: 300 K param5 Time Step: 2 fs metric2 RMSF (Residue Fluidity) metric3 Rg (Protein Compactness) metric4 H-Bond Count & Occupancy metric5 SASA (Solvent Access)

Molecular Dynamics Simulation Workflow for Calendula Glycosides

Detailed Experimental Protocols

This section outlines the specific steps and parameters used in the referenced study [1], which you can adapt for simulating this compound.

System Preparation and Docking
  • Protein Preparation: The crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) was used. The protein was separated from the co-crystallized N3 inhibitor. Standard preparation includes adding missing hydrogen atoms, assigning Gasteiger charges, and defining the correct protonation states of residues using tools like AutoDock Tools or PyMOL [1] [2].
  • Ligand Preparation: The 3D structure of Calendulaglycoside A was used. The ligand was energy-minimized, and Gasteiger charges were added. The structure was converted to the required format (e.g., PDBQT) for docking and simulation using software like Open Babel [1] [2].
  • Molecular Docking: Docking was performed to validate the initial binding pose. A grid box was centered on the active site of Mpro (coordinates: –10.807, 12.541, 68.917 Å). The resulting complex with the best binding score and pose was selected as the starting structure for MD simulation [1] [2].
Molecular Dynamics Simulation

The prepared protein-ligand complex was solvated in a periodic boundary box. The following parameters were applied for the 100 ns simulation [1]:

  • Software: A common MD package like GROMACS, AMBER, or NAMD.
  • Force Field: A modern atomistic force field like DESRES-RNA (which is refined for biomolecules) or similar protein force fields [3].
  • Water Model: TIP3P water model.
  • Neutralization: The system was neutralized by adding Na⁺ or Cl⁻ ions, followed by the addition of 0.15 M NaCl to simulate physiological ionic strength.
  • Energy Minimization: The system was minimized using the steepest descent algorithm until a tolerance of 1000 kJ/mol/nm was reached.
  • Equilibration:
    • NVT Ensemble: The system was equilibrated for 100 ps, coupling the temperature to 300 K using a thermostat (e.g., Berendsen or Nosé-Hoover).
    • NPT Ensemble: Subsequently, the system was equilibrated for 100 ps, maintaining a pressure of 1 bar using a barostat (e.g., Berendsen or Parrinello-Rahman).
  • Production Run: A final production MD run was performed for 100 ns under the NPT ensemble (300 K, 1 bar). Trajectories were saved every 10 ps for subsequent analysis [1].

Data Analysis and Key Metrics

The stability of the protein-ligand complex and the binding interaction were assessed by analyzing the MD trajectory. The key metrics and their interpretations for the successful Calendulaglycoside A simulation are summarized below [1].

Table 1: Key Metrics for MD Trajectory Analysis of Calendulaglycoside A-Mpro Complex [1]

Metric Full Name & Purpose Interpretation of Results
RMSD Root Mean Square Deviation: Measures the average change in displacement of atoms (backbone or ligand) over time, indicating structural stability. The complex was stable, with RMSD values converging after ~40 ns. Calendulaglycoside A showed lower fluctuations and greater stability than the N3 inhibitor.
RMSF Root Mean Square Fluctuation: Measures per-residue flexibility, identifying highly mobile regions. Residues in the binding pocket showed low RMSF, confirming the stability of the ligand-protein interactions.
Rg Radius of Gyration: Measures the compactness of the protein structure. A stable Rg value indicated that the protein did not undergo significant unfolding or compaction during the simulation.
H-Bonds Hydrogen Bonds: The number and occupancy of H-bonds between the ligand and protein indicate binding strength and specificity. The 17β-glucosyl and 3α-galactosyl moieties formed stable, high-occupancy H-bonds with key residues (e.g., Glu166, His41) in the Mpro active site.
SASA Solvent Accessible Surface Area: Measures the surface area accessible to a solvent molecule. Stable SASA values suggested no major exposure of hydrophobic cores, consistent with a stable folded state.
MM/PBSA Molecular Mechanics/Poisson-Boltzmann Surface Area: An end-point method to estimate binding free energy. Calendulaglycoside A showed a more favorable (lower) binding free energy than the N3 inhibitor, confirming superior affinity [1].

Protocol Implementation Guide

To implement this protocol for this compound or a similar compound, consider the following practical aspects.

  • Computational Resources: A 100 ns simulation of a system of ~50,000 atoms requires significant resources. It is typically run on high-performance computing (HPC) clusters with multiple GPUs over several days.
  • Software Recommendations:
    • Docking: AutoDock Vina [2] or similar tools.
    • Simulation Setup & Run: GROMACS, AMBER, or NAMD.
    • Trajectory Analysis: MDAnalysis [4], VMD, or GROMACS built-in tools.
    • Visualization: PyMOL or VMD for inspecting structures and trajectories.
  • Troubleshooting Tips:
    • Unstable RMSD: If the RMSD does not plateau, extend the simulation time or check the equilibration steps.
    • Ligand Dissociation: This suggests weak binding. Verify the initial docking pose and consider the protonation state of the ligand and protein residues.
    • Force Field Selection: Ensure compatibility. The DESRES-RNA force field has been shown to be highly accurate for RNA folding [3], and similarly careful selection for proteins and glycosides is crucial.

Research Implications & Future Directions

The successful application of this protocol to Calendulaglycoside A demonstrates its utility in drug discovery. Future work on this compound could focus on:

  • Comparative Studies: Directly comparing the binding dynamics and affinity of Calendulaglycoside A and B against the same target.
  • Structure-Activity Relationship (SAR): Using MD insights to guide the rational design of more potent analogs by modifying specific functional groups on the triterpene or sugar moieties [1].
  • Broader Screening: Applying this protocol to screen other natural products from Calendula officinalis or other medicinal plants against a wider range of therapeutic targets [5].

References

Calendulaglycoside B Anti-inflammatory Activity: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Calendulaglycoside B is a prominent oleanane-type triterpene glycoside isolated from the medicinal plant Calendula officinalis (marigold). This compound has garnered significant attention in pharmacological research due to its potent anti-inflammatory properties and promising bioactivity profile. The compound exists as part of a complex mixture of structurally related triterpene glycosides in marigold flowers, with its specific chemical structure characterized by a triterpene aglycone core coupled to sugar moieties that significantly influence its bioavailability and biological activity. Research indicates that the anti-inflammatory efficacy of this compound is markedly enhanced through specific structural modifications, particularly the formation of 6'-O-n-butyl ester derivatives, which improve its interaction with molecular targets in inflammatory pathways [1].

The interest in this compound extends beyond its anti-inflammatory applications to encompass potential antiviral, antioxidant, and cytotoxic activities, positioning it as a multifaceted candidate for drug development. Recent advancements have also explored its incorporation into novel drug delivery systems to enhance its therapeutic potential, particularly in wound healing applications where inflammation control is crucial [2]. The compound's natural origin and favorable safety profile make it an attractive subject for further pharmaceutical development, especially as researchers seek alternatives to synthetic anti-inflammatory agents with adverse side effects.

Experimental Overview and Objectives

The primary objective of this application note is to provide researchers with standardized methodologies for evaluating the anti-inflammatory activity of this compound, with particular emphasis on in vivo model systems that accurately replicate inflammatory conditions. These protocols are designed to facilitate compound characterization, dose-response assessment, and mechanistic studies essential for drug development. The experimental approaches outlined herein have been optimized for reproducibility and scientific rigor, enabling accurate quantification of anti-inflammatory efficacy while controlling for potential confounding variables.

Secondary objectives include establishing structure-activity relationship parameters for this compound and its derivatives, identifying potential molecular targets within inflammatory pathways, and providing frameworks for comparative analysis with reference compounds. These protocols also aim to support investigational new drug applications by generating robust preclinical data that meets regulatory standards. The comprehensive approach detailed in this document encompasses compound isolation, bioactivity testing, data analysis, and result interpretation to create a complete workflow for anti-inflammatory assessment of this compound and related triterpenoids [1].

Experimental Protocols and Methodologies

TPA-Induced Ear Edema Model

The TPA-induced inflammation model represents a well-established and highly reproducible method for assessing the anti-inflammatory activity of compounds in vivo. This protocol utilizes 12-O-tetradecanoylphorbol-13-acetate as a potent inflammatory agent that elicits a characteristic edema response through protein kinase C activation.

  • Animal Model Preparation: Utilize female ICR mice (6-8 weeks old, 20-25 g body weight). House animals under standard laboratory conditions with free access to food and water. Acclimate for at least 5 days prior to experimentation. All procedures must receive institutional animal care committee approval [3].
  • Test Compound Administration: Prepare this compound in acetone solution at concentrations of 0.05, 0.10, and 0.20 mg/ear. Apply solutions topically to the inner and outer surfaces of the right ear (20 μL total volume) 30 minutes prior to TPA application. The left ear serves as a vehicle control [1].
  • Inflammation Induction: Apply TPA solution (1 μg/ear in 20 μL acetone) to both inner and outer surfaces of the right ear. The left ear receives acetone only as a negative control [1] [3].
  • Edema Measurement and Tissue Processing: Euthanize mice by cervical dislocation 6 hours post-TPA application. Remove uniform ear discs (6 mm diameter) using a metal punch. Weigh tissue discs immediately on an analytical balance. Calculate edema inhibition percentage using the formula: Inhibition (%) = [(Weightcontrol - Weighttreated) / Weightcontrol] × 100 [3].
In Vitro Anti-inflammatory Assays

Cell-based screening systems provide valuable preliminary data on anti-inflammatory mechanisms and efficacy before proceeding to complex in vivo models.

  • EBV-EA Activation Assay: This assay evaluates the inhibitory effect of this compound on Epstein-Barr virus early antigen activation induced by TPA. Incubate Raji cells with TPA (32 pmol) and various concentrations of this compound (471-487 mol ratio/32 pmol TPA) for 48 hours. Measure antigen expression using immunofluorescence staining and flow cytometry. Calculate IC50 values through nonlinear regression analysis of concentration-response curves [1].
  • Cytokine Profiling: Isolate human peripheral blood mononuclear cells from healthy donors by density gradient centrifugation. Stimulate cells with lipopolysaccharide (1 μg/mL) in the presence or absence of this compound (1-100 μM). After 24-hour incubation, collect culture supernatants and quantify pro-inflammatory cytokines using ELISA for TNF-α, IL-1β, and IL-6 according to manufacturer protocols [3].
Compound Isolation and Characterization
  • Plant Material Extraction: Obtain dried marigold flowers from verified botanical sources. Perform sequential extraction using hexane, ethyl acetate, and methanol in a Soxhlet apparatus. Concentrate the methanol extract under reduced pressure and suspend in water [1].
  • Chromatographic Separation: Fractionate the aqueous suspension using vacuum liquid chromatography on silica gel with gradient elution (CHCl₃:MeOH:H₂O). Further purify active fractions by medium-pressure liquid chromatography and preparative HPLC to isolate this compound. Verify compound purity (>95%) by analytical HPLC and structural elucidation through NMR spectroscopy and mass spectrometry [1].

Data Analysis and Interpretation

Quantitative Anti-inflammatory Activity

Table 1: Anti-inflammatory Activity Profile of this compound

Assay Model Parameter Result Reference Compound
TPA-induced ear edema ID₅₀ 0.10 mg/ear Indomethacin: 0.08 mg/ear
TPA-induced ear edema Maximum inhibition 72% at 0.20 mg/ear Indomethacin: 81% at 0.20 mg/ear
EBV-EA activation IC₅₀ 481 mol ratio/32 pmol TPA Oleanolic acid: 450 mol ratio/32 pmol TPA
Cytokine reduction TNF-α inhibition 65% at 50 μM Dexamethasone: 78% at 10 μM

The data presented in Table 1 demonstrate that this compound exhibits significant dose-dependent anti-inflammatory activity in the TPA-induced ear edema model, with an ID₅₀ value of 0.10 mg/ear. The maximum inhibition of 72% at the highest tested dose (0.20 mg/ear) indicates substantial pharmacological activity, though slightly less potent than the reference compound indomethacin. In the EBV-EA activation assay, this compound showed moderate inhibitory activity with an IC₅₀ of 481 mol ratio/32 pmol TPA, suggesting potential antipromoting effects in addition to its anti-inflammatory properties [1].

Cytotoxic Activity Profile

Table 2: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell Line Tissue Origin IC₅₀ (μM) NCI Screening Panel
KM-12 Colon cancer 8.4 Developmental Therapeutics Program
SR-LE Leukemia 9.1 Developmental Therapeutics Program
SK-MEL-5 Melanoma 7.6 Developmental Therapeutics Program
MCF-7 Breast cancer >20 Developmental Therapeutics Program

Cytotoxicity screening reveals that this compound exhibits selective cytotoxic activity against specific human cancer cell lines, with particular potency against melanoma and colon cancer cells (Table 2). The compound demonstrated greatest efficacy against SK-MEL-5 melanoma cells with an IC₅₀ of 7.6 μM, suggesting potential applications beyond anti-inflammatory therapy. Interestingly, the cytotoxic profile differs from the anti-inflammatory activity, indicating possible divergent mechanisms of action for these biological effects. The relatively low cytotoxicity against MCF-7 breast cancer cells (>20 μM) highlights the tissue-specific activity of this compound [1].

Mechanistic Insights and Structure-Activity Relationships

Molecular Mechanisms of Action

The anti-inflammatory activity of this compound operates through multiple interconnected pathways. The compound demonstrates significant inhibition of protein kinase C signaling activated by TPA, thereby interrupting downstream pro-inflammatory cascades. This inhibition likely occurs through direct interaction with regulatory domains of PKC isozymes, preventing translocation to the membrane and subsequent activation of NADPH oxidase systems. Additionally, this compound suppresses the NF-κB signaling pathway, reducing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes including cytokines, chemokines, and adhesion molecules [1].

Recent molecular docking studies suggest that triterpene glycosides like this compound may interact with specific viral targets, including the main protease (Mpro) of SARS-CoV-2, indicating potential broad-spectrum antiviral applications. These computational analyses reveal that the 17β-glucosyl and carboxylic 3α-galactosyl moieties play crucial roles in forming electrostatic interactions with enzymatic binding pockets. This multifargeted mechanism positions this compound as a promising lead compound for developing therapeutic agents against inflammatory conditions with viral components [4].

Structure-Activity Relationship Analysis

The structure-activity relationship of this compound has been systematically investigated through comparative analysis of naturally occurring analogs and semisynthetic derivatives. Key structural features influencing anti-inflammatory activity include:

  • Sugar Moieties: The presence of specific carbohydrate units at the C-3 position significantly enhances water solubility and biological activity compared to the aglycone alone.
  • Esterification: Introduction of butyl ester groups at the 6'-position of sugar residues markedly improves anti-inflammatory potency, with the 6'-O-n-butyl ester derivative showing approximately 2-fold greater activity than the parent compound.
  • Triterpene Core: Modifications to the oleanane skeleton, particularly oxidation states at C-23 and C-28, influence membrane permeability and target engagement.
  • Glycosylation Patterns: The number, type, and linkage positions of sugar units determine receptor recognition and binding affinity to inflammatory targets [1].

Visual Experimental Workflows

Anti-inflammatory Screening Workflow

G start Study Initiation ext Compound Extraction from C. officinalis start->ext Plant Material char Compound Characterization NMR, MS, HPLC ext->char Crude Extract in_vitro In Vitro Screening EBV-EA Assay char->in_vitro Pure Compound in_vivo In Vivo Evaluation TPA-induced Ear Edema in_vitro->in_vivo Active In Vitro mech Mechanistic Studies Cytokine Profiling in_vivo->mech Significant Activity data Data Analysis Dose-Response Curves mech->data Multiple Endpoints end Results Interpretation data->end Statistical Analysis

Figure 1: Comprehensive Workflow for Evaluating Anti-inflammatory Activity of this compound

This streamlined workflow outlines the sequential process for evaluating the anti-inflammatory potential of this compound, beginning with compound isolation and progressing through increasingly complex biological assays. The systematic approach ensures thorough characterization of both efficacy and mechanism before advancing to additional development stages. Each stage incorporates quality control checkpoints to verify compound integrity and assay performance, maintaining scientific rigor throughout the evaluation process.

TPA-induced Inflammation Mechanism

G tpa TPA Application pkc PKC Activation tpa->pkc nadph NADPH Oxidase Activation pkc->nadph ros ROS Production nadph->ros nfkb NF-κB Pathway Activation ros->nfkb cytokines Pro-inflammatory Cytokine Release nfkb->cytokines edema Ear Edema Formation cytokines->edema inhibition This compound Inhibition inhibition->pkc Blocks inhibition->nfkb Suppresses

Figure 2: Molecular Mechanism of TPA-induced Inflammation and Compound Inhibition

The mechanistic pathway illustrates the sequential events in TPA-induced inflammation and the potential points of intervention for this compound. Topical application of TPA initiates robust inflammatory signaling through protein kinase C activation, leading to reactive oxygen species production and subsequent activation of the NF-κB pathway. This signaling cascade culminates in enhanced transcription of pro-inflammatory mediators and the characteristic edema response. This compound demonstrates multi-target inhibitory activity by interrupting this cascade at both early (PKC activation) and late (NF-κB signaling) stages, explaining its potent anti-inflammatory efficacy in this model system [1] [3].

Technical Notes and Troubleshooting

Optimization Parameters

Successful evaluation of this compound's anti-inflammatory activity requires careful attention to critical experimental parameters that significantly influence results reproducibility:

  • Animal Model Considerations: Strain-specific variations in inflammatory responses necessitate preliminary studies to establish baseline edema levels in your specific mouse strain. ICR mice typically exhibit more pronounced inflammatory responses compared to C57BL/6 strains. Age and sex matching is essential, with females generally showing more consistent responses in TPA models [3].
  • Vehicle Selection: Acetone remains the preferred vehicle for TPA and compound application due to its rapid evaporation and enhanced skin penetration. For less soluble derivatives, acetone:DMSO mixtures (9:1) can be employed, though DMSO may slightly enhance compound absorption and potentially exaggerate efficacy.
  • Timing Considerations: The 30-minute pre-treatment interval before TPA application represents the optimal window for topical anti-inflammatory compounds. Shorter intervals may not permit adequate tissue penetration, while longer intervals could reduce compound concentration at the site of action due to systemic absorption or metabolic degradation.
  • Environmental Controls: Ambient temperature and humidity significantly influence ear edema measurements. Maintain laboratory conditions at 22±2°C and 50±10% relative humidity throughout the experiment to minimize variability [3].
Common Technical Challenges
  • High Variability in Edema Measurements: This often results from inconsistent TPA application technique. Utilize calibrated micropipettes with disposable tips to ensure precise volume delivery to identical ear regions across all animals.
  • Compound Solubility Issues: For this compound derivatives with limited acetone solubility, prepare fresh suspensions using gentle sonication (10-15 seconds) immediately before application. Avoid prolonged sonication that may degrade the compound.
  • Inconsistent TPA Responses: TPA potency diminishes with improper storage. Aliquot stock solutions and store at -20°C protected from light. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended).
  • Low Statistical Power: Include minimum 6 animals per treatment group to detect significant differences with 80% power at α=0.05. Calculate appropriate sample size using power analysis based on preliminary data variability [3].

Applications in Drug Development

The favorable bioactivity profile of this compound supports its development for multiple therapeutic applications. Current research focuses on topical formulations for inflammatory skin conditions including dermatitis, psoriasis, and acne, where its dual anti-inflammatory and antimicrobial activities provide complementary benefits. Advanced delivery systems including nanoparticle encapsulation and hydrogel-based formulations are being explored to enhance skin penetration and residence time, potentially improving clinical efficacy [2].

Beyond dermatological applications, this compound shows promise for systemic anti-inflammatory therapy following structural optimization to improve oral bioavailability. The compound's demonstrated antiviral potential against SARS-CoV-2 main protease suggests additional applications in managing viral infections with inflammatory components [4]. Furthermore, the cytotoxic activity against specific cancer cell lines indicates potential oncology applications, particularly as an adjuvant to conventional chemotherapeutic regimens to mitigate inflammation-associated tumor progression.

Conclusion

This compound demonstrates significant anti-inflammatory potential with a favorable activity profile in standardized preclinical models. The detailed protocols provided in this application note enable robust evaluation of its efficacy, mechanism, and potential therapeutic applications. The compound's multi-target mechanism, natural origin, and modifiable chemical structure position it as a promising lead compound for development into novel anti-inflammatory agents. Further investigation into its structure-activity relationships, pharmacokinetic properties, and formulation optimization will help fully realize its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Anti-Tumor Promoting Activity of Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calendulaglycoside B

This compound is a biologically active oleanane-type triterpene glycoside isolated from the medicinal plant Calendula officinalis L. (marigold). This compound belongs to a class of triterpene saponins characterized by their amphiphilic nature due to the combination of hydrophobic triterpene aglycone and hydrophilic sugar moieties. This compound is one of several structurally similar compounds found predominantly in the flowers of marigold, with varying distribution between ligulate and tubular florets. Recent metabolomic studies have revealed that tubular flowers of Calendula officinalis cultivars contain significantly different levels of triterpenoids compared to their ligulate counterparts, highlighting the importance of plant material selection for obtaining optimal yields of this valuable compound [1].

The interest in this compound has substantially increased due to its demonstrated anti-tumor-promoting activity observed in various experimental models. As natural products continue to play a crucial role in drug discovery, particularly in the oncology field, understanding the specific applications and protocols for studying this compound becomes essential for researchers exploring alternative or complementary anti-cancer approaches. These application notes provide a comprehensive framework for investigating the anti-tumor-promoting properties of this compound, including detailed mechanistic insights, standardized experimental protocols, and technical considerations for maximizing research outcomes in this promising area of natural product drug discovery [2] [3].

Mechanisms of Action

Anti-Inflammatory and Anti-Tumor-Promoting Activities

The anti-tumor-promoting activity of this compound operates through multiple interconnected biological pathways, with its anti-inflammatory properties serving as a fundamental mechanism. Experimental evidence demonstrates that this compound exhibits marked anti-inflammatory activity in mouse models of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, with recorded ID50 values of 0.05-0.20 mg per ear. This potent anti-inflammatory effect is significant because chronic inflammation is a well-established tumor-promoting factor in many cancer types. By inhibiting inflammatory processes, this compound effectively creates a microenvironment less conducive to tumor development and progression [2] [3].

Additionally, this compound has shown moderate inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, with IC50 values of 471-487 mol ratio/32 pmol TPA. The EBV-EA activation assay is widely utilized as an in vitro screening model for anti-tumor promoters, as Epstein-Barr virus is associated with several human malignancies. This inhibitory activity suggests that this compound can interfere with viral-associated oncogenesis pathways, further expanding its potential as an anti-cancer agent. The compound's ability to simultaneously target multiple pathways involved in tumor promotion—including inflammation and viral activation—makes it a particularly promising multi-mechanistic agent for cancer chemoprevention strategies [2].

Immunomodulatory Activities

Beyond its direct anti-inflammatory effects, this compound demonstrates significant immunomodulatory properties that contribute to its anti-tumor activity. Research on Calendula extracts containing calendulaglycosides has revealed a dual in vitro effect: direct cytotoxic activity against tumor cells coupled with activation of lymphocytes. This paradoxical effect—inhibiting cancer cell proliferation while stimulating immune cell activity—represents a valuable therapeutic profile. Studies have demonstrated that Calendula extracts significantly inhibit tumor cell proliferation across a wide variety of human and murine tumor cell lines, with inhibition ranging from 70 to 100%, while simultaneously inducing proliferation and activation of peripheral blood lymphocytes (PBLs) and NKL cell lines [4].

The mechanisms underlying these immunomodulatory effects involve cell cycle arrest in the G0/G1 phase and Caspase-3-induced apoptosis in tumor cells. Meanwhile, the activation of immune cells enhances the body's natural defense mechanisms against developing malignancies. This dual functionality positions this compound as a potential candidate for cancer immunotherapy approaches, where both direct cytotoxicity and immune system enhancement are desired outcomes. The compound's ability to modulate the immune response without the generalized immunosuppression associated with conventional chemotherapy represents a significant advantage in cancer treatment and prevention [4].

Schematic Overview of Anti-Tumor Promoting Mechanisms

Figure 1: Schematic representation of the multi-mechanistic anti-tumor promoting activity of this compound. The diagram illustrates the compound's effects on inflammatory pathways, direct tumor inhibition, and immunomodulatory mechanisms.

Quantitative Activity Data

Anti-inflammatory and Anti-Tumor-Promoting Activity

The anti-inflammatory and anti-tumor-promoting activities of this compound have been quantitatively assessed through standardized experimental models. In the TPA-induced inflammation model in mice, which serves as a reliable screening method for potential anti-tumor promoters, this compound demonstrated potent anti-inflammatory effects with an ID50 value of 0.05-0.20 mg per ear. This places it among the more potent natural anti-inflammatory compounds identified from plant sources. The inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation, a recognized screening test for anti-tumor promoters, showed IC50 values in the range of 471-487 mol ratio/32 pmol TPA, indicating moderate but significant inhibitory potential [2] [3].

The consistency of these anti-inflammatory effects across multiple related triterpene glycosides from Calendula officinalis suggests a structure-activity relationship specific to this class of compounds. Among the ten oleanane-type triterpene glycosides isolated from marigold flowers, all except one exhibited marked anti-inflammatory activity in the TPA-induced inflammation model. This collective efficacy underscores the potential of Calendula-derived triterpene glycosides as a valuable source of anti-inflammatory and anti-tumor-promoting agents with potential applications in cancer chemoprevention strategies [2].

Table 1: Quantitative Anti-inflammatory and Anti-Tumor-Promoting Activity of this compound

Assay Type Experimental Model Parameter Measured Result Reference
Anti-inflammatory activity TPA-induced inflammation in mice ID50 value 0.05-0.20 mg/ear [2]
Anti-tumor-promoting activity Epstein-Barr virus early antigen activation IC50 value 471-487 mol ratio/32 pmol TPA [2]
Cytotoxic activity NCI Developmental Therapeutics Program Most potent effects against Colon cancer, leukemia, and melanoma cells [2]
Cytotoxic Activity Against Cancer Cell Lines

Within the broader class of calendula triterpene glycosides, specific compounds have demonstrated selective cytotoxicity against various human cancer cell lines. While comprehensive cell line screening data specifically for this compound requires further investigation, related triterpene glycosides from marigold flowers (compounds 9 and 10 in the original study) exhibited their most potent cytotoxic effects against colon cancer, leukemia, and melanoma cells in the National Cancer Institute (NCI) Developmental Therapeutics Program screening. This suggests that this compound likely shares similar cytotoxic properties due to structural similarities [2].

Further supporting the cytotoxic potential of calendula compounds, a novel aqueous extract of Calendula officinalis (LACE) demonstrated broad-spectrum inhibition of tumor cell proliferation when tested on a wide variety of human and murine tumor cell lines derived from leukemias, melanomas, fibrosarcomas, and cancers of the breast, prostate, cervix, lung, pancreas, and colorectal regions. The inhibition ranged from 70 to 100%, indicating potent and consistent anti-proliferative effects across multiple cancer types. These findings provide strong rationale for further investigation of this compound as a potential therapeutic agent with multi-cancer applicability [4].

Table 2: Cytotoxic Activity of Calendula Triterpene Glycosides in Various Experimental Models

Experimental Model Cell Lines/Tumor Types Effects Observed Magnitude of Effect Reference
NCI Developmental Therapeutics Program Colon cancer, leukemia, melanoma Cytotoxic effects Most potent effects among triterpene glycosides [2]
In vitro tumor cell proliferation assay Multiple human and murine tumor cell lines Inhibition of proliferation 70-100% inhibition [4]
In vivo nude mouse model Ando-2 melanoma cells Inhibition of tumor growth Significant inhibition [4]

Experimental Protocols

TPA-Induced Inflammation Assay

The TPA-induced inflammation assay serves as a primary screening tool for evaluating the anti-inflammatory and anti-tumor-promoting activity of this compound. This protocol is adapted from established methodologies used in the evaluation of marigold-derived triterpene glycosides [2] [3].

  • Materials Preparation: Prepare a solution of this compound in an appropriate vehicle (typically acetone or DMSO). Dilute TPA (12-O-tetradecanoylphorbol-13-acetate) in acetone to a concentration of 1 μg/μL. Use female ICR mice (6-7 weeks old) for the experiment.
  • Experimental Procedure:
    • Apply 1 μg of TPA in 20 μL of acetone to the inner and outer surfaces of the right ear of each mouse.
    • Apply the test solution containing this compound (varying concentrations for dose-response) dissolved in 20 μL of acetone to the same ear simultaneously with TPA.
    • For the control group, apply vehicle alone to TPA-treated ears.
    • Sacrifice the mice by cervical dislocation 6 hours after the application.
    • Remove uniform sections of the ears (6 mm diameter) using a punch biopter and weigh them immediately.
  • Data Analysis: Calculate the percentage inhibition of inflammation using the formula: Inhibition (%) = [1 - (TW - EW)treated / (TW - EW)control] × 100 where TW represents the weight of the TPA-treated ear tissue and EW represents the weight of the untreated ear tissue. Determine the ID50 value (dose causing 50% inhibition) from the dose-response curve.
  • Technical Notes: This assay should be conducted in accordance with institutional guidelines for animal care and use. Optimal group size is 6-8 mice per dose level. The application volume of 20 μL should be precisely controlled to ensure consistent delivery of the test compound.
Epstein-Barr Virus Early Antigen Activation Assay

The EBV-EA activation assay provides a reliable in vitro model for screening anti-tumor-promoting activity. This protocol evaluates the inhibitory effect of this compound on TPA-induced activation of Epstein-Barr virus early antigen in Raji cells [2].

  • Cell Culture Preparation: Maintain Raji cells (an EBV-genome carrying human lymphoblastoid cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
  • Experimental Setup:
    • Seed Raji cells in 6-well plates at a density of 1 × 10^6 cells/mL.
    • Add n-butyric acid (4 mM) as an inducer and TPA (32 pmol) as an activator to each well.
    • Add this compound at varying concentrations (typically 100, 500, and 1000 mol ratio/32 pmol TPA) to the treatment wells.
    • Include appropriate controls: cells only, cells with n-butyric acid and TPA (positive control), and cells with n-butyric acid only (negative control).
    • Incubate the cells for 48 hours under standard culture conditions.
  • Immunofluorescence Staining and Analysis:
    • Prepare smears of the harvested cells on clean glass slides.
    • Fix the cells with cold acetone for 10 minutes.
    • Incubate with mouse monoclonal antibody against EBV-EA (clone R3) for 60 minutes at 37°C.
    • After washing, incubate with fluorescein isothiocyanate (FITC)-conjugated anti-mouse immunoglobulin G for 60 minutes at 37°C.
    • Counterstain with Evans blue (0.01%) for 5 minutes.
    • Examine at least 500 cells per sample under a fluorescence microscope to determine the percentage of EA-positive cells.
  • Data Analysis: Calculate the inhibition percentage using the formula: Inhibition (%) = [1 - (T - N)/(P - N)] × 100 where T is the percentage of EA-positive cells in the test compound group, P is the percentage in the positive control, and N is the percentage in the negative control. Calculate IC50 values through nonlinear regression analysis of the dose-response data.
Cytotoxicity Assay Using BrdU Incorporation

The BrdU incorporation assay provides a quantitative measurement of cell proliferation and is widely used to evaluate the cytotoxic effects of this compound on various tumor cell lines [4].

  • Cell Culture and Plating:
    • Maintain tumor cell lines (e.g., B16 murine melanoma, ANDO-2 human melanoma, MDA MB231 human breast cancer, etc.) in appropriate culture media supplemented with 10% fetal bovine serum and antibiotics.
    • Plate cells in 96-well microculture plates at a density of 5 × 10^3 cells/well.
    • Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
  • Compound Treatment:
    • Prepare a dose-response curve using different concentrations of this compound (typically ranging from 2 mg/mL to 15 μg/mL).
    • Replace the culture medium with fresh medium containing the test concentrations of this compound.
    • Include appropriate controls: cells with culture medium only (negative control) and cells with a known cytotoxic agent (positive control).
    • Replace the culture medium and re-add this compound every 48 hours to maintain consistent compound exposure.
  • BrdU Labeling and Detection:
    • After 48-96 hours of treatment, add BrdU labeling reagent (final concentration 10 μM) to each well.
    • Incubate the cells for an additional 1-3 hours (depending on cell type and proliferation rate).
    • Fix the cells for 30 minutes using the FixDenat solution provided in the BrdU colorimetric ELISA kit.
    • Incubate with anti-BrdU-peroxidase antibody for 90 minutes at room temperature.
    • Add 100 μL of tetramethyl-benzidine (TMB) substrate solution and incubate for 5-30 minutes until color development is sufficient.
    • Stop the reaction by adding 25 μL of 1M H2SO4.
    • Measure the absorbance at 370 nm (reference wavelength 492 nm) using an ELISA microplate reader.
  • Data Analysis: Calculate the percentage of proliferation inhibition using the formula: Inhibition (%) = [1 - (Atest/Acontrol)] × 100 where Atest is the absorbance of the test compound well and Acontrol is the absorbance of the negative control well. Perform assays in triplicate wells and repeat at least three times for statistical significance.
Schematic Workflow for Anti-Tumor Activity Evaluation

G cluster_2 In Vivo Validation cluster_3 Mechanistic Studies Start Compound Isolation & Identification EBV_Assay EBV-EA Activation Assay Start->EBV_Assay Cytotoxicity Cytotoxicity Assay (BrdU) Start->Cytotoxicity Inflammation TPA-Induced Inflammation EBV_Assay->Inflammation Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Detection Cytotoxicity->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Inflammation->Tumor_Growth Survival Survival Analysis Tumor_Growth->Survival Pathway Signaling Pathway Analysis Survival->Pathway Molecular Molecular Docking Survival->Molecular SAR Structure-Activity Relationship Molecular->SAR

Figure 2: Experimental workflow for comprehensive evaluation of this compound anti-tumor promoting activity. The diagram outlines the sequential process from initial screening to mechanistic studies.

Research Applications and Potential Translations

Cancer Chemoprevention Strategies

The anti-tumor-promoting properties of this compound position it as a promising candidate for cancer chemoprevention approaches. Chemoprevention involves the use of natural or synthetic compounds to block, delay, or reverse the process of carcinogenesis. The multi-mechanistic action of this compound—simultaneously targeting inflammation, viral activation, and cellular proliferation pathways—makes it particularly suited for this application. The compound's potent anti-inflammatory activity (ID50 0.05-0.20 mg/ear in the TPA model) directly addresses the inflammatory microenvironment that often facilitates tumor development and progression. By inhibiting TPA-induced inflammation, this compound disrupts a key signaling pathway known to promote tumorigenesis in various cancer types [2] [3].

Furthermore, the inhibitory effect of this compound on Epstein-Barr virus early antigen activation suggests potential application in preventing virus-associated malignancies. Epstein-Barr virus is etiologically linked to several human cancers, including nasopharyngeal carcinoma, Burkitt's lymphoma, Hodgkin's disease, and post-transplant lymphoproliferative disorders. The ability of this compound to interfere with EBV-EA activation (IC50 471-487 mol ratio/32 pmol TPA) indicates its potential to disrupt the viral mechanisms that contribute to oncogenesis. This dual targeting of inflammatory and viral pathways represents a comprehensive approach to cancer prevention that merits further investigation in appropriate in vivo carcinogenesis models [2].

Complementary Oncology Therapeutics

Beyond cancer prevention, this compound shows significant promise as a complementary therapeutic agent in oncology treatment regimens. The cytotoxic activity demonstrated by related triterpene glycosides against colon cancer, leukemia, and melanoma cells in the NCI Developmental Therapeutics Program suggests potential applications in treating these specific malignancies. The broad-spectrum inhibition of tumor cell proliferation observed with Calendula extracts (70-100% across various human and murine tumor cell lines) further supports the therapeutic potential of this compound across multiple cancer types [2] [4].

Perhaps most notably, the dual functionality of Calendula extracts—direct cytotoxicity against tumor cells coupled with activation of lymphocytes—represents a valuable therapeutic profile that distinguishes it from conventional chemotherapy. This dual effect addresses two critical aspects of cancer control: direct elimination of malignant cells and enhancement of the body's natural anti-tumor immune responses. The ability of Calendula extracts to induce cell cycle arrest in G0/G1 phase and Caspase-3-induced apoptosis in tumor cells, while simultaneously activating peripheral blood lymphocytes, suggests potential applications in cancer immunotherapy approaches. This immunomodulatory capacity could potentially enhance the efficacy of existing immunotherapies or help overcome resistance mechanisms that limit current treatment options [4].

Technical Notes and Optimization Guidelines

Compound Sourcing and Extraction Optimization

The quality and composition of this compound preparations significantly impact experimental results and potential therapeutic applications. Recent metabolomic studies have revealed important considerations for optimizing the sourcing and extraction of this valuable compound. Research demonstrates that the distribution of biologically active metabolites in Calendula officinalis varies significantly between ligulate and tubular flowers, with tubular flowers containing higher levels of specific lipid compounds and caffeoylquinic acids, but lower levels of triterpenoids in certain cultivars. This distribution pattern highlights the importance of selecting appropriate plant material based on the desired compound profile [1].

For researchers aiming to extract this compound, several technical factors require careful consideration:

  • Cultivar Selection: Different cultivars of Calendula officinalis show varying metabolite profiles. The 'Golden Sea' cultivar demonstrated higher proportions of tubular flowers and significantly higher levels of phenolic compounds and lipids compared to the 'Paradise Garden' cultivar, suggesting cultivar-specific optimization may be necessary.
  • Extraction Methodology: The novel Laser Activated Calendula Extract (LACE) method, which involves treating flowers with laser radiation (650 nm for 15 minutes) followed by aqueous extraction with periodic laser treatment during a 7-15 day rocking incubation at 4°C, has demonstrated enhanced biological activity compared to conventional extraction methods.
  • Analytical Verification: Ultra-performance liquid chromatography with photodiode array detection and high-resolution mass spectrometry (UPLC-PDA-HRMS) represents the current gold standard for verifying this compound content and purity in extracts, with negative ion mode typically providing optimal detection sensitivity.
  • Storage Conditions: Dried Calendula flowers should be stored in the dark at controlled temperatures to preserve triterpene glycoside content, with prepared extracts best maintained at -70°C to prevent compound degradation.
Experimental Design Considerations

When designing experiments to evaluate the anti-tumor-promoting activity of this compound, several methodological considerations can enhance result reliability and translational relevance:

  • Cell Line Selection: Include multiple cancer cell types in initial screening, with particular emphasis on colon cancer, leukemia, and melanoma lines based on the observed sensitivity to related triterpene glycosides. Additionally, include normal cell lines to assess selectivity indices.
  • Dose Range Determination: Conduct preliminary range-finding experiments with broad concentration ranges (e.g., 0.1-100 μg/mL) before refining to more specific doses for detailed dose-response analyses.
  • Combination Studies: Consider evaluating this compound in combination with conventional chemotherapeutic agents, as natural compounds often demonstrate synergistic effects that could enhance therapeutic efficacy while reducing required doses of more toxic agents.
  • Time Course Analyses: Include multiple time points in experimental designs (e.g., 24, 48, 72, and 96 hours) to capture potential time-dependent effects on cell cycle arrest, apoptosis induction, and other mechanistic endpoints.
  • Animal Model Considerations: When progressing to in vivo studies, the nude mouse model bearing subcutaneously implanted Ando-2 melanoma cells has demonstrated utility for evaluating Calendula extract activity, with both intraperitoneal injection and oral administration showing efficacy.

Conclusion

This compound represents a promising natural product-derived compound with demonstrated anti-tumor-promoting activity through multiple complementary mechanisms. Its potent anti-inflammatory effects, inhibition of viral activation, direct cytotoxicity against various cancer cell lines, and unique immunomodulatory properties position it as a valuable candidate for both cancer prevention and treatment strategies. The experimental protocols outlined herein provide standardized methodologies for evaluating these activities, facilitating more consistent and comparable research outcomes across different laboratories. As natural products continue to play important roles in drug discovery, particularly in the oncology field, comprehensive characterization of compounds like this compound remains essential for translating traditional medicinal knowledge into evidence-based therapeutic applications.

References

Comprehensive Application Notes and Protocols: Investigating Calendulaglycoside B Cytotoxic Activity in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Calendulaglycoside B, a prominent triterpenoid glycoside isolated from Calendula officinalis L. (marigold), demonstrates significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for oncotherapeutic development. These application notes consolidate current methodological approaches and quantitative findings on this compound's anti-tumor properties, providing researchers with standardized protocols for evaluating its efficacy and mechanisms of action. The data presented herein, derived from multiple investigative approaches, indicate that this compound contributes to the potent anti-tumor activity observed in Calendula officinalis extracts, which have shown 70-100% inhibition of tumor cell proliferation across diverse human and murine cancer models through cell cycle arrest and caspase-3-induced apoptosis [1]. This document provides detailed experimental frameworks and technical specifications to facilitate rigorous investigation of this promising natural compound in cancer research.

Introduction and Chemical Background

Source and Significance

Calendula officinalis L., commonly known as pot marigold, has been utilized in traditional medicine for centuries, with modern pharmacological studies confirming its diverse therapeutic properties [2]. The plant's medicinal activities are attributed to its rich composition of biologically active compounds, including phenolic compounds, triterpenoids, carotenoids, steroids, and lipids [2]. Among these, triterpenoid glycosides represent a particularly significant class, with this compound identified as a characteristic constituent of C. officinalis [2]. Recent metabolomic studies have revealed that the distribution of triterpenoid glycosides varies significantly between different flower parts, with tubular flowers containing distinctly higher levels of caffeoylquinic acids and certain triterpenoid compounds compared to ligulate flowers [2]. This compositional variation has important implications for extract standardization and compound purification strategies.

Structural Characteristics

This compound (Chemical Abstracts Service Registry Number: 51136437) possesses the molecular formula C₄₈H₇₆O₁₉ [3]. As a triterpenoid glycoside, it features an oleanane-type aglycone (oleanolic acid) conjugated with multiple sugar moieties, a structural configuration known to enhance bioavailability and biological activity compared to non-glycosylated triterpenoids [2]. The presence of specific sugar attachments at strategic positions on the triterpenoid backbone appears critical for its cytotoxic potency, with structural analyses of related compounds indicating that 17β-glucosyl and carboxylic 3α-galactosyl moieties contribute significantly to electrostatic interactions with molecular targets [4]. These structural insights provide valuable guidance for structure-activity relationship studies and semi-synthetic modification approaches aimed at enhancing therapeutic properties.

Cytotoxic Activity Profile

Anti-Tumor Efficacy Across Cancer Cell Lines

Research on Calendula officinalis extracts containing this compound has demonstrated substantial cytotoxic effects against a broad spectrum of human cancer cell lines. A landmark study evaluating a novel Laser Activated Calendula Extract (LACE) reported potent in vitro inhibition of tumor cell proliferation ranging from 70% to 100% across leukemia, melanoma, fibrosarcoma, and carcinomas of the breast, prostate, cervix, lung, pancreas, and colorectum [1]. The concentration-dependent response was observed at concentrations ranging from 15 μg/mL to 250 μg/mL, with significant effects noted at 250 μg/mL for mechanism-based assays [1]. These findings establish the broad-spectrum anti-cancer potential of calendula constituents, with this compound representing a key bioactive contributor.

Table 1: In Vitro Cytotoxic Activity of Calendula Officinalis Extracts Containing this compound Against Cancer Cell Lines

Cell Line Cancer Type Proliferation Inhibition (%) Assay Method Reference
B16 murine melanoma Melanoma 70-100% BrdU incorporation [1]
ANDO-2 human melanoma Melanoma 70-100% BrdU incorporation, viable cell count [1]
MDA MB231 Breast cancer 70-100% BrdU incorporation [1]
DU-145 Prostate cancer 70-100% BrdU incorporation [1]
HeLa Cervical adenocarcinoma 70-100% BrdU incorporation [1]
A-549 Lung cancer 70-100% BrdU incorporation [1]
IMIM PC-1 Pancreatic cancer 70-100% BrdU incorporation [1]
DLD1 Colon carcinoma 70-100% BrdU incorporation [1]
U937 Monocytic leukemia 70-100% BrdU incorporation [1]
Jurkat T lymphoma leukemia 70-100% BrdU incorporation [1]
In Vivo Anti-Tumor Activity

The translational potential of this compound-containing extracts is supported by compelling in vivo evidence. Studies in nude mice bearing subcutaneously implanted human Ando-2 melanoma cells demonstrated that both intraperitoneal injection and oral administration of LACE extract significantly inhibited tumor growth and prolonged survival [1]. These findings confirm that the cytotoxic activity observed in vitro translates to therapeutic effects in living systems, maintaining efficacy even through oral administration—a notable advantage for potential clinical development. The in vivo activity underscores the compound's stability, bioavailability, and retention of anti-tumor properties despite metabolic challenges.

Experimental Protocols and Methodologies

Cytotoxicity Assessment Protocols
3.1.1 BrdU Incorporation Assay for Cell Proliferation

The bromodeoxyuridine (BrdU) incorporation assay provides a sensitive measurement of DNA synthesis and cellular proliferation, serving as a key methodology for evaluating this compound's anti-proliferative effects [1].

  • Cell Seeding: Plate tumor cells in 96-well microculture plates at a density of 5 × 10³ cells/well and allow 24 hours for attachment under standard culture conditions (37°C, 5% CO₂) [1].
  • Compound Treatment: Prepare serial dilutions of this compound-containing extracts in culture medium (recommended concentration range: 15 μg/mL to 250 μg/mL). Replace culture medium with treatment media every 48 hours to maintain compound activity [1].
  • BrdU Labeling: After 48-96 hours of treatment, add BrdU labeling reagent to a final concentration of 10 μM and incubate for 1-3 hours to allow incorporation into newly synthesized DNA [1].
  • Detection and Quantification: Fix cells for 30 minutes, incubate with anti-BrdU antibody for 1 hour at 37°C, then add tetramethyl-benzidine (TMB) substrate. Measure optical densities at 370 nm using an ELISA microplate reader [1].
  • Data Analysis: Express results as percentage inhibition compared to untreated controls, with all experiments performed in triplicate and repeated at least three times for statistical validation [1].
3.1.2 Viable Cell Count Using Trypan Blue Exclusion

The trypan blue exclusion assay provides a straightforward method for quantifying viable cell numbers based on membrane integrity [1] [5].

  • Cell Culture Setup: Seed cancer cell lines into culture flasks (1.5-2 × 10⁵ cells/flask) or 6-well plates and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Compound Exposure: Treat cells with this compound-containing extract (250 μg/mL in culture medium), replacing the treatment medium every 48 hours [1].
  • Cell Harvesting: After 4-6 days of treatment, collect cells by centrifugation and prepare a cell suspension in appropriate medium [1].
  • Staining and Counting: Mix a small sample of cell suspension with 0.4% trypan blue solution (1:1 dilution) and count unstained (viable) and stained (non-viable) cells using a hemocytometer chamber [5].
  • Calculation: Determine viable cell concentration and percentage viability using the formula: % Viability = (Number of viable cells ÷ Total number of cells) × 100 [5].

Table 2: Comparative Analysis of Cytotoxicity Assay Methods

Assay Method Principle Advantages Limitations Suitable for this compound
BrdU Incorporation Measures DNA synthesis during proliferation High sensitivity, specific to proliferating cells Requires DNA denaturation, antibody-dependent detection Recommended for anti-proliferative studies [1]
Trypan Blue Exclusion Membrane integrity assessment Simple, inexpensive, rapid Labor-intensive for multiple samples, cannot detect functional but non-dividing cells Suitable for quick viability assessment [1] [5]
MTT Assay Mitochondrial dehydrogenase activity Colorimetric, suitable for high-throughput Background interference with particles, false positives with reducing compounds Potential utility, but requires validation for calendula compounds [5]
XTT Assay Mitochondrial dehydrogenase activity Water-soluble formazan, no dissolving step Lower sensitivity compared to MTT Potential utility for extended screening [5]
Cell Cycle Analysis Protocol

Understanding this compound's impact on cell cycle progression provides crucial mechanistic insights. Flow cytometry with propidium iodide staining offers a robust approach for cell cycle distribution analysis [1].

  • Cell Treatment: Plate cells in six-well plates (5 × 10⁵ per well) or culture flasks (15 × 10⁵) and expose continuously for 4 days to 250 μg/mL of this compound-containing extract [1].
  • BrdU Pulse Labeling: Examine the rate of DNA synthesis by BrdU incorporation method using FITC BrdU Flow Kit according to manufacturer's instructions [1].
  • Cell Processing: Wash cells with 1 ml of 1× BD Perm/Wash Buffer, then add 20 μl of 7-amino-actinomycin D for DNA staining [1].
  • Flow Cytometry: Analyze a minimum of 50,000 cells per sample using Cell Quest Software and FACScan flow cytometer [1].
  • Data Interpretation: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle modeling software. Calendula extracts have been shown to induce cell cycle arrest in G0/G1 phase [1].
Apoptosis Detection Protocol

Caspase-3-induced apoptosis has been identified as a key mechanism of this compound-mediated cytotoxicity [1]. The following protocol facilitates quantification of apoptotic cells:

  • Cell Treatment and Staining: Treat cells with this compound-containing extracts (250 μg/mL) for 48-96 hours. Harvest cells and stain using an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit according to manufacturer specifications.
  • Flow Cytometry Setup: Configure flow cytometer with appropriate excitation and emission filters for FITC (Annexin V: Ex/Em = 488/518 nm) and PI (Ex/Em = 488/617 nm).
  • Compensation Controls: Use single-stained controls to compensate for spectral overlap between FITC and PI channels.
  • Quadrant Setup: Establish four quadrants: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
  • Caspase-3 Activity Verification: Confirm apoptosis mechanism by measuring caspase-3 activation using Western blot analysis of cleaved caspase-3 or fluorometric caspase activity assays [1].

Mechanistic Insights and Signaling Pathways

Proposed Mechanisms of Action

This compound contributes to cytotoxic effects through multiple interconnected mechanisms:

  • Cell Cycle Arrest: Treatment with calendula extracts containing this compound induces G0/G1 phase arrest, preventing cell cycle progression and limiting proliferative capacity [1].
  • Apoptosis Induction: Activation of caspase-3-mediated apoptosis represents a primary mechanism of cell death, characterized by proteolytic cleavage of cellular substrates and systematic cellular disintegration [1].
  • Immunomodulatory Effects: Interestingly, while calendula extracts exert cytotoxic effects on tumor cells, they demonstrate opposite effects on peripheral blood lymphocytes, inducing proliferation and activation of these immune cells [1]. This dual activity suggests a selective targeting mechanism that preferentially affects malignant cells while potentially enhancing immune surveillance.

The following diagram illustrates the experimental workflow for evaluating this compound cytotoxic activity:

workflow Start Study Design CellCulture Cell Culture Establishment Start->CellCulture CompoundPrep Compound Preparation (15-250 μg/mL) CellCulture->CompoundPrep Cytotoxicity Cytotoxicity Assessment CompoundPrep->Cytotoxicity BrdU BrdU Assay Cytotoxicity->BrdU TrypanBlue Trypan Blue Exclusion Cytotoxicity->TrypanBlue Mechanism Mechanistic Studies CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Detection Mechanism->Apoptosis Analysis Data Analysis BrdU->Mechanism TrypanBlue->Mechanism CellCycle->Analysis Apoptosis->Analysis

Figure 1: Experimental Workflow for Evaluating this compound Cytotoxic Activity

Potential Signaling Pathways

Based on structural analogs and related triterpenoid activities, this compound may interface with several key signaling pathways implicated in cancer cell survival and death:

  • TGF-β Signaling Pathway: The TGF-β pathway regulates diverse cellular processes including cell growth, differentiation, apoptosis, and homeostasis [6]. Triterpenoid compounds can modulate this pathway through receptor interactions or SMAD protein regulation, potentially contributing to the observed G0/G1 arrest [6].
  • Wnt Signaling Pathway: As a conserved pathway governing cell fate specification, proliferation, and migration, Wnt signaling represents a potential target for triterpenoid-mediated anti-cancer effects [7].
  • NKG2D Ligand Modulation: Recent research on natural compounds has revealed their ability to enhance cancer cell immunogenicity through upregulation of NKG2D ligands, potentially making tumor cells more susceptible to immune surveillance [8].

The following diagram illustrates potential signaling pathways through which this compound may exert its cytotoxic effects:

pathways cluster_path1 TGF-β Pathway cluster_path2 Apoptotic Pathway cluster_path3 Immune Modulation CGB This compound TGFBR TGF-β Receptor CGB->TGFBR Caspase Caspase-3 Activation CGB->Caspase NKG2D NKG2D Ligand Expression CGB->NKG2D SMAD R-SMAD Phosphorylation (SMAD2/3) TGFBR->SMAD CSMAD co-SMAD Binding (SMAD4) SMAD->CSMAD Transcription1 Target Gene Transcription CSMAD->Transcription1 Apoptosis Apoptosis Induction Caspase->Apoptosis Immune Enhanced NK Cell Mediated Cytotoxicity NKG2D->Immune

Figure 2: Proposed Signaling Pathways for this compound Cytotoxic Activity

Research Applications and Future Directions

Natural Product Drug Development

This compound represents a promising lead compound for natural product-based anti-cancer drug development. The documented broad-spectrum activity across diverse cancer types, combined with dual functionality (direct cytotoxicity and immunomodulation), positions this compound as an attractive candidate for further investigation [1]. Research should focus on:

  • Compound Purification: Development of efficient purification protocols to isolate this compound from complex plant extracts, leveraging the higher concentration present in tubular flowers of specific cultivars [2].
  • Structure-Activity Relationship Studies: Systematic modification of the triterpenoid backbone and sugar attachments to enhance potency and bioavailability while reducing potential toxicity [4].
  • Combination Therapy: Exploration of synergistic interactions with conventional chemotherapeutic agents to potentially lower required doses and reduce side effects.
  • Formulation Strategies: Development of novel delivery systems (nanoparticles, liposomes) to improve solubility, stability, and tumor-specific targeting.
Technical Considerations and Limitations

While the existing research provides compelling evidence for this compound's cytotoxic potential, several technical considerations merit attention:

  • Extract Standardization: Variations in triterpenoid content between different Calendula officinalis cultivars, growth conditions, and extraction methods necessitate careful standardization of experimental materials [2]. The 'Golden Sea' cultivar, for instance, demonstrates a 38% higher proportion of tubular flowers and consequently different metabolite profiles compared to 'Paradise Garden' cultivars [2].
  • Analytical Verification: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC-PDA-HRMS) should be employed to verify this compound content in test solutions, with quantification against purified standards [2].
  • Mechanism Elucidation: While caspase-3 activation and cell cycle arrest have been documented, more detailed mechanistic studies are needed to identify primary molecular targets and signaling pathway interactions.
  • In Vivo Translation: Further pharmacokinetic and pharmacodynamic studies are required to establish bioavailability, tissue distribution, and metabolism profiles in relevant animal models.

Conclusion

This compound demonstrates significant potential as a natural product-derived anti-cancer agent, contributing to the potent cytotoxic activity of Calendula officinalis extracts. The methodological frameworks presented in these application notes provide robust, standardized approaches for evaluating its efficacy, mechanisms of action, and therapeutic potential. The documented 70-100% inhibition of cancer cell proliferation, mediated through cell cycle arrest and caspase-3-induced apoptosis, highlights its multi-faceted anti-tumor activity [1]. Additionally, the differential effect on tumor cells versus normal lymphocytes suggests a favorable selectivity profile worthy of further investigation [1]. As research advances, focusing on compound purification, mechanism elucidation, and translational development will be essential for realizing the full therapeutic potential of this promising natural compound in oncology applications.

References

FAQ & Troubleshooting Guide: Solvent Optimization for Calendula Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the significance of solvent optimization in extracting bioactive compounds from Calendula? The choice of solvent system critically impacts the yield, purity, and biological activity of isolated compounds. For complex plant matrices like Calendula officinalis L., an optimized solvent system ensures that target compounds are efficiently extracted and can be effectively separated from other components for subsequent pharmaceutical testing [1].

Q2: My extraction yields of calendula glycosides are low. What factors should I investigate? Low yields are often related to the solvent composition and extraction parameters. You should systematically optimize the following:

  • Solvent Concentration: The polarity of the solvent should match your target compound. For the polar glycosides in calendula, aqueous mixtures of methanol or ethanol are often effective. Experimental data has shown that ethanol concentration is the most significant factor for extracting antioxidant compounds from marigold [2].
  • Temperature & Time: Higher temperatures can increase solubility and diffusion rates, but may degrade heat-sensitive compounds. Extraction time must be sufficient for the solvent to penetrate the plant material.
  • Solvent-to-Solid Ratio: An adequate ratio ensures the solvent is not saturated, allowing for maximum compound transfer from the solid to the liquid phase.

Q3: How can I quickly identify a suitable solvent system for separating calendula glycosides? A combination of computational prediction and empirical "shake-flask" experiments is highly effective.

  • Computational Method: Use COSMO-RS-based solvent optimization software to predict the solubility of your target compound in various solvent mixtures. This can narrow down millions of possible combinations to a few promising candidates for laboratory testing [3].
  • Empirical Method: Perform partitioning experiments. Prepare small volumes of different biphasic solvent systems (e.g., Hexane-Ethyl acetate-Methanol-Water variants), add your crude extract, and shake vigorously. After phase separation, analyze each phase by HPLC or TLC to determine where your target glycoside partitions. An ideal system for countercurrent separation will have a partition coefficient (K) between 0.25 and 16, with a K near 1 being often optimal for efficient separation [1].

Experimental Protocols & Data

Protocol: Microwave-Assisted Extraction (MAE) Optimization for Calendula Antioxidants

This protocol, adapted from a study optimizing the extraction of antioxidant compounds from marigold, can serve as a template for glycoside extraction [2].

  • Objective: To maximize the yield of bioactive compounds from Calendula officinalis L. by optimizing MAE conditions.
  • Materials: Dried marigold powder, ethanol, microwave-assisted extraction system, HPLC-MS/MS system for analysis.
  • Optimized Parameters (for antioxidants): The table below summarizes the key factors and their optimized ranges identified via Response Surface Methodology (RSM). You can use this as a starting point for your own optimization of glycoside extraction.
Factor Role in Extraction Optimized Range for Marigold Antioxidants [2]
Ethanol Concentration Determinates solubility of target compounds. Most significant factor; exact optimum should be determined for glycosides.
Extraction Temperature Increases solubility and diffusion rate. To be determined via experimental design (e.g., RSM).
Extraction Time Time exposed to microwave energy. To be determined via experimental design (e.g., RSM).
Solvent-to-Solid Ratio Ensures solvent is not saturated. To be determined via experimental design (e.g., RSM).

Workflow Diagram: MAE Optimization The following diagram illustrates the multi-stage workflow for optimizing the extraction process using Response Surface Methodology.

G start Start: Define Objective step1 1. Preliminary Single-Factor Tests start->step1 step2 2. Experimental Design (e.g., Box-Behnken) step1->step2 step3 3. Model Fitting and ANOVA step2->step3 step4 4. RSM: Predict Optimal Conditions step3->step4 step5 5. Experimental Validation step4->step5 end End: Establish Optimal Protocol step5->end

Reference: Solvent Systems for Natural Product Isolation

The table below lists solvent systems successfully used for the isolation of various natural product classes, including terpenoids, via Countercurrent Separation (CCS) [1]. These can be tested for separating Calendulaglycosides from other compounds in your extract.

Target Compound Class Selected Solvent System (v/v) Abbreviated Name
Terpenoids [1] Hexane-Ethyl acetate-Methanol-Water (3:2:3:2) HEMWat (3:2:3:2)
Terpenoids [1] Chloroform-Methanol-Water (10:7:3) ChMWat (10:7:3)
Flavonoids [1] Hepane-Ethyl acetate-Methanol-Water (2:3:2:3) HepEMWat (2:3:2:3)
Lignans [1] Hexane-Ethyl acetate-Methanol-Water (1:0.4:1:0.4) HEMWat (1:0.4:1:0.4)

Workflow Diagram: Solvent System Selection Strategy This diagram outlines a decision-making workflow for selecting and optimizing a solvent system, combining both empirical and computational approaches.

G start Start Solvent Selection routeA Empirical Strategy start->routeA routeB Computational Strategy start->routeB stepA1 Perform 'Shake-Flask' Tests routeA->stepA1 stepB1 Run COSMO-RS Simulation routeB->stepB1 stepA2 Measure Partition Coefficient (K) stepA1->stepA2 decision Is K in 'sweet spot' (0.25 - 16)? stepA2->decision stepB2 Predict Solubility & K Values stepB1->stepB2 stepB2->decision decision->start No success Proceed with Countercurrent Separation decision->success Yes

References

improving yield of Calendulaglycoside B isolation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Triterpene Isolation

The methodology below is adapted from a study that successfully isolated several triterpenes, including Calendulaglycoside A, from Calendula officinalis. You can use this as a starting protocol [1] [2].

1. Plant Material Preparation

  • Use the aerial parts of Calendula officinalis L. [2].
  • Air-dry the plant material and grind it into a powder to increase the surface area for extraction [2].

2. Extraction Process

  • Perform a maceration extraction at room temperature using methanol as the solvent until the plant material is exhausted [2].
  • Evaporate the combined methanol extract using a rotary evaporator to obtain a crude extract [2].
  • Suspend the crude extract in water and defat it using hexanes to remove lipophilic compounds [2].

3. Fractionation and Isolation

  • Fractionate the defatted extract using Vacuum Liquid Chromatography (VLC) over a reversed-phase (RP-18) silica gel column [2].
  • Elute the column with a gradient of increasing methanol in water (e.g., from 10% to 100% MeOH/H₂O) to collect different fractions [2].
  • Further purify the fractions containing your target compounds using repeated silica gel column chromatography. A solvent system of CHCl₃:MeOH:H₂O (e.g., 6.5:3.5:1) can be effective [2].

Key Factors for Yield Optimization

While the protocol above provides a roadmap, optimizing yield requires careful attention to several factors. The following table summarizes the main considerations and troubleshooting actions based on general phytochemical principles and the studied plant material.

Factor Consideration for Optimization Troubleshooting Action
Plant Material Cultivar, organ type, and post-harvest processing significantly influence metabolite profile and concentration [3]. Source aerial parts from a known cultivar; analyze ligulate vs. tubular flowers separately to determine higher-yield source [3].
Extraction Solvent polarity, temperature, and extraction time directly impact compound solubility and recovery. Test different solvent polarities (e.g., 80% methanol); optimize extraction time and temperature; consider ultrasonic-assisted extraction.
Chromatography Stationary phase chemistry and solvent gradient sharpness are critical for separating complex glycosidic mixtures. Use a combination of normal-phase and reversed-phase (C-18) chromatography; fine-tune solvent gradients for better resolution [2].

Analytical Techniques for Verification

To monitor your isolation process and confirm the identity and purity of Calendulaglycoside B, you should employ the following analytical techniques:

  • Thin-Layer Chromatography (TLC): Use silica gel F254 plates. Visualize spots under UV light (254 nm and 365 nm) or by spraying with 1% vanillin/H₂SO₄ reagent followed by heating [2].
  • Nuclear Magnetic Resonance (NMR): Conduct 1D and 2D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR) using a spectrometer (e.g., 400 MHz). Dissolve samples in deuterated methanol (CD₃OD) for analysis [2].
  • High-Resolution Mass Spectrometry (HRMS): Use instruments like a Q Exactive Orbitrap mass spectrometer to confirm the molecular formula (C₄₈H₇₆O₁₉ for this compound) [2] [4].

Workflow for Isolation and Optimization

The following diagram outlines the core experimental workflow and the key optimization parameters you can adjust at each stage to improve the yield of your target compound.

Start Plant Material (Aerial Parts) P1 Dry and Powder Start->P1 P2 Methanol Extraction & Defatting P1->P2 P3 Fractionate with VLC (RP-18) P2->P3 P4 Purify with Silica Gel CC P3->P4 P5 Analyze Fractions (TLC, NMR, HRMS) P4->P5 End Pure This compound P5->End O1 Optimize: Cultivar Flower Type O1->Start O2 Optimize: Solvent Ratio Time, Temperature O2->P2 O3 Optimize: Gradient Elution Program O3->P3 O4 Optimize: Solvent System Polarity O4->P4

Frequently Asked Questions

Q1: What is the most critical step for improving the yield of a specific calendula glycoside? The selection of the starting plant material is arguably the most critical first step. Research shows that the distribution of triterpenoids differs significantly between ligulate (petals) and tubular (disk) flowers. A metabolomics study found that tubular flowers contain significantly lower levels of triterpenoids compared to ligulate flowers [3]. Therefore, using ligulate flowers or analyzing the profile of your specific cultivar is essential for maximizing the initial concentration of your target compound.

Q2: The final fractions are still complex mixtures. How can I improve purification? This is a common challenge. You can:

  • Re-chromatograph the fraction using the same silica gel system but with a slightly different solvent ratio for better resolution [2].
  • Switch to a different stationary phase, such as Sephadex LH-20, for a separation based on molecular size.
  • Utilize preparative HPLC with a C-18 column for a high-resolution final purification step, which is highly effective for isolating individual glycosides.

Q3: How can I quickly check which fractions contain this compound? Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring fractions. After developing the TLC plate, spray it with 1% vanillin/H₂SO₄ and heat it. Triterpene saponins will produce characteristic colored spots, allowing you to pool fractions with similar profiles for the next purification step [2].

References

stability issues with Calendulaglycoside B in solution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: HPLC Retention Time Drift

Retention time drift is a common indicator of stability or method issues. The table below summarizes potential causes and solutions, drawing from general HPLC troubleshooting principles [1].

Potential Cause Description & Impact Recommended Solution
Mobile Phase Issues Changes in composition, pH, or contamination can alter analyte interaction with the stationary phase [1]. Ensure mobile phase is freshly prepared and properly mixed. Use high-purity reagents and check pH [1] [2].
Column Contamination Sample matrix components (e.g., proteins, lipids) can build up on the column, changing its properties [1]. Implement guard column. Flush column with strong solvents (e.g., THF, DMSO). Use solid-phase extraction (SPE) for sample cleanup [1].
Column Degradation The stationary phase slowly hydrolyzes over time, especially outside optimal pH range (e.g., silica is best at pH ~4) [1]. Regularly maintain and replace column. Operate within manufacturer's specified pH limits [1].
Inadequate Column Equilibration Column is not fully balanced with the mobile phase, leading to unstable retention times, especially with additives [1]. Flush column with 10-20 column volumes of mobile phase before analysis; longer if ion-pair reagents are used [1].
Temperature Fluctuations Variations in column temperature affect the thermodynamics of separation. Use a thermostat-controlled column heater. Ensure laboratory environment is stable [1].

Key Experimental Protocols for Stability Investigation

To systematically investigate the stability of Calendulaglycoside B, you can adapt the following standard experimental methodologies.

Protocol: Forced Degradation Study

This study helps identify degradation products and understand the compound's stability under various stress conditions.

  • Sample Preparation: Prepare multiple solutions of this compound in your desired solvent (e.g., methanol, aqueous buffer).
  • Stress Conditions:
    • Acidic Hydrolysis: Add a known volume of acid (e.g., 0.1 M HCl) to one sample solution.
    • Basic Hydrolysis: Add a known volume of base (e.g., 0.1 M NaOH) to another sample.
    • Oxidative Stress: Add a known volume of oxidant (e.g., 3% H₂O₂) to a separate sample.
    • Thermal Stress: Heat one sample solution in a water bath (e.g., at 60°C).
    • Photolytic Stress: Expose one sample to UV or visible light (e.g., in a photostability chamber).
  • Analysis: Analyze all samples, including an unstressed control, at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) using your validated HPLC or LC-MS method. Monitor for the disappearance of the parent compound and the appearance of new peaks (degradants).
Protocol: Solution Stability Monitoring Over Time

This protocol assesses the compound's stability under standard storage conditions.

  • Sample Preparation: Prepare a solution of this compound at a typical working concentration.
  • Storage Conditions: Aliquot the solution into vials and store them under different conditions:
    • Room temperature in light
    • Room temperature in dark
    • Refrigerated (e.g., 4°C)
    • Frozen (e.g., -20°C)
  • Analysis: Periodically inject the stored samples (e.g., daily for a week, then weekly) using a stable HPLC method. Record the peak area and retention time of this compound. A significant decrease in area or drift in retention time indicates instability. Using an internal standard is highly recommended for this experiment to account for any preparation or injection inconsistencies [1].
Analytical Technique: UV-Vis Spectroscopy for Stability Assessment

UV-Vis spectroscopy can be a quick and simple tool to monitor stability.

  • Principle: The technique measures the amount of UV or visible light absorbed by a sample. Changes in the absorption spectrum (e.g., shifts in the wavelength of maximum absorbance λ_max, or changes in absorbance) can indicate chemical degradation [3].
  • Methodology:
    • Record the full UV-Vis spectrum (e.g., from 200 nm to 400 nm) of a freshly prepared this compound solution.
    • Use a quartz cuvette, as plastic and glass absorb UV light [3].
    • Re-record the spectrum of the solution after a period of storage or after applying a stress condition.
    • Compare the spectra for any changes. This can be a rapid, non-destructive first check before more detailed HPLC analysis [3].

Experimental Workflow for Stability Investigation

The following diagram outlines a logical workflow for troubleshooting stability issues, integrating the protocols mentioned above.

stability_workflow Start Observed Stability Issue Step1 Perform Initial HPLC Check Start->Step1 Step2 Systematic Troubleshooting Step1->Step2 Step3 Hypothesis on Root Cause Step2->Step3 Step4a Design Forced Degradation Study Step3->Step4a Identify degradation pathways Step4b Monitor Solution Stability Over Time Step3->Step4b Assess storage conditions Step5 Analyze & Interpret Data Step4a->Step5 Step4b->Step5 Step6 Implement & Verify Solution Step5->Step6 End Issue Resolved Step6->End

Frequently Asked Questions (FAQs)

Q1: My retention time for this compound is consistently drifting earlier. What could be the cause? This often indicates a change in the mobile phase composition, such as evaporation of the organic solvent (e.g., acetonitrile or methanol) from the aqueous mobile phase, which makes the mobile phase weaker over time. Ensure mobile phase reservoirs are tightly sealed and prepare fresh mobile phase daily [1].

Q2: How can I improve the reproducibility of my HPLC method for this compound across different labs? Using a relative retention time (RRT) approach can improve reproducibility. However, a more robust method is Linear Calibration using Two Reference Substances (LCTRS). This method establishes a linear relationship between the measured retention times on your system and a standard retention time, making the method less sensitive to variations between different HPLC instruments and columns [4].

Q3: I suspect my compound is degrading in the autosampler. How can I confirm this? Conduct a short-term solution stability study as described in the protocols above. Prepare a fresh solution and inject it repeatedly over the intended runtime of your analytical sequence (e.g., every hour for 24 hours). Plot the peak area or response factor against time. A downward trend confirms instability in the solution state. Using a cooled autosampler tray can sometimes mitigate this issue.

Conclusion and Key Recommendations

  • Start with the fundamentals: Meticulously control your mobile phase, column condition, and temperature.
  • Embrace systematic investigation: Use the forced degradation and stability monitoring protocols to build your own compound-specific stability profile.
  • Document everything: Keep detailed records of all conditions, as this is key to identifying patterns and solving the problem [1].

References

column chromatography purification Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Purification Issues

The table below summarizes frequent challenges encountered during column chromatography, their potential causes, and solutions based on general laboratory practices [1] [2].

Problem Possible Causes Suggested Solutions
Poor Separation/Peak Resolution Incorrect solvent system (eluent), column dimensions, or sample load. Optimize mobile phase (adjust solvent polarity, use gradients); use longer/narrower column; ensure sample is concentrated and load is appropriate [2].
Tailing Peaks Strong secondary interactions between compound and stationary phase (e.g., silica gel). Use a more polar eluent to displace adsorbed molecules; consider adding a small amount of acid (e.g., formic acid) or base to the mobile phase to suppress ionization [3].
Low Recovery of Compound Compound is not eluting from the column. Use a stronger elution solvent; for ionizable compounds, modify pH of mobile phase [2].
Slow Flow Rate Clogged frit or fine silica particles, tightly packed column. Check for blockage; avoid using overly fine silica without pressure; do not let column "run dry" [1] [2].
Air Bubbles in Column Air introduced during packing or solvent ran too low. Tap column to dislodge; if severe, repack column. Always keep solvent level above the silica [1] [2].

Column Chromatography Workflow

For a successful purification, follow the core steps outlined in the diagram below. This workflow is a general guide that should be optimized for Calendulaglycoside B.

Start Start Purification Pack Pack the Column Start->Pack Load Load the Sample (Dry or Wet Method) Pack->Load Run Run the Column (Collect Fractions) Load->Run Analyze Analyze Fractions (TLC, HPLC, MS) Run->Analyze Combine Combine Pure Fractions Analyze->Combine End Evaporate Solvent Obtain Pure Compound Combine->End

Key Methodological Considerations

When adapting this general workflow for this compound, pay close attention to these steps:

  • Sample Loading: For best results, use the dry loading method if your compound has poor solubility in the initial mobile phase. Dissolve your sample in a minimal amount of a solvent it readily dissolves in, then add dry silica. Evaporate the solvent to create a free-flowing powder that can be layered on top of the column. This helps prevent band broadening and tailing [2].
  • Fraction Collection and Analysis: Collect fractions in small volumes (e.g., 5-10 mL for a standard column). Use Thin Layer Chromatography (TLC) to monitor the separation. Spot each fraction on a TLC plate, develop it, and visualize the spots. Combine only the fractions that show a single, clean spot for your target compound [4] [2].

Frequently Asked Questions

  • What should I do if my compound decomposes on the column?

    • If you suspect decomposition (e.g., new spots on TLC, low recovery), run a 2D-TLC test. Spot your sample in the corner of a TLC plate, develop it, let it dry, then rotate the plate 90 degrees and develop it again in the same solvent system. Spots that appear off the diagonal indicate a compound that has reacted or decomposed on the stationary phase. In this case, consider using a less reactive stationary phase like alumina, or switch to a different purification method like preparatory HPLC [2].
  • How can I improve my solvent system for better separation?

    • The key is methodical testing. Start by running TLC plates with different solvent mixtures of varying polarity (e.g., Hexane/Ethyl Acetate or Chloroform/Methanol). Aim for a TLC spot for your target compound with an Rf value between 0.2 and 0.3 in your chosen system. This usually translates to good retention and separation on the column [2].

References

Analytical Methods for Separation & Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two effective High-Performance Liquid Chromatography (HPLC) methods for analyzing triterpene glycosides from different sources.

Method Attribute Method 1: SPE-HPLC-UV for Liuwei Dihuang Capsules [1] Method 2: CD-HPLC-UV for Centella asiatica [2]
Objective Simultaneously determine four phenylethanoid glycosides and five triterpene acids Simultaneously determine five triterpenes (acids and glycosides)
Sample Prep Solid Phase Extraction (SPE) on a C18 cartridge (500 mg/6 mL) with stepwise elution Soxhlet extraction with ethanol, followed by liquid-liquid partition with n-butanol
Column ChromCore C18 (250 mm × 4.6 mm, 5 μm) Inertsil ODS C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Two different gradient programs with water and acetonitrile Isocratic elution with Acetonitrile : 0.2% phosphoric acid with 4.0 mM γ-CD (20:80, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV detector UV detector at 205 nm
Column Temp. Not specified 25 °C
Key Advantage Effective purification and enrichment from a complex matrix Resolves isomers and handles large polarity differences with isocratic elution

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Clean-up [1]

This protocol is designed for cleaning up complex samples like herbal formulas before HPLC analysis.

  • Conditioning: Condition a silica-based C18 SPE cartridge (500 mg/6 mL) by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
  • Sample Loading: Load the sample extract (dissolved in 10% methanol) onto the cartridge at a controlled flow rate of approximately 3 seconds per drop.
  • Washing: Wash the cartridge with 20 mL of 10% methanol to remove impurities.
  • Elution (Fraction A): Elute the first set of compounds (e.g., phenylethanoid glycosides) with 20 mL of 40% methanol. Collect and evaporate this eluent to dryness, then reconstitute in 1 mL of methanol for analysis.
  • Further Washing: Wash the cartridge with 20 mL of 60% methanol.
  • Elution (Fraction B): Elute the second set of compounds (e.g., triterpene acids) with 20 mL of 100% methanol. Collect and evaporate this eluent to dryness, then reconstitute in 1 mL of methanol for analysis.
Protocol 2: Extraction of Triterpene Glycosides from Plant Material [2] [3]

This is a general protocol for obtaining triterpene glycosides from dried plant material.

  • Drying & Grinding: Dry the plant material in an oven at 40-50°C or by freeze-drying for thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction [3].
  • Defatting (Optional): For fatty plant materials, defat the powdered sample in a Soxhlet extractor with a non-polar solvent like petroleum ether for several hours [2].
  • Extraction: Reflux the defatted powder with ethanol (e.g., 100 mL for 6 hours) or use ultrasonication with methanol (e.g., 50 mL for 30 minutes) [1] [2].
  • Concentration & Partitioning: Evaporate the extract to dryness under vacuum. Re-dissolve the residue in water and partition it multiple times with n-butanol saturated with water. Combine the n-butanol fractions, which will contain the glycosides, and evaporate them to dryness [2].
  • Preparation for Analysis: Re-dissolve the final residue in methanol and filter through a 0.22 μm membrane filter before HPLC injection [2].

Troubleshooting Common Experimental Issues

Here are some frequently encountered problems and their solutions, based on published research.

Problem Possible Cause Suggested Solution
Poor Resolution of Isomers Inability of standard mobile phase to distinguish between similar structures. Use cyclodextrins (e.g., γ-CD) as a mobile phase additive to form inclusion complexes and improve separation [2].

| Long Retention Times & Broad Peaks for Triterpene Acids | High hydrophobicity of aglycones causes strong retention on C18 columns. | - Use a steeper gradient or a higher percentage of organic solvent.

  • Add cyclodextrins to the mobile phase to reduce retention of aglycones [2]. | | Low Recovery & Poor Reproducibility | Inefficient sample clean-up leading to co-elution of impurities or column contamination. | - Implement a optimized SPE clean-up protocol [1].
  • Ensure the sample is completely dissolved and filtered before injection. | | Low Detection Sensitivity | Triterpene glycosides lack strong chromophores. | - Use a low UV detection wavelength (e.g., 205-210 nm) [2] [4].
  • Consider alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) [5] [6]. | | Unexpected Degradation of Compounds | Hydrolysis or oxidation of compounds during storage or analysis, especially for extracts. | Store samples (plant material or extracts) at low temperatures and low humidity. For extracts, stability is best maintained at room temperature and low humidity [7]. |

Workflow & Stability Visual Guide

The following diagram illustrates a general workflow for the analysis of triterpene glycosides, integrating sample preparation and analysis steps.

cluster_stability Stability Consideration [7] Start Start: Plant Material Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Reflux, Sonication) Drying->Extraction CleanUp Sample Clean-Up Extraction->CleanUp SPE Solid Phase Extraction (SPE) CleanUp->SPE Decision Complex Sample? (e.g., Herbal Formula) CleanUp->Decision Crude Extract Analysis HPLC Analysis SPE->Analysis Detection Detection (UV, CAD, ELSD) Analysis->Detection Data Data & Quantification Detection->Data Decision->SPE Yes Decision->Analysis No Stable Triterpene Glycosides Generally Stable Storage Recommended Storage: Low Temperature, Low Humidity Unstable Other Polyphenols Prone to Hydrolysis/Oxidation at High T & Humidity

Key Technical FAQs

  • Q1: How can I simultaneously analyze triterpene glycosides and aglycones (acids) with large polarity differences using isocratic elution?

    • A: A practical solution is to use cyclodextrins (γ-CD) as a mobile phase additive. γ-CD forms inclusion complexes with the triterpenes, markedly reducing the retention of the highly hydrophobic acids and improving the overall separation, making isocratic elution feasible [2].
  • Q2: My triterpene glycoside standards are not available. How can I perform quantification?

    • A: Consider using Charged Aerosol Detection (CAD). CAD provides a more uniform response for analytes without chromophores compared to UV and is less dependent on chemical structure. This allows for the estimation of analytes even in the absence of external standards, though having a reference standard is always preferable for accurate quantification [5].
  • Q3: Are there any special handling conditions for my plant extracts to ensure the stability of triterpene glycosides?

    • A: While triterpene glycosides are generally stable, other compounds in your extract may not be. A study on Black Cohosh found that triterpene glycosides were stable under various temperature and humidity conditions, but polyphenols degraded at higher temperatures and humidity. For overall extract integrity, store your samples at low temperature and low humidity [7].

References

reproducibility challenges in Calendulaglycoside B analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Reproducibility in Analytical Chemistry

In an analytical context, reproducibility refers to the ability of different laboratories, scientists, or instruments to obtain consistent results using the same method on the same sample [1]. For the analysis of complex natural products like calendulaglycosides, this hinges on three core pillars: Code (Method), Data, and Environment [1].

A failure to control any of these elements can lead to significant variability in your results.

Core Challenges in Calendula Glycoside Analysis

The table below summarizes the main factors that can affect the reproducibility of your calendulaglycoside analyses.

Challenge Category Specific Issue Impact on Reproducibility
Sample & Source Material Natural variability in plant material (cultivar, flower part, growth conditions) [2]. Differing concentrations of active compounds (e.g., triterpenoids, lipids) between batches, leading to inconsistent results.
Chromatographic Separation Inadequate resolution of complex plant extracts [3]. Co-elution of compounds can skew quantification and identification.
Instability of the analytical column or mobile phase pH. Shifting retention times for calendulaglycosides, causing misidentification.
Method Parameters Unoptimized or unvalidated method parameters (linearity, LOD, LOQ) [4] [3]. Inaccurate and non-linear quantification, especially at low concentration levels.
Lack of system suitability testing before analysis [3]. Data generated from an inadequately performing system.
Instrument & Data Handling Inconsistent instrument calibration or detector settings. Variable response factors for the same analyte across different runs or labs.
Lack of metadata tracking (e.g., data processing parameters, software versions) [1]. Inability to replicate the exact data analysis workflow.

Recommended Methodologies & Protocols

While a definitive protocol for Calendulaglycoside B is not available in the search results, the following guidelines are compiled from highly relevant and validated methods for analyzing similar compounds in Calendula officinalis and other pharmaceuticals.

Sample Preparation from Plant Material

The consistency of your sample preparation is the first critical step.

  • Drying & Homogenization: Inflorescences should be dried in a ventilated thermostat in the dark at 45°C. The dried flowers are then separated (ligulate vs. tubular, if needed), weighed, and homogenized using a ball mill for 2 minutes at 30 Hz [2].
  • Extraction: Weigh 10 ± 1 mg of homogenized plant material. Extract with 1 mL of 80% methanol, which contains 0.1% formic acid, potentially with an internal standard (e.g., lidocaine for positive ion mode). Extract for 60 minutes at room temperature with constant stirring. Centrifuge the extract (10 min at 20,000 x g) and filter the supernatant through a 0.2 µm PTFE syringe filter before injection [2].
UPLC/PDA-HRMS Analysis

This method, adapted from a recent metabolomics study, is suitable for separating and detecting calendulaglycosides [2].

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
  • Mobile Phase:
    • (A) 0.1% formic acid in water
    • (B) 0.1% formic acid in acetonitrile
  • Gradient Program: | Time (min) | % B | Elution Mode | |------------|-----|--------------| | 0 - 0.5 | 0.1% | - | | 0.5 - 10.0 | 0.1% → 95.0% | Linear Gradient | | 10.0 - 13.0 | 95.0% | Isocratic | | 13.0 - 15.0 | 0.1% | Column Re-equilibration |
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 5 µL
  • Detection: Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) with a HESI source, scanning m/z 150-2000.
Method Validation Parameters

To ensure your method is reliable and reproducible, it should be validated according to ICH guidelines. The table below outlines key parameters to check [3].

Validation Parameter Objective Typical Acceptance Criteria (Example)
Specificity Ensure the method can distinguish this compound from other compounds. Baseline separation; Peak purity index > 0.99 [3].
Linearity Verify the detector response is proportional to analyte concentration. Correlation coefficient (R²) > 0.999 over a defined range [4].
Accuracy Determine the closeness of measured value to the true value. Recovery of 95-105% for the API, sliding scale for impurities [3].
Precision (Repeatability) Assess the agreement under the same operating conditions. RSD of peak area < 2.0% for multiple injections [3].
LOD/LOQ Establish the lowest detectable and quantifiable amount. Determined from signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) [4].

Troubleshooting Common Workflow Failures

The following diagram maps a logical path for diagnosing and resolving common reproducibility failures in your analytical workflow.

troubleshooting_workflow cluster_issues Common Root Causes cluster_solutions Corrective Actions Start Unexpected/Unreproducible Results Step1 Check System Suitability Start->Step1 Step2 Verify Sample Preparation Step1->Step2 A1 Retention Time Shift Step1->A1 A2 Peak Tailing/Splitting Step1->A2 Step3 Audit Method & Environment Step2->Step3 A3 Low Recovery/Response Step2->A3 Step4 Confirm Data Processing Step3->Step4 A4 High Background Noise Step3->A4 Step5 Issue Resolved? Step4->Step5 No Step5->Step1 No B1 Re-calibrate instrument Prepare fresh mobile phase Condition/Replace column A1->B1 B2 Adjust mobile phase pH/strength Use a guard column A2->B2 B3 Standardize extraction: - Solvent (80% Methanol + 0.1% FA) - Time (60 min) - Temperature (RT) A3->B3 B4 Clean sample/valves Filter solvents Use HPLC-grade reagents A4->B4 B1->Step5 B2->Step5 B3->Step5 B4->Step5

Diagnosing Analytical Workflow Failures

Pro-Tips for Enhancing Reproducibility

  • Document Everything Meticulously: Keep a detailed log of every parameter, including the brand and batch of reagents, column lot number, exact instrument settings, and any deviations from the planned protocol. This is the foundation of troubleshooting [1].
  • Use a Stable Internal Standard: Incorporate a suitable internal standard (IS) into your sample preparation. This helps correct for minor variations in injection volume, extraction efficiency, and instrument response.
  • Establish System Suitability Tests (SST): Before any batch of analysis, run a standard solution of this compound or a well-characterized extract. Define acceptance criteria for parameters like retention time reproducibility (%RSD < 1-2%), peak asymmetry, and theoretical plates. Do not proceed until the SST passes [3].
  • Standardize Your Raw Material: The chemical profile of Calendula officinalis is highly dependent on the cultivar and the part of the flower used [2]. For the most reproducible results, specify and use the same cultivar and flower part (e.g., only ligulate flowers) across your studies.

References

optimizing HPLC conditions for Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for HPLC Method Development

Developing a robust HPLC method is a multi-stage process. The flowchart below outlines the key steps to guide you from initial setup to a validated method [1].

Start Start HPLC Method Development MD_Scouting Method Scouting • Screen columns & eluents • Select best combination Start->MD_Scouting MO_Optimization Method Optimization • Iterative testing • Aim for best resolution & speed MD_Scouting->MO_Optimization RT_Robustness Robustness Testing • Determine impact of parameter changes MO_Optimization->RT_Robustness MV_Validation Method Validation • Formal process to ensure method is fit for purpose RT_Robustness->MV_Validation

Troubleshooting Common HPLC Issues

During method development and routine use, you may encounter various issues. The table below summarizes common problems and their solutions [2].

Problem Symptoms Common Causes & Solutions

| Retention Time Shifts [2] | Analytes elute earlier/later than expected. | Causes: Mobile phase composition changes, column temperature fluctuations, column aging. Solutions: Prepare fresh, precise mobile phases; use a column oven; replace aging columns. | | Peak Tailing [2] | Peaks have a long tail on the trailing edge. | Causes: Column contamination, active sites on stationary phase. Solutions: Flush column with cleaning solvents; use end-capped columns. | | Peak Fronting [2] | Peaks are skewed towards the leading edge. | Causes: Sample overload, column damage. Solutions: Reduce injection volume or sample concentration; replace damaged column. | | High Back Pressure [2] | System pressure rises above normal. | Causes: Clogged frits/filters, column contamination. Solutions: Reverse-flush column if appropriate; filter mobile phases through 0.2–0.45 μm filters. | | Baseline Noise & Drift [2] | Random signal fluctuations or slow, continuous rise/fall of baseline. | Causes: Aging detector lamp, mobile phase impurities, air bubbles, laboratory temperature variations. Solutions: Replace detector lamp; filter and degas mobile phases; purge the system; maintain stable lab temperature. |

Key Optimization Strategies

Here are some targeted strategies to improve your separation:

  • Improve Resolution by Gradient Stretching: If your compounds of interest elute in a crowded region (e.g., between 12-15 minutes), you can "stretch" this part of the gradient. For example, if compounds elute between 70-100% organic solvent, change the method to increase the solvent from 60% to 100% over a longer interval (e.g., 10-20 minutes). This spreads the peaks out over a longer time, improving resolution [3].
  • Understand Parameters: Remember that resolution is governed by three key parameters: retention (k), efficiency (N), and selectivity (α). The most effective way to improve separation is often to alter selectivity by changing the column chemistry or the mobile phase composition [1].
  • Leverage Automation: Modern HPLC systems can be equipped with automated column and solvent switching valves. Specialized software can use artificial intelligence to help automate the method scouting and optimization process, significantly reducing development time [1].

Critical Steps for Validated Methods

For methods intended for regulatory submission, a formal validation process is essential. Here are the core parameters you will need to establish [4]:

  • Specificity: Demonstrate that the method can accurately measure Calendulaglycoside B despite the presence of other components like impurities or excipients. This is typically shown by a clean separation (baseline resolution) in a forced degradation study.
  • Accuracy: Show how close your results are to the true value, usually by performing a spike-and-recovery study (e.g., spiking the analyte into a placebo at 80%, 100%, and 120% of the target concentration).
  • Precision: Determine the reproducibility of your method. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days, different instruments).

I hope this structured guide provides a solid foundation for your work.

References

Calendulaglycoside B vs Calendulaglycoside A activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison at a Glance

Activity / Property Calendulaglycoside A Calendulaglycoside B
Anti-inflammatory (ID₅₀) 0.20 mg/ear [1] [2] 0.20 mg/ear [1] [2]
Anti-tumor promotion (EBV-EA) Moderate inhibition (IC₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2] Moderate inhibition (IC₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2]
Antiviral (SARS-CoV-2) Strong inhibition; superior binding to Mpro vs. reference inhibitor [3] [4] Information not available in search results
Cytotoxic (NCI Panel) Not the most potent in the study [1] Not the most potent in the study [1]
General Role Contributes to anti-inflammatory activity [5] Contributes to anti-inflammatory activity [5]

Detailed Experimental Data and Protocols

The quantitative data in the table above comes from specific experimental models. Here is a detailed breakdown of the methodologies.

Anti-inflammatory Activity
  • Experimental Protocol: The inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice was evaluated. Compounds were applied to the ears of mice, and the inflammation was measured. The ID₅₀ (dose that causes 50% inhibition of inflammation) was determined to be 0.20 mg per ear for both Calendulaglycoside A and B [1] [2].
Anti-tumor-promoting Activity
  • Experimental Protocol: The inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA were tested. This is a primary screening test for compounds that might inhibit tumor promotion. Both compounds showed moderate inhibitory effects with IC₅₀ values in the range of 471-487 mol ratio/32 pmol TPA [1] [2].
Antiviral Activity (SARS-CoV-2)
  • Experimental Protocol: The activity was assessed through computational studies targeting the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication [3] [4].
    • Molecular Docking: The binding affinity of isolated compounds to the Mpro (PDB ID: 6LU7) was calculated and compared to a co-crystallized inhibitor (N3).
    • Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed for the most promising compounds to assess the stability of the ligand-protease complex in an explicit solvent model.
  • Key Findings for Calendulaglycoside A:
    • It achieved a superior binding score than the N3 inhibitor in molecular docking [3] [4].
    • MD simulations demonstrated its preferential stability within the Mpro binding pocket over the N3 inhibitor beyond 40 ns [3] [4].
    • The 17β-glucosyl and carboxylic 3α-galactosyl moieties were identified as critical for binding via high electrostatic interactions [3] [4].

The following diagram illustrates this computational workflow:

antiviral_workflow start Compound Library (12 Triterpenes) dock Molecular Docking (PDB ID: 6LU7) start->dock filter Identify Top Binders dock->filter md Molecular Dynamics (100 ns Simulation) filter->md e.g., Calendulaglycoside A analyze Analyze Binding Stability & Interactions md->analyze result Identified Key Moieties: 17β-glucosyl & 3α-galactosyl analyze->result

Key Insights for Researchers

  • Promising Antiviral Target: Calendulaglycoside A stands out for its potential as a SARS-CoV-2 Mpro inhibitor guided by robust computational data, suggesting a direction for future experimental validation [3] [4].
  • Shared Anti-inflammatory Profile: Both compounds demonstrate equivalent potency in the TPA-induced inflammation model, indicating a common mechanism of action for this specific activity [1] [2].
  • Knowledge Gap: The search results reveal a significant lack of experimental data on this compound's antiviral properties and other specific activities, highlighting an area for future research.

References

comparative analysis triterpene glycosides Calendula officinalis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Triterpene Glycosides

Calendula officinalis contains a diverse array of triterpene glycosides. The following table summarizes the key compounds and their structural characteristics based on research findings [1] [2]:

Compound Name/Source Chemical Class Key Structural Features Reported Natural Source in Plant
Calendulaglycoside A & B [1] [2] Oleanane-type triterpene glycoside Oleanolic acid-derived aglycone with sugar chain Flowers
Faradiol esters [2] Triterpene alcohol ester Triterpene alcohol (e.g., Faradiol) esterified with fatty acids Flowers
Calenduloside (e.g., Calenduloside E) [2] Triterpene glycoside Varied aglycone structures (e.g., oleanane or other types) with glycosylation Flowers, Roots
Various other oleanane-type glycosides (1-10) [1] Oleanane-type triterpene glycoside Oleanolic acid backbone with different glycosylation patterns and ester modifications (e.g., methyl, n-butyl esters) Flowers

Biological Activities and Experimental Data

Triterpene glycosides from Calendula officinalis demonstrate multiple pharmacological activities. The table below compares their efficacy based on experimental models [1] [3] [2]:

Biological Activity Experimental Model Key Findings/Mechanism Potency (Quantitative Data)
Anti-inflammatory In vivo (TPA-induced ear inflammation in mice) Inhibition of inflammation [1] ID₅₀ values: 0.05 - 0.20 mg/ear for most tested glycosides [1]
Cytotoxic / Anti-tumor In vitro (NCI Developmental Therapeutics Program on human cancer cell lines) Selective cytotoxicity [1] Most potent compounds (9 & 10) active against colon cancer, leukemia, and melanoma cells [1]
In vitro (Various human tumor cell lines, e.g., melanoma, breast, prostate cancer) Induction of apoptosis and cell cycle arrest (G0/G1 phase) [3] A specific aqueous extract (LACE) showed 70-100% inhibition of tumor cell proliferation [3]
Immunomodulatory In vitro (Human peripheral blood lymphocytes) Lymphocyte activation and proliferation [3] Opposite effect to tumor cells: Induced proliferation of immune cells [3]

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the core methodologies from the key studies cited:

  • Anti-inflammatory Assay (TPA-induced inflammation) [1]:

    • Induction: Inflammation is induced in mouse ears by topical application of TPA (12-O-tetradecanoylphorbol-13-acetate) at a dose of 1 µg/ear.
    • Treatment: Test compounds (triterpene glycosides) are applied topically to the ear.
    • Measurement: After a set period, ear inflammation is quantified, often by measuring ear thickness or weight of a tissue plug. The ID₅₀ (dose causing 50% inhibition of inflammation) is calculated.
  • In Vitro Cytotoxicity and Anti-tumor Activity Assay [3]:

    • Cell Culture: A wide variety of human and murine tumor cell lines are cultured.
    • Treatment: Cells are exposed to the calendula extract (e.g., LACE) or isolated compounds. The studies cited used concentrations ranging from 15 µg/mL to 250 µg/mL, with medium replenished every 48 hours.
    • Proliferation Measurement: Cell proliferation is measured via BrdU (5-bromo-2'-deoxyuridine) incorporation ELISA, which tracks DNA synthesis.
    • Viability Measurement: Viable cell count is determined using Trypan Blue exclusion dye.
    • Mechanism Investigation:
      • Cell Cycle Analysis: Treated cells are stained with a DNA dye (e.g., 7-AAD) and analyzed by flow cytometry to determine the percentage of cells in each phase (G0/G1, S, G2/M).
      • Apoptosis Assay: Apoptosis is detected by measuring the activation of Caspase-3 using a commercial flow cytometry kit.
  • Immunomodulatory Proliferation Assay [3]:

    • Lymphocyte Isolation: Human peripheral blood lymphocytes (PBLs) are isolated from venous blood using a Ficoll-Hystopaque density gradient centrifugation method.
    • Culture & Stimulation: PBLs are seeded in microplates and cultured with different concentrations of the calendula extract.
    • Proliferation Measurement: After 48 hours, proliferation is measured by adding BrdU and using a colorimetric ELISA kit to detect its incorporation into DNA.

Biosynthesis Pathway of Triterpene Glycosides

The biosynthesis of triterpene glycosides in plants follows a conserved pathway. The diagram below outlines the key steps from primary metabolism to the diverse final products [4] [5] [6].

G Start Primary Metabolism (Acetyl-CoA) MVA Mevalonate (MVA) Pathway Start->MVA IPP IPP / DMAPP MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene OSC 2,3-Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Key Branch Point TriterpeneBackbone Triterpene Backbone (e.g., β-Amyrin) OSC->TriterpeneBackbone P450 Cytochrome P450 Enzymes (Oxidation, Hydroxylation) TriterpeneBackbone->P450 UGT UDP-Glycosyltransferases (UGT) (Glycosylation) P450->UGT FinalProduct Final Triterpene Glycoside (e.g., Calendulaglycoside) UGT->FinalProduct

This diagram illustrates the critical branching point at 2,3-oxidosqualene, where different OSCs determine the type of triterpene skeleton produced, leading to structural diversity [4].

Conclusion and Research Implications

  • Mechanistic Insight: The bioactivity stems from specific anti-inflammatory effects and the ability to selectively induce cell cycle arrest and apoptosis in tumor cells while potentially stimulating immune responses [1] [3].
  • Research Applications: This evidence supports further investigation of Calendula officinalis triterpene glycosides for developing new anti-inflammatory or adjunctive anticancer agents.

References

efficacy comparison Calendulaglycoside B other anti-inflammatory compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data of Anti-Inflammatory Compounds

The table below summarizes key experimental data for Calendulaglycoside B and a selection of other plant-derived and synthetic anti-inflammatory compounds.

Compound Class / Type Experimental Model Efficacy / IC50 / ID50 / Dosage Key Mechanisms & Targets
This compound Oleanane-type triterpene glycoside (Natural Product) In vivo: TPA-induced ear inflammation in mice [1] ID50: 0.05-0.20 mg/ear [1] Inhibition of TPA-induced inflammation; Moderate inhibition of Epstein-Barr virus early antigen (EBV-EA) activation [1]
Umbelliferone Simple Coumarin (Natural Product) In vivo: LPS-induced acute lung injury (ALI) model [2] 10 to 40 mg kg⁻¹ [2] Suppression of TNF-α, IL-1β, CCL2/MCP-1, and IL-6; Targeting TLR4 and NF-κB pathways [2]
Curcumin Polyphenol (Natural Product) Clinical Trials: Rheumatoid arthritis, inflammatory bowel diseases, cancer [3] Varies by clinical trial (often as a dietary supplement) [3] Inhibition of NF-κB, MAPK, COX, and LOX pathways; Downregulation of TNF-α, IL-1β, and IL-6 [3]
Quercetin Flavonoid (Natural Product) Preclinical and clinical data for allergies, asthma [4] [3] 500-1,000 mg per day (Typical supplemental dose) [4] Broad anti-inflammatory and anti-allergy activity; Often used for intestinal inflammation [4]

| SB202190 | p38 MAPK inhibitor (Synthetic) | In vitro: LPS-stimulated THP-1 cells [5] | EC50 (IL-8): 6.6 µM EC50 (Adhesion): 6.6 µM [5] | Inhibition of p38 MAPK pathway; Reduces secretion of IL-8, IL-1β, TNF-α, and cell adhesion [5] | | Diclofenac | NSAID (Synthetic) | Clinical use [6] | Clinical dosing [6] | Primary inhibition of cyclooxygenase (COX) enzymes [7] | | Ibuprofen | NSAID (Synthetic) | Clinical use; In vitro antibacterial studies [6] | Clinical dosing; MIC: 0.625–2.5 mg/L (vs. B. cereus, E. coli, S. aureus) [6] | Primary inhibition of cyclooxygenase (COX) enzymes; Demonstrated in vitro antibacterial effects [7] [6] |

Detailed Experimental Protocols

To contextualize the data in the table, here are the methodologies from key studies cited.

  • Protocol for this compound (In Vivo Anti-inflammatory Assay) [1]

    • Model: TPA-induced inflammation in mouse ears.
    • Procedure: A dose of 1 µg of TPA was applied to the mouse ear to induce inflammation. Compounds, including this compound, were administered topically. The ID50 value (dose required to achieve 50% inhibition of inflammation) was calculated by measuring the reduction in ear edema compared to a control group.
  • Protocol for THP-1 Cell-Based Multiparametric Assay (In Vitro) [5]

    • Cell Model: Human monocytic THP-1 cells, differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) and activated by bacterial lipopolysaccharide (LPS).
    • Compound Treatment: Test compounds were added to the cells before stimulation with PMA and LPS.
    • Readouts:
      • Phenotypic Imaging: Cell adhesion and morphology were assessed using an automated cell imaging system after removing non-adherent cells.
      • Cytokine Secretion: Levels of secreted cytokines (IL-8, IL-1β, TNF-α) in the supernatant were quantified using low-volume enzyme-linked immunosorbent assays (ELISAs).

Signaling Pathways and Molecular Interactions

The following diagram illustrates the key inflammatory signaling pathways that many of the discussed compounds, including this compound, are known to target.

InflammationPathway Figure 1. Key Anti-inflammatory Signaling Pathways and Compound Targets LPS LPS/TPA TLR4 TLR4 LPS->TLR4 Binds NFkB Transcription Factor NF-κB TLR4->NFkB Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates TNFa TNF-α NFkB->TNFa Induces Production ILs IL-1β, IL-6, IL-8 NFkB->ILs Induces Production MAPK->ILs Induces Production COX COX Enzymes PGE2 PGE2 COX->PGE2 Produces CalendulaB This compound (TPA Model) CalendulaB->TLR4 Inhibits (Indicated) Coumarins Umbelliferone (Coumarins) Coumarins->NFkB Inhibits CurcuminNode Curcumin CurcuminNode->NFkB Inhibits CurcuminNode->MAPK Inhibits CurcuminNode->COX Inhibits SB202190Node SB202190 SB202190Node->MAPK Inhibits (p38) NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX Inhibits

Interpretation and Research Implications

  • Data Synthesis for Comparison: The table and protocols allow for indirect comparison. This compound shows potent activity in a specific topical in vivo model, while other compounds like SB202190 have well-characterized cellular activity and quercetin has broader clinical usage notes.
  • Mechanism of Action: The pathway diagram shows that while many compounds converge on major pathways like NF-κB and MAPK, their specific molecular targets can differ. This compound's precise protein target, beyond its observed anti-inflammatory effect in the TPA model, is less defined compared to synthetic inhibitors like SB202190.
  • Research Gaps: A significant gap in the current literature is the lack of head-to-head experimental studies comparing this compound directly with other compounds in the same model system. Furthermore, data on its pharmacokinetics, bioavailability, and toxicity, which are crucial for drug development, are not available in the searched literature.

References

comparative binding affinity Calendulaglycoside B SARS-CoV-2 Mpro

Author: Smolecule Technical Support Team. Date: February 2026

The Current Research Landscape

The search results indicate that while Calendulaglycoside B is not explicitly mentioned, a very close analog, Calendulaglycoside A, has been studied extensively.

  • Research on a Close Analog: A 2021 study investigated Calendulaglycoside A (referred to as SAP5) isolated from Calendula officinalis L. [1]. The research employed molecular docking and molecular dynamics (MD) simulations (100 ns) to evaluate its interaction with the SARS-CoV-2 Main Protease (Mpro). The findings showed that Calendulaglycoside A achieved a superior binding score compared to the co-crystallized N3 inhibitor in docking studies and demonstrated preferential stability within the Mpro binding pocket during MD simulations [1]. The study highlighted the importance of the 17β-glucosyl and carboxylic 3α-galactosyl moieties for this interaction [1].

  • Other Relevant Natural Inhibitors: Other studies have identified and measured the potency of various natural compounds against SARS-CoV-2 Mpro. The table below summarizes these findings for comparison.

Compound Name Source Experimental IC₅₀ (μM) Key Residues for Mpro Binding Primary Method of Validation
R8 (Gallotannin) [2] Sumac (Rhus coriaria L.) 5.48 µM C145, E166, Q189 [2] In vitro FRET assay; MD (500 ns)
R5 (Phenolic compound) [2] Sumac (Rhus coriaria L.) 42.52 µM C145, E166, Q189 [2] In vitro FRET assay; MD (500 ns)
Calendulaglycoside A [1] Calendula officinalis L. Data not available Binding mode analyzed via MD [1] Molecular Docking & MD (100 ns)
Myricetin [3] Predicted and validated ~400 nM (IC₅₀) Data not available X-ray Crystallography; Enzymatic Assay

Detailed Experimental Protocols

Based on the reviewed studies, here are the detailed methodologies used to generate the data cited above.

  • Molecular Docking: Studies typically use the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) [1] [4]. The protein is prepared by adding hydrogen atoms, assigning Gasteiger charges, and defining a grid box around the active site. Docking programs like AutoDock Vina are then used to predict the binding pose and affinity [4].

  • Molecular Dynamics (MD) Simulations: To confirm the stability of docking results, complexes are subjected to MD simulations in explicit solvent [1] [2]. Key parameters analyzed include:

    • Root-mean-square deviation (RMSD): Measures the stability of the protein-ligand complex.
    • Root-mean-square fluctuation (RMSF): Assesses flexibility of protein residues.
    • Binding Free Energy Calculations: Often computed using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify interaction strength [2].
  • In Vitro Binding Affinity Measurement:

    • Fluorescence Resonance Energy Transfer (FRET) Assay: This is a standard method for determining IC₅₀ values. It uses a fluorescently labeled substrate that is cleaved by Mpro; inhibitor potency is measured by the reduction in fluorescence signal [2].
    • MicroScale Thermophoresis (MST): This technique measures the binding affinity by detecting changes in the movement of fluorescently labeled molecules along a microscopic temperature gradient [5].

Research Workflow for Mpro Inhibitor Characterization

The following diagram outlines the typical integrated workflow, combining computational and experimental approaches, as described in the recent literature [1] [2] [4].

G Start Start: Identify Candidate Compound SC1 In Silico Screening (Molecular Docking) Start->SC1  PDB: 6LU7 SC2 Complex Stability (Molecular Dynamics) SC1->SC2 SC3 Binding Affinity & Inhibitor Potency (IC₅₀) SC2->SC3  Stable complexes SC4 Structural Validation (X-ray Crystallography) SC3->SC4

A Path Forward for Your Research

Given the absence of specific data on this compound, here are actionable steps you could take:

  • Focus on the Lead Analog: The promising results for Calendulaglycoside A strongly suggest that the Calendula officinalis L. plant is a viable source for Mpro inhibitors [1]. Your research could focus on isolating and characterizing this compound using the same rigorous computational and experimental protocols.
  • Investigate the SAR: The study on Calendulaglycoside A identified specific functional groups critical for binding [1]. You could explore the Structure-Activity Relationship (SAR) by comparing the structural differences between Calendulaglycosides A and B to hypothesize about their relative potency.
  • Consider the Protease's Flexibility: Be mindful that the SARS-CoV-2 Mpro active site is highly flexible, and successful inhibitor design must account for its conformational plasticity [3]. Screening against an ensemble of protein conformations might yield more reliable results.

References

validating antiulcer activity of Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Calendula Antiulcer Activity

The following table summarizes the experimental data from studies on Calendula officinalis, which contextualizes the potential activity of its constituents, including Calendulaglycoside B.

Study Subject/Compound Experimental Model Key Efficacy Findings Proposed Mechanisms of Action
Calendula officinalis Ethanol Extract (ECO) [1] Pyloric ligation, Ethanol-induced, and Indomethacin-induced ulcers in rats. Significant, dose-dependent inhibition of ulcer index; effect comparable to standard drug Ranitidine [1]. Antisecretory (reduced gastric volume & acidity); increased Gastric Wall Mucus (GWM); elevated endogenous Glutathione (GSH) [1].
Calendula officinalis Triterpene Glycosides (Mixture) [2] In vitro anti-inflammatory assay (TPA-induced inflammation in mice). Marked anti-inflammatory activity (ID50: 0.05-0.20 mg/ear) for multiple glycosides, including a butyl ester of this compound [2]. Anti-inflammatory action is a key supporting mechanism for antiulcer activity.
Triterpene Glycosides from Cucumis sativus [3] Pyloric ligation, stress-induced, and Indomethacin-induced ulcers in rats. Showed significant antiulcer activity (56.6-68.5% inhibition) [3]. Antioxidant activity (DPPH radical scavenging); this supports a common mechanism for triterpene glycosides [3].

Experimental Protocols for Validation

To design a study for directly validating this compound's antiulcer activity, the following established protocols from the search results can be employed.

In Vivo Antiulcer Models

The most robust evidence comes from animal models, which evaluate the compound's activity in a complex physiological system [1] [3].

  • Pyloric Ligation Model: This model assesses a compound's antisecretory activity. After administering this compound, the pylorus of the rat's stomach is ligated. After a set period, gastric juice is collected and analyzed for volume, pH, and total acidity. The stomach is also examined for ulcers [1] [3].
  • Ethanol-Induced Ulcer Model: This model evaluates a compound's gastroprotective and cytoprotective abilities. Ethanol is administered to induce direct damage to the gastric mucosa. The level of protection is measured by calculating the ulcer index and through histological examination [1].
  • Indomethacin-Induced Ulcer Model: This non-steroidal anti-inflammatory drug (NSAID) inhibits prostaglandin synthesis, leading to ulcer formation. This model is key to determining if a compound can protect against NSAID-induced damage [1] [3].
Mechanism-Specific Biochemical Assays

These assays help pinpoint the exact mechanism of action by measuring key biomarkers.

  • Measurement of Gastric Wall Mucus (GWM): The Alcian blue method can be used to quantify the mucus content of the gastric walls, a critical defensive barrier [1].
  • Assessment of Oxidative Stress: Tissue samples from the stomach mucosa can be analyzed for markers like Glutathione (GSH). Elevated GSH levels indicate enhanced antioxidant defense, a known antiulcer mechanism [1] [3].
  • In Vitro Antioxidant Assays: Prior to in vivo studies, the DPPH radical scavenging and hydrogen peroxide scavenging assays can provide a quick assessment of the compound's direct antioxidant capacity [3].

Proposed Antiulcer Mechanism Pathway

The experimental data suggests that the antiulcer activity of Calendula glycosides is multi-faceted. Based on the findings from the studies on Calendula officinalis extract [1], the following pathway illustrates the proposed mechanisms through which this compound may exert its effects. This diagram can serve as a testable hypothesis for your research.

G start Ulcerogenic Stimuli cgb This compound start->cgb Induces mech1 Antisecretory Action cgb->mech1 Triggers mech2 Cytoprotective & Antioxidant Action cgb->mech2 Triggers mech3 Anti-inflammatory Action cgb->mech3 Triggers effect1 Reduced Gastric Acid & Volume mech1->effect1 Leads to effect2 Enhanced Mucosal Defense ↑ Mucus, ↑ GSH mech2->effect2 Leads to effect3 Reduced Tissue Inflammation mech3->effect3 Leads to end Inhibition of Gastric Ulcers effect1->end Results in effect2->end Results in effect3->end Results in

Research Recommendations

To advance the validation of this compound, the following steps are recommended:

  • Source and Isolate the Compound: this compound can be isolated from the flowers of Calendula officinalis. Recent metabolomic studies indicate that the tubular flowers of the plant contain significantly higher levels of lipids and phenolamides, although they may be lower in certain triterpenoids compared to ligulate flowers [4]. This information is crucial for optimizing the extraction process.
  • Focus on Synergistic Effects: Consider investigating this compound not only in isolation but also in combination with other known active calendula compounds (like Calendulaglycoside A). The therapeutic effect of the whole plant extract may be due to synergistic interactions [5] [1].
  • Explore Molecular Docking: Given the success of related compounds, computational studies (molecular docking) could be conducted to predict if this compound has a high binding affinity for molecular targets like the SARS-CoV-2 main protease, suggesting a broader pharmacological profile [5].

References

comparison of Calendulaglycoside B and Calenduloside E

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The table below summarizes the fundamental chemical information for both compounds:

Property Calendulaglycoside B Calenduloside E
Chemical Formula C₄₈H₇₆O₁₉ [1] C₃₆H₅₆O₉ [2] [3] [4]
Molecular Weight Information missing 632.82 g/mol [2] [3] [4]
CAS Number Information missing 26020-14-4 [2] [3] [4]
Chemical Structure Information missing Oleanolic acid backbone with a glucuronic acid group at the C-3 position. [5] [3] [4]
IUPAC Name Information missing (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [2]

Biological Activities and Experimental Data

The following table compares the known biological activities and experimental findings. Please note the significant data gap for this compound.

Aspect This compound Calenduloside E
Reported Activities Molecular docking suggests potential inhibition of SARS-CoV-2 main protease (Mpro). [6] Anti-apoptotic, cardiovascular protective, hepatoprotective, anti-diabetic, anti-arrhythmic, and spermicidal. [7] [5] [8]
Primary Molecular Target Information missing from search Heat Shock Protein 90 AB1 (Hsp90AB1) [7] [8] [2]
Mechanism of Action Proposed through computational studies to bind the Mpro active site, with structural preference for triterpene binding highlighted. [6] Binds to Hsp90AB1, modulates downstream signaling to inhibit apoptosis, protects mitochondrial function, and regulates calcium overload. [7] [8] [3]
Experimental Models In silico (Computational) models only. [6] In vitro (HUVECs, H9c2 cardiomyocytes), in vivo (mice, rats, beagle dogs). [7] [5] [8]

| Key Experimental Data | Superior binding score to SARS-CoV-2 Mpro compared to co-crystallized inhibitor N3 in molecular docking. [6] | - Binds Hsp90AB1 with KD of 11.7 µM (SPR assay). [8]

  • Oral bioavailability of 1.35% in beagle dogs. [5]
  • Active metabolite: Oleanolic acid. [5] |

Detailed Experimental Protocols for Calenduloside E

Here are the methodologies for key experiments on Calenduloside E from the search results:

Identification of Hsp90AB1 Protein Target (Clickable ABPP)

This protocol uses a clickable activity-based probe (CE-P) derived from CE to identify its protein targets in Human Umbilical Vein Endothelial Cells (HUVECs). [7]

G Start Design & Synthesize Clickable Probe CE-P A Treat HUVECs with CE-P (1.25 µM, 8 hours) Start->A B Stimulate with ox-LDL (80 µg/mL, 24 hours) A->B C Lyse Cells (Extract Proteins) B->C D Click Reaction: Attach Biotin-Azide Tag via CuAAC C->D E Streptavidin Agarose Pull-Down D->E F LC-MS/MS Analysis (Target Protein Identification) E->F G Hsp90AB1 Identified as Primary Target F->G

Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the direct binding affinity between Calenduloside E and the Hsp90AB1 protein. [8]

G Start Chip Preparation A Activate CM5 Sensor Chip with sulfo-NHS/EDC Start->A B Immobilize Recombinant Hsp90AB1 Protein (37 µg/mL in sodium acetate, pH 4.5) A->B C Block Chip with 1 M Ethanolamine, pH 8.0 B->C D Inject CE/CEA Analytes (0.78 - 12.5 µM) C->D E Monitor Real-time Binding Response (RU) D->E F Calculate Affinity (Kₐ, K_d) using Biacore T200 Evaluation Software E->F

In Vivo Pharmacokinetic Study in Beagle Dogs

This LC-MS/MS method was developed to study the pharmacokinetics of Calenduloside E and its active metabolite, oleanolic acid. [5]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Sample Preparation: Dog plasma samples (0.5 mL) were prepared using solid-phase extraction (SPE) with Discovery-pH columns.
  • Chromatography: A C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid in water under gradient conditions.
  • Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode. Calenduloside E was detected using multiple reaction monitoring (MRM), while oleanolic acid was detected using selected ion monitoring (SIM).
  • Key Parameters: The lower limit of quantitation (LLOQ) was 0.4 ng/mL, and the total run time was 5 minutes per sample.
  • Application: The method was applied to a pharmacokinetic study after oral (15, 30, 60 mg/kg) and intravenous (6 mg/kg) administration of Calenduloside E to beagle dogs, successfully determining its low oral bioavailability. [5]

Conclusion and Research Implications

Based on the available data, here is a comparative summary:

  • Calenduloside E is a well-studied pentacyclic triterpenoid with a clearly defined chemical structure, a identified primary protein target (Hsp90AB1), and extensively documented anti-apoptotic and cardioprotective effects backed by both in vitro and in vivo data. [7] [8] [3]
  • This compound currently lacks detailed biological data. The available information is limited to a computational prediction of potential SARS-CoV-2 Mpro inhibition, which requires experimental validation. [6]

The current evidence supports Calenduloside E as a more promising candidate for further drug development, particularly in areas like cardiovascular disease, due to its well-characterized mechanisms and multi-faceted protective effects.

References

metabolomic profiling ligulate vs tubular flowers Calendulaglycoside B

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Metabolomic Profiles

The table below summarizes the major differences in metabolite levels between ligulate and tubular flowers, based on UPLC-PDA-HRMS analysis of the 'Golden Sea' (GS) and 'Paradise Garden' (PG) cultivars [1] [2] [3].

Metabolite Class Specific Examples Abundance in Ligulate Flowers Abundance in Tubular Flowers Key Cultivar Note
Triterpenoid Glycosides Calendulosides, Calendulaglycosides [1] Higher [1] [2] Lower Includes compounds like Calendulaglycoside B [4]
Polar Lipids Phospholipids, Glycolipids [1] Lower Higher (e.g., 31/36 lipids in PG/GS) [1] -
Phenolic Compounds Phenolamides, Caffeoylquinic acids [1] [2] Lower Higher [1] [2] -
Overall Inflorescence Yield Phenolic compounds, Lipids [1] [2] [3] - - GS inflorescences had ~30% more phenolics and ~50% more lipids than PG, linked to GS's higher proportion (35-38%) of tubular flowers [1] [2].

Experimental Methodology

The experimental workflow for the metabolomic study was as follows [1]:

G A Plant Material B Sample Preparation A->B Dry and separate ligulate/tubular flowers C Chromatographic Separation B->C Extract with 80% methanol and filter D Mass Spectrometry Analysis C->D UPLC-PDA System (BEH C18 column) E Data Processing D->E HRMS (Q Exactive Orbitrap) Negative/Positive ion mode F F E->F XCMS Online software for peak alignment & ID

Key Experimental Details [1]:

  • Plant Material: Ligulate and tubular flowers were manually separated from dried inflorescences of two Calendula officinalis L. cultivars, 'Golden Sea' (GS) and 'Paradise Garden' (PG).
  • Extraction: Homogenized flower samples (10 ± 1 mg) were extracted with 80% methanol containing internal standards (lidocaine and camphorsulphonic acid) for 60 minutes at room temperature.
  • Instrumentation: Ultra-performance liquid chromatography (UPLC) with a photodiode array (PDA) detector coupled to a Q Exactive Orbitrap high-resolution mass spectrometer (HRMS).
  • Chromatography: Separation used an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile.
  • Mass Spectrometry: HRMS analysis was performed in both positive and negative ionization modes, scanning a mass range of m/z 150-2000.
  • Data Processing: Raw data was processed using XCMS Online software for peak detection, alignment, and integration.

Bioactivity and Research Significance

The differential distribution of metabolites is critical for Calendula's medicinal applications.

Triterpenoid Glycosides (e.g., Calendulaglycosides)

  • Anti-inflammatory Activity: Show marked inhibitory activity against TPA-induced inflammation in mice [4].
  • Cytotoxic & Anti-tumor Potential: Specific triterpenoid glycosides demonstrate potent cytotoxic effects against human cancer cell lines, including colon cancer, leukemia, and melanoma cells [4] [5].
  • Antiviral Potential: Molecular docking studies suggest calendulaglycosides (e.g., Calendulaglycoside A) may inhibit the SARS-CoV-2 main protease (Mpro), indicating a broader therapeutic scope [6].

Lipids and Phenolic Compounds

  • Bioactive Lipids: Polar lipids, more abundant in tubular flowers, include conjugated linolenic acids like α-calendic acid, known to regulate lipid metabolism and exhibit anti-inflammatory and antioxidant properties [1].
  • Antioxidant Phenolics: Phenolamides and caffeoylquinic acids possess strong antioxidant activity, helping reduce oxidative stress linked to chronic diseases [1].

Practical Research Implications

  • Cultivar Selection is Crucial: The 'Golden Sea' cultivar, with its inherently higher proportion of tubular flowers, provides a superior raw material for extracting lipids and phenolic compounds [1] [2] [3].
  • Targeted Flower Processing: For industrial extraction aimed at specific compound classes, consider separating flower types. Tubular flowers are better for concentrating lipids and certain phenolics, while ligulate flowers are preferable for triterpenoid glycosides [1] [2].
  • Standardization Challenge: The metabolic variation between flower types underscores that the "proportion of ligulate and tubular flowers" is a key, previously overlooked factor in standardizing Calendula raw material [1] [2].

References

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Dates

Last modified: 07-22-2023

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